5-Bromo-2-hydroxy-N-methylbenzamide
Description
BenchChem offers high-quality 5-Bromo-2-hydroxy-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-hydroxy-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C8H8BrNO2/c1-10-8(12)6-4-5(9)2-3-7(6)11/h2-4,11H,1H3,(H,10,12) |
InChI Key |
MKSBQICYLQNQLP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Technical Whitepaper: 5-Bromo-2-hydroxy-N-methylbenzamide (CAS 54808-59-2) – Synthesis, Physicochemical Profiling, and Applications in Oncology Therapeutics
As a Senior Application Scientist, I frequently encounter chemical building blocks that serve as the unsung heroes of modern drug discovery and complex organic synthesis. 5-Bromo-2-hydroxy-N-methylbenzamide (CAS 54808-59-2) is one such privileged scaffold. Characterized by a highly functionalized aromatic ring, this compound offers a unique triad of reactive sites: a phenolic hydroxyl group for heteroannulation, a secondary amide for hydrogen bonding and directing effects, and an aryl bromide for palladium-catalyzed cross-coupling.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, upstream synthetic methodologies, and downstream applications—specifically focusing on its role in Gold(I)-catalyzed synthesis and the development of mutant p53-restoring oncology therapeutics.
Chemical Identification & Physicochemical Profiling
Understanding the electronic and steric environment of 5-Bromo-2-hydroxy-N-methylbenzamide is critical for predicting its reactivity. The hydroxyl group acts as a strong electron-donating group via resonance (+R), highly activating the ring toward electrophiles. Conversely, the amide group is mildly electron-withdrawing (-M). The synergistic directing effects of these groups make the 5-position (para to the hydroxyl) the most thermodynamically favored site for halogenation.
Table 1: Quantitative Chemical Identifiers and Properties
| Property | Value / Description |
| Chemical Name | 5-Bromo-2-hydroxy-N-methylbenzamide |
| CAS Registry Number | [54808-59-2] |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| SMILES | O=C(NC)C1=CC(Br)=CC=C1O |
| LogP (Predicted) | ~1.8 - 2.1 (Optimal for lipophilic ligand efficiency) |
| Hydrogen Bond Donors | 2 (Phenolic -OH, Amide -NH) |
| Hydrogen Bond Acceptors | 2 (Carbonyl =O, Phenolic -O) |
Upstream Synthetic Methodologies
From a mechanistic perspective, the most efficient route to synthesize 5-Bromo-2-hydroxy-N-methylbenzamide is the regioselective electrophilic aromatic substitution (EAS) of N-methylsalicylamide.
Mechanistic Causality in Bromination
When N-methylsalicylamide is exposed to bromine, the reaction does not require a strong Lewis acid catalyst (like FeBr₃) because the phenolic -OH group sufficiently activates the aromatic ring. The regioselectivity is strictly governed by steric and electronic factors. The position ortho to the hydroxyl group (the 3-position) is sterically hindered by the adjacent bulky N-methylamide moiety. Therefore, the electrophilic bromonium ion (Br⁺) preferentially attacks the para position (the 5-position), yielding the target compound with high regiochemical fidelity.
Synthesis pathways for 5-Bromo-2-hydroxy-N-methylbenzamide via EAS or Amide Coupling.
Protocol 1: Regioselective Bromination of N-Methylsalicylamide
This self-validating protocol utilizes TLC monitoring to ensure complete consumption of the starting material, preventing over-bromination.
-
Preparation: Dissolve 10.0 mmol of N-methylsalicylamide in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Dissolve 10.5 mmol of elemental bromine (Br₂) in 5 mL of glacial acetic acid. Add this solution dropwise to the reaction flask over 30 minutes at 0–5 °C (ice bath) to control the exothermic EAS process.
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 2.5 hours. Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The disappearance of the starting material spot validates reaction completion.
-
Quenching & Workup: Pour the mixture into 100 mL of ice-cold water containing 1% sodium bisulfite (NaHSO₃) to neutralize unreacted bromine.
-
Isolation: Filter the resulting white/pale yellow precipitate under vacuum. Wash with cold distilled water and recrystallize from ethanol to yield pure 5-Bromo-2-hydroxy-N-methylbenzamide.
Downstream Applications in Advanced Chemistry
Gold(I)-Catalyzed Heteroannulation
The phenolic and amide functionalities of this compound make it an ideal substrate for synthesizing complex heterocycles. In a landmark methodology, [1].
Why Gold(I)? Gold(I) complexes are exceptionally soft Lewis acids. They exhibit highly selective carbophilicity, activating the π-system of alkynes without coordinating to the hard oxygen or nitrogen atoms of the salicylamide. This selective π-activation lowers the LUMO of the alkyne, triggering an intramolecular nucleophilic attack by the phenolic oxygen, followed by cyclization to form 1,3-benzoxazin-4-one derivatives. The aryl bromide remains untouched during this process, allowing for subsequent late-stage functionalization via Suzuki-Miyaura coupling.
Mutant p53 Restoration Therapeutics
In oncology, the p53 tumor suppressor gene is mutated in over 50% of human cancers. Many of these mutations (e.g., Y220C) destabilize the protein's DNA-binding domain, causing it to unfold and lose function.
Derivatives of 5-Bromo-2-hydroxy-N-methylbenzamide have been heavily utilized in the patent literature, notably by [2], to synthesize small molecules that restore wild-type function to mutant p53.
Thermodynamic Causality: These small molecules act as molecular chaperones. By binding to a transient, mutation-induced surface crevice on the unfolded p53 protein, the drug thermodynamically stabilizes the folded (active) conformation. This shifts the folding equilibrium, restoring the protein's ability to bind DNA and initiate apoptosis in cancer cells.
Mechanism of mutant p53 restoration via thermodynamic stabilization by salicylamide derivatives.
Experimental Protocols: Heteroannulation Workflow
Protocol 2: Synthesis of 1,3-Benzoxazin-4-ones via Au(I) Catalysis
This protocol adapts the mechanistic principles of Gold(I) π-activation for the construction of benzoxazinones.
-
Catalyst Activation: In a flame-dried Schlenk tube under an argon atmosphere, combine 5 mol% of (Triphenylphosphine)gold(I) chloride [(Ph₃P)AuCl] and 5 mol% of Silver triflimide (AgNTf₂). Stir in 2 mL of anhydrous dichloroethane (DCE) for 10 minutes to generate the active cationic gold species, [(Ph₃P)Au]⁺. The precipitation of AgCl visually validates catalyst activation.
-
Substrate Addition: Add 1.0 mmol of 5-Bromo-2-hydroxy-N-methylbenzamide and 1.2 mmol of the target terminal alkyne to the reaction mixture.
-
Cyclization: Heat the mixture to 80 °C and stir for 12 hours. The cationic gold activates the alkyne, facilitating attack by the phenolic oxygen.
-
Workup: Cool the reaction to room temperature, filter through a short pad of Celite to remove the gold/silver residues, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the brominated 1,3-benzoxazin-4-one derivative.
Conclusion
5-Bromo-2-hydroxy-N-methylbenzamide (CAS 54808-59-2) is far more than a simple aromatic building block. Its precise arrangement of functional groups allows for orthogonal reactivity—enabling electrophilic cyclizations at the phenol/amide interface while preserving the aryl bromide for transition-metal-catalyzed cross-couplings. As demonstrated by its application in cutting-edge Gold(I) catalysis and the development of mutant p53-restoring oncology drugs, this scaffold remains a cornerstone in the architecture of modern therapeutics.
References
-
Abe, M., Kawamoto, M., Inoue, M., Kimachi, T., & Inamoto, K. (2022). Gold(I)-Catalyzed Heteroannulation of Salicylic Amides with Alkynes: Synthesis of 1,3-Benzoxazin-4-one Derivatives. Organic Letters.[Link]
- PMV Pharmaceuticals Inc. (2023).Methods and compounds for restoring mutant p53 function.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2780447 (5-Bromo-2-hydroxy-N-methylbenzamide / CAS 54808-59-2). PubChem.[Link]
Solubility Profile of 5-Bromo-2-hydroxy-N-methylbenzamide in Organic Solvents: A Methodological Framework
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
5-Bromo-2-hydroxy-N-methylbenzamide is a substituted salicylamide, a scaffold of significant interest in medicinal chemistry and materials science.[1] The solubility of this compound in various organic solvents is a critical physicochemical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. Poorly characterized solubility can lead to challenges in reaction kinetics, yield optimization, and the development of viable drug delivery systems.[2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of 5-Bromo-2-hydroxy-N-methylbenzamide. We will delve into the theoretical underpinnings of its solubility based on molecular structure, present a gold-standard experimental protocol for thermodynamic solubility determination, and discuss factors that influence this critical property.
Physicochemical Profile and Solubility Predictions
A foundational understanding of a compound's intrinsic properties is essential for predicting its behavior in different solvent systems. The structure of 5-Bromo-2-hydroxy-N-methylbenzamide, featuring a hydroxyl group, an amide linkage, a bromine atom, and an aromatic ring, imparts a balance of polar and nonpolar characteristics.
Table 1: Physicochemical Properties of 5-Bromo-2-hydroxy-N-methylbenzamide
| Property | Value | Source |
|---|---|---|
| CAS Number | 54808-59-2 | [3] |
| Molecular Formula | C₈H₈BrNO₂ | [3] |
| Molecular Weight | 230.061 g/mol | [3] |
| Calculated LogP | 2.125 | [3] |
| Polar Surface Area (PSA) | 49.3 Ų |[3] |
The calculated octanol-water partition coefficient (LogP) of 2.125 suggests a moderate lipophilicity, indicating that the compound will likely favor organic solvents over water.[3] The polar surface area (PSA) of 49.3 Ų arises from the hydrogen-bonding capabilities of the hydroxyl and amide groups, which will govern interactions with polar solvents.[3]
Based on the principle of "like dissolves like," we can make qualitative predictions about the solubility of 5-Bromo-2-hydroxy-N-methylbenzamide in common laboratory solvents. The amide group can act as both a hydrogen bond donor and acceptor, while the hydroxyl group is an excellent hydrogen bond donor. These features suggest favorable interactions with polar protic and aprotic solvents.
Table 2: Predicted Solubility of 5-Bromo-2-hydroxy-N-methylbenzamide in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the compound's -OH and -NH groups. |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Moderate to High | Can accept hydrogen bonds and engage in dipole-dipole interactions.[4] |
| Nonpolar | Hexane, Toluene | Low to Insoluble | Lacks the polarity and hydrogen bonding capability to effectively solvate the polar functional groups. |
| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble to Moderate | Moderate polarity allows for some interaction, but lacks strong hydrogen bonding sites. |
Experimental Determination of Thermodynamic Solubility
While predictions are useful, precise, quantitative data requires rigorous experimental determination. Thermodynamic solubility—the concentration of a solute in a saturated solution at equilibrium with the solid phase at a given temperature and pressure—is the definitive measure for pharmaceutical applications.[5][6] The Shake-Flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[7][8]
The Shake-Flask Method: An Overview
The core principle of this method is to create a saturated solution by agitating an excess amount of the solid compound in the solvent of choice for a sufficient period to reach equilibrium.[8] After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).[9][10]
Detailed Experimental Protocol
This protocol outlines the steps for determining the solubility of 5-Bromo-2-hydroxy-N-methylbenzamide in a single solvent. The process should be repeated for each solvent of interest.
A. Materials and Reagents
-
5-Bromo-2-hydroxy-N-methylbenzamide (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Volumetric flasks, pipettes, and glass vials with screw caps
-
Thermostatic shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE, selected for solvent compatibility)
-
HPLC system with UV detector
-
Analytical balance
B. Preparation of Saturated Solutions
-
Rationale: Using an excess of the solid is critical to ensure that the solution reaches saturation and that a solid phase remains in equilibrium with the liquid phase.
-
Procedure: Add an amount of 5-Bromo-2-hydroxy-N-methylbenzamide that is estimated to be at least 2-3 times its expected solubility to a glass vial. Add a precisely known volume (e.g., 5.0 mL) of the chosen solvent. Prepare each solvent in triplicate to ensure reproducibility.
C. Equilibration
-
Rationale: Solubility is an equilibrium property. A sufficient agitation time (typically 24 to 48 hours) is required for the rates of dissolution and precipitation to become equal.[5][6] Maintaining a constant temperature is crucial, as solubility is temperature-dependent, governed by the van't Hoff equation.[5]
-
Procedure: Securely seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials at a consistent speed that ensures the solid particles remain suspended.
D. Phase Separation
-
Rationale: The undissolved solid must be completely removed from the sample before analysis to prevent artificially high concentration readings. Filtration or centrifugation are standard methods. Filtration can sometimes lead to underestimation if the compound adsorbs to the filter material, while centrifugation may leave very fine particles suspended.[9]
-
Procedure: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours for the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette. Filter the aliquot through a chemically resistant 0.45 µm syringe filter into a clean vial. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.
E. Quantification
-
Rationale: HPLC with UV detection is a robust, sensitive, and specific method for quantifying the concentration of the dissolved compound.[9] A calibration curve prepared with known concentrations of the compound is essential for accurate measurement.
-
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of 5-Bromo-2-hydroxy-N-methylbenzamide of known concentrations in the same solvent.
-
Sample Preparation: Dilute the clear filtrate from step D with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Inject the diluted sample and the standard solutions onto the HPLC system.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Multiply this value by the dilution factor to obtain the solubility of the compound in the solvent.
-
High-Throughput and Alternative Methods
While the shake-flask method is the gold standard, other techniques are valuable, particularly in early-stage drug discovery where speed is essential.
-
Kinetic Solubility Assays: These methods, often employing nephelometry or turbidimetry, measure the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution.[11] They are high-throughput but measure the rate of precipitation, not the true thermodynamic equilibrium.[2]
-
Potentiometric Titration: This technique is highly effective for ionizable compounds.[12] It involves titrating a solution of the compound and measuring the change in pH to determine the point of precipitation, from which the intrinsic solubility can be calculated.[13]
Conclusion
The solubility of 5-Bromo-2-hydroxy-N-methylbenzamide in organic solvents is a fundamental property that influences its entire development lifecycle. While theoretical predictions provide initial guidance, they are no substitute for empirical data. The shake-flask method, as detailed in this guide, represents a robust and reliable approach for generating the high-quality thermodynamic solubility data required by researchers and drug development professionals. A thorough understanding and application of these principles and protocols will enable more efficient process development, formulation design, and ultimately, the successful application of this valuable chemical entity.
References
-
Shaikh, R. A., et al. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports. Available at: [Link]
-
Chemsrc (2025). 5-Bromo-2-hydroxybenzamide. Chemsrc.com. Available at: [Link]
-
Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]
-
precisionFDA. 2-BROMO-5-HYDROXY-N-(2-(4-HYDROXYPHENYL)ETHYL)-4-METHOXY-N-METHYLBENZAMIDE. precisionFDA. Available at: [Link]
-
Ienaşcu, I. M. C., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie. Available at: [Link]
-
Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available at: [Link]
-
Flisgen, A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Available at: [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]
-
PubChem. 5-Bromo-2-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]
-
Flisgen, A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. PubMed. Available at: [Link]
-
protocols.io (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]
-
PubChem. 2-Bromo-5-hydroxy-N-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-N-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]
-
Anderson, J. L., et al. (2023). Probing polarity structure–function relationships in amine–water mixtures. Chemical Science. Available at: [Link]
-
Hughes, C. E., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health. Available at: [Link]
-
Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. G.I.T. Laboratory Journal. Available at: [Link]
-
Raytor (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]
-
ResearchGate (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available at: [Link]
-
Technobis (2023). The importance of solubility and how to collect it using dynamic methods. Technobis. Available at: [Link]
-
Waters Corporation (n.d.). Solubility Screening by UPLC-MS/MS. Waters Corporation. Available at: [Link]
-
de Oliveira, G. R., et al. (2021). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. National Institutes of Health. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. 5-bromo-2-hydroxy-N-methylbenzamide - CAS号 54808-59-2 - 摩熵化学 [molaid.com]
- 4. Amide Synthesis Efficiency: Impact of Solvent Choice on Yields [eureka.patsnap.com]
- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety data sheet (SDS) for 5-Bromo-2-hydroxy-N-methylbenzamide
An In-depth Technical Guide to the Safe Handling and Application of 5-Bromo-2-hydroxy-N-methylbenzamide
This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of 5-Bromo-2-hydroxy-N-methylbenzamide (CAS No. 54808-59-2). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data on its chemical properties, reactivity, and biological context. It establishes a robust framework for its safe handling based on data inferred from structurally analogous compounds, a necessary approach due to the absence of a publicly available, dedicated SDS for this specific molecule. The protocols and recommendations herein are designed to empower researchers to work safely and effectively with this compound in a laboratory setting.
Section 1: Chemical Identity and Physicochemical Properties
5-Bromo-2-hydroxy-N-methylbenzamide belongs to the salicylamide class of compounds, which are characterized by a 2-hydroxybenzamide core structure.[1] The presence of a bromine atom at the 5-position and an N-methyl group on the amide are key structural features that influence its chemical reactivity and biological activity. Salicylamides are a well-established scaffold in medicinal chemistry, known for a wide spectrum of biological activities, including anti-tumor, antiviral, and neuroprotective properties.[2] This positions 5-Bromo-2-hydroxy-N-methylbenzamide as a valuable intermediate and research compound.
The fundamental physicochemical properties are summarized below. It is critical to note that while core identifiers are confirmed, extensive experimental data for this specific molecule is not widely published.
| Property | Value | Source |
| CAS Number | 54808-59-2 | [3] |
| Molecular Formula | C₈H₈BrNO₂ | [3] |
| Molecular Weight | 230.061 g/mol | [3] |
| Appearance | Assumed to be a solid at room temperature | Inferred |
| Solubility | Expected to be slightly soluble in water, with higher solubility in organic solvents like ethanol and DMSO | [4][5] |
| Octanol/Water Partition Coefficient (LogP) | 0.125 (Calculated) | [3] |
Section 2: Hazard Identification and Toxicological Profile (Inferred)
A dedicated and comprehensive toxicological profile for 5-Bromo-2-hydroxy-N-methylbenzamide is not publicly available. Therefore, a hazard assessment has been constructed by extrapolating data from closely related structural analogs. This approach is standard practice in chemical safety assessment for novel or sparsely studied compounds. The primary analogs used for this assessment are 5-Bromo-2-methylbenzamide, 5-Bromo-2-hydroxybenzamide, and the parent compound, Benzamide.
The core hazards are anticipated to be consistent with other aromatic amides and brominated phenols.[6][7] The GHS07 "Exclamation Mark" pictogram is likely applicable, indicating potential for skin/eye irritation, acute toxicity, or respiratory irritation.[8][9]
| Hazard Class | GHS Category | Hazard Statement | Basis for Inference (Analog Compound) |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Benzamide[5][10], 5-Bromo-2-hydroxybenzamide[9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 5-Bromo-2-methylbenzamide[8] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | 5-Bromo-2-methylbenzamide[8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | 5-Bromo-2-methylbenzamide[8] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | 5-Bromo-2-hydroxybenzamide[9] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | Benzamide[5][10] |
Expert Analysis of Toxicological Risk:
-
Oral Toxicity: The "Harmful if swallowed" classification is common for benzamide derivatives.[10] Ingestion can lead to systemic effects.
-
Dermal and Ocular Irritation: The brominated aromatic ring and amide functionality suggest the compound will act as an irritant upon contact with skin and eyes. Prolonged contact should be avoided.
-
Respiratory Irritation: As a fine powder, the compound poses an inhalation risk. The particles can irritate the mucous membranes and respiratory tract.[8][11]
-
Mutagenicity: The suspicion of causing genetic defects, derived from the parent benzamide, is a significant long-term hazard.[5][10] This underscores the need to minimize exposure and prevent any direct contact.
Section 3: Synthesis, Reactivity, and Research Applications
Understanding the chemical synthesis and reactivity of 5-Bromo-2-hydroxy-N-methylbenzamide is crucial for both its application and for anticipating potential hazardous reactions.
Synthesis Pathway
The compound can be synthesized via the bromination of N-methylsalicylamide.[3] This reaction highlights the reactivity of the phenolic ring, which is activated towards electrophilic substitution.
Chemical Reactivity and Stability
-
Incompatible Materials: Avoid strong oxidizing agents, which can react violently with aromatic compounds.[12]
-
Conditions to Avoid: Protect from excessive heat. Store in a dry environment, as moisture may affect compound stability.
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon monoxide, nitrogen oxides, and hydrogen bromide.[10]
Relevance in Drug Discovery and Research
The salicylamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous clinically used drugs.[2] Derivatives have shown significant potential as:
-
Anti-HBV Agents: Salicylamides can interfere with Hepatitis B virus replication and capsid formation.[13][14]
-
Anti-Cancer Agents: Certain derivatives exhibit anti-estrogen activity and have been tested against breast cancer cell lines.[15]
-
Antimicrobial and Anti-inflammatory Agents: The core structure can be modified to produce compounds with significant antimicrobial and anti-inflammatory effects.[16]
5-Bromo-2-hydroxy-N-methylbenzamide serves as a key building block for creating more complex molecules to explore these therapeutic areas.[3] Its synthesis and derivatization are common steps in early-stage drug discovery campaigns.
Section 4: Safe Handling and Personal Protective Equipment (PPE)
Given the inferred hazards, particularly respiratory irritation and potential mutagenicity, stringent handling protocols are required. All work with this compound in its solid, powdered form must be conducted within a certified chemical fume hood or a powder containment enclosure to prevent inhalation and environmental release.[11]
Standard Protocol for Handling Solid 5-Bromo-2-hydroxy-N-methylbenzamide
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatulas, weigh boats, containers).
-
PPE Donning: Put on all required PPE as detailed in the workflow diagram below. This includes double gloves (nitrile), a lab coat, and ANSI-rated safety glasses or goggles.
-
Weighing and Transfer: Conduct all transfers of the solid powder deep within the fume hood. Use a micro-spatula to minimize dust generation. If weighing, use an analytical balance inside the hood or a dedicated weighing enclosure.
-
Post-Handling: Tightly seal the primary container. Decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of contaminated materials (weigh boats, gloves) in a designated hazardous waste stream.
-
PPE Doffing: Remove PPE in the correct order (gloves first) to avoid self-contamination. Wash hands thoroughly with soap and water.
Section 5: Emergency Procedures
First Aid Measures
These measures are based on protocols for chemically similar substances and should be implemented immediately pending medical advice.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Accidental Release Measures (Spill Protocol)
A minor spill of a few milligrams can be managed by trained laboratory personnel. A larger spill requires evacuation and professional emergency response.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-bromo-2-hydroxy-N-methylbenzamide - CAS号 54808-59-2 - 摩熵化学 [molaid.com]
- 4. benzamide, 55-21-0 [thegoodscentscompany.com]
- 5. Benzamide - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 5-Bromo-2-methylbenzamide | C8H8BrNO | CID 20616770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Bromo-2-hydroxybenzamide | CAS#:6329-74-4 | Chemsrc [chemsrc.com]
- 10. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Powder Handling - AirClean Systems [aircleansystems.com]
- 12. ureaknowhow.com [ureaknowhow.com]
- 13. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Thermodynamic Stability of N-Methyl Substituted Benzamides for Drug Development Professionals
Abstract
The conformational landscape of N-methyl substituted benzamides is a critical determinant of their biological activity and pharmacokinetic properties. This in-depth technical guide provides a comprehensive exploration of the thermodynamic stability of this important chemical class, offering researchers, scientists, and drug development professionals a thorough understanding of the principles governing their behavior. We will delve into the nuanced interplay of steric and electronic effects, intramolecular hydrogen bonding, and solvent interactions that dictate the conformational preferences of these molecules. This guide will further provide detailed experimental and computational protocols for the rigorous characterization of N-methyl substituted benzamides, empowering researchers to make informed decisions in the design and development of novel therapeutics.
Introduction: The Significance of Conformational Stability in Drug Design
N-methylbenzamide and its derivatives are versatile scaffolds in medicinal chemistry, serving as pivotal intermediates in the synthesis of a wide array of pharmaceuticals, including analgesics, antipyretics, and anti-inflammatory drugs.[1] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which governs their ability to interact with biological targets such as enzymes and receptors. The thermodynamic stability of different conformers, particularly the cis/trans isomerism of the amide bond, plays a crucial role in determining the bioactive conformation and, consequently, the overall pharmacological profile of a drug candidate. A comprehensive understanding of these thermodynamic principles is therefore indispensable for the rational design of N-methylbenzamide-based therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.
The Conformational Landscape of N-Methyl Substituted Benzamides
The thermodynamic stability of N-methyl substituted benzamides is primarily dictated by the rotational barrier around the C-N amide bond, leading to the existence of cis and trans isomers. In the context of N-methylbenzamides, the trans isomer, where the N-methyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally the more stable and, therefore, the predominant form.[2][3] This preference is attributed to reduced steric hindrance compared to the cis isomer.
However, the energy difference between the cis and trans isomers can be subtle and is influenced by a variety of factors:
-
N-Alkylation: N-methylation itself introduces conformational changes that can affect the stability of the amide bond.[4]
-
Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring can significantly impact the cis/trans equilibrium through both steric and electronic effects. For instance, ortho-substituents can sterically disfavor the planar trans conformation, potentially increasing the population of the cis isomer.
-
Intramolecular Hydrogen Bonding: The presence of ortho-substituents capable of forming an intramolecular hydrogen bond with the N-H proton can significantly stabilize the trans conformation. This is a critical consideration in designing molecules with a specific, rigid conformation.
-
Solvent Effects: The polarity of the solvent can influence the cis/trans equilibrium. More polar solvents may stabilize the more polar isomer, and solvent interactions can affect the kinetics of isomerization.[5][6]
The interplay of these factors creates a complex conformational landscape that must be carefully navigated during the drug design process.
Experimental and Computational Characterization of Thermodynamic Stability
A multi-faceted approach combining experimental and computational techniques is essential for a thorough understanding of the thermodynamic stability of N-methyl substituted benzamides.
Experimental Methodologies
NMR spectroscopy is a powerful tool for determining the conformational preferences of N-methylbenzamides in solution. By analyzing chemical shifts and coupling constants, and employing techniques like Nuclear Overhauser Effect (NOE) spectroscopy, the relative populations of cis and trans isomers can be quantified.
Experimental Protocol: 1D and 2D NMR Analysis of N-Methylbenzamide Conformation
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified N-methyl substituted benzamide.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.
-
Ensure the sample is fully dissolved and the solution is homogeneous. Filter the sample if any particulate matter is present.
-
-
1D ¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify the resonances corresponding to the cis and trans isomers. The N-methyl and aromatic proton signals are often well-resolved for the two isomers.
-
Integrate the signals corresponding to the N-methyl protons of the cis and trans isomers to determine their relative populations.
-
-
2D NOESY/ROESY Acquisition:
-
To unambiguously assign the cis and trans isomers, acquire a 2D NOESY or ROESY spectrum.
-
In the trans isomer, a NOE correlation is expected between the N-H proton and the ortho-protons of the benzene ring.
-
In the cis isomer, a NOE correlation is expected between the N-methyl protons and the ortho-protons of the benzene ring.
-
-
Variable Temperature (VT) NMR:
-
To determine the thermodynamic parameters (ΔH° and ΔS°) for the cis-trans isomerization, acquire a series of ¹H NMR spectra at different temperatures.
-
Calculate the equilibrium constant (K) at each temperature from the integration of the cis and trans signals.
-
Construct a van 't Hoff plot (ln(K) vs. 1/T) to determine ΔH° and ΔS° from the slope and intercept, respectively.
-
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise solid-state conformation and intermolecular interactions.
Experimental Protocol: Crystallization for X-ray Diffraction
-
Method Selection: Choose a suitable crystallization method based on the solubility of the compound. Common methods include:
-
Slow Evaporation: Dissolve 5-20 mg of the compound in a solvent of moderate volatility (e.g., ethanol, ethyl acetate) and allow the solvent to evaporate slowly in a dust-free environment.
-
Vapor Diffusion (Hanging or Sitting Drop): Prepare a concentrated solution of the compound in a good solvent and place a drop on a coverslip (hanging drop) or a pedestal (sitting drop) in a sealed chamber containing a reservoir of a poor solvent (anti-solvent). The anti-solvent will slowly diffuse into the drop, inducing crystallization.
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a concentrated solution of the compound in a denser solvent in a narrow tube. Crystals will form at the interface.
-
-
Crystal Harvesting and Mounting:
-
Once suitable single crystals have formed, carefully harvest them using a cryoloop.
-
Mount the crystal on a goniometer head for data collection.
-
-
Data Collection and Structure Refinement:
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Process the data and solve the crystal structure using appropriate software packages.
-
Computational Methodologies
DFT calculations are a powerful in silico tool for predicting the relative stabilities of different conformers and for calculating the rotational energy barrier of the amide bond.
Computational Protocol: DFT Analysis of N-Methylbenzamide Rotational Barrier
-
Structure Preparation:
-
Build the 3D structures of the cis and trans isomers of the N-methyl substituted benzamide using a molecular modeling program.
-
-
Geometry Optimization:
-
Frequency Calculations:
-
Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Transition State Search:
-
To determine the rotational energy barrier, perform a transition state search for the rotation around the C-N amide bond. This can be done using a relaxed potential energy surface scan, where the dihedral angle of the amide bond is systematically rotated, and the energy is minimized at each step.
-
The highest point on this energy profile corresponds to the transition state.
-
Optimize the transition state structure and perform a frequency calculation to confirm it is a true transition state (one imaginary frequency).
-
-
Thermodynamic Analysis:
-
Calculate the relative Gibbs free energies (ΔG) of the cis and trans isomers and the activation energy (ΔG‡) for the isomerization. This will provide a theoretical prediction of the thermodynamic stability and the rate of interconversion.
-
Data Summary: Thermodynamic Stability of Substituted N-Methylbenzamides
The following table summarizes key thermodynamic data for the cis-trans isomerization of selected N-methyl substituted benzamides. This data highlights the influence of substituents and solvent on the conformational equilibrium.
| Compound | Substituent | Solvent | E_cis - E_trans (kcal/mol) | Reference |
| N-Methyl-2-fluorobenzamide | 2-F | CDCl₃ | > 2.3 | [9] |
| N-Methyl-2-fluorobenzamide | 2-F | CD₃CN | 1.7 | [9] |
| N-Methyl-2-fluorobenzamide | 2-F | DMSO | 1.1 | [9] |
| N-Methyl-2-chlorobenzamide | 2-Cl | CD₃CN | 0.0 | [9] |
| N-Methyl-2-chlorobenzamide | 2-Cl | DMSO | -0.1 | [9] |
| N-Methyl-2-methoxybenzamide | 2-OCH₃ | CDCl₃ | > 2.5 | [9] |
| N-Methyl-2-methoxybenzamide | 2-OCH₃ | CD₃CN | 2.0 | [9] |
| N-Methyl-2-methoxybenzamide | 2-OCH₃ | DMSO | 1.8 | [9] |
| N-Methylformamide | - | Aqueous | ΔH° = -5.79 kJ/mol | [1] |
| N-Methylformamide | - | CDCl₃ | ΔH° = -3.71 kJ/mol | [1] |
Impact on Drug Development: From Conformation to Clinical Candidate
The thermodynamic stability and conformational preferences of N-methyl substituted benzamides have profound implications for their drug-like properties.
Receptor Binding and Biological Activity
The specific three-dimensional arrangement of a molecule is critical for its interaction with a biological target. For many G protein-coupled receptors (GPCRs) and enzymes, only one conformer of a ligand will fit optimally into the binding pocket. Therefore, designing molecules that have a strong thermodynamic preference for the bioactive conformation can lead to increased potency and selectivity. For example, in the development of neurokinin-2 (NK₂) receptor antagonists, the conformation of the N-methylbenzamide core is crucial for high-affinity binding.[1] Similarly, the anti-fatigue effects of some benzamide derivatives are linked to their ability to adopt a specific conformation that allows for interaction with the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor.[6]
Pharmacokinetic Properties
The conformational flexibility and the ability to form intramolecular hydrogen bonds can significantly influence a molecule's pharmacokinetic profile.
-
Membrane Permeability: The ability of a drug to cross biological membranes is often related to its ability to minimize its polar surface area. The formation of an intramolecular hydrogen bond can "hide" polar N-H and C=O groups, reducing the desolvation penalty for entering the lipophilic membrane environment and thereby improving permeability and oral bioavailability.[5][10]
-
Metabolic Stability: A more rigid conformation can lead to improved metabolic stability by restricting access of metabolizing enzymes to labile sites on the molecule.
By carefully tuning the thermodynamic stability of different conformers through strategic chemical modifications, medicinal chemists can optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-methylbenzamide-based drug candidates.
Visualization of Key Concepts
To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: Cis-trans isomerism around the amide bond in N-methylbenzamide.
Caption: Experimental workflow for conformational analysis.
Caption: Computational workflow for thermodynamic stability analysis.
Conclusion
The thermodynamic stability of N-methyl substituted benzamides is a multifaceted property that is central to their function as therapeutic agents. A deep understanding of the factors that govern their conformational preferences, coupled with rigorous experimental and computational characterization, is essential for the successful design and development of novel drugs. By leveraging the principles and protocols outlined in this guide, researchers can more effectively navigate the complex structure-activity and structure-property relationships of this important class of molecules, ultimately accelerating the discovery of new and improved medicines.
References
- Boyle, C. D., et al. (2002). Enhancement of pharmacokinetic properties and in vivo efficacy of benzylidene ketal M(2) muscarinic receptor antagonists via benzamide modification. Bioorganic & Medicinal Chemistry Letters, 12(23), 3479–3482.
- Ávalos, M., et al. (2003). Conformation of secondary amides. A predictive algorithm that correlates DFT-calculated structures and experimental proton chemical shifts. The Journal of Organic Chemistry, 68(5), 1936–1943.
- Tvaroska, I., & Bleha, T. (1989). Ab initio molecular orbital calculations on the conformation of the amide group. Advances in Carbohydrate Chemistry and Biochemistry, 47, 45–123.
- Wiberg, K. B., & Rablen, P. R. (1995). Why Does An Amide Adopt a Planar Geometry? Journal of the American Chemical Society, 117(8), 2201–2209.
- Conradi, R. A., et al. (1999). How structural features influence the biomembrane permeability of peptides. Pharmaceutical Science & Technology Today, 2(6), 244–252.
- Hosono, Y., et al. (2020). Amide-to-Ester Substitution Improves Membrane Permeability of a Cyclic Peptide Without Altering Its Three-Dimensional Structure. ChemRxiv.
- Ávalos, M., et al. (2003). Conformation of Secondary Amides. A Predictive Algorithm That Correlates DFT-Calculated Structures and Experimental Proton Chemical Shifts. The Journal of Organic Chemistry, 68(5), 1936-1943.
- Huang, S. C., et al. (2004). Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48,968 as neurokinin-2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(18), 4779–4782.
- Li, J., et al. (2016).
- BenchChem. (2025).
- ChemicalBook. (2024).
- Gorgis, Y. N., & Tadayyon, S. M. (2005). Solvation properties of N-substituted cis and trans amides are not identical: significant enthalpy and entropy changes are revealed by the use of variable temperature 1H NMR in aqueous and chloroform solutions and ab initio calculations. The Journal of Physical Chemistry A, 109(51), 11878–11884.
- Karakaş, D., et al. (2020). Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. Journal of Molecular Structure, 1203, 127314.
- Abraham, R. J., et al. (1995). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Magnetic Resonance in Chemistry, 33(11), 877-886.
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
- Öberg, A. I., et al. (1990). Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. Journal of Medicinal Chemistry, 33(1), 266–275.
- Fischer, S., et al. (2008). Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. Journal of the American Chemical Society, 130(10), 3128–3135.
- Grimme, S. (2012). A general quantum mechanically derived force field (QMDFF) for molecules and condensed phase simulations.
- BenchChem. (2025). Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide.
- da Silva, J. B. P., et al. (2006). Theoretical studies on the stability of N-methylformamide in both liquid and gas phases. Journal of Molecular Structure: THEOCHEM, 769(1-3), 133-138.
- Almeida, A. R. R. P., & Monte, M. J. S. (2010). Thermodynamic Study of Benzamide, N-Methylbenzamide, and N,N-Dimethylbenzamide: Vapor Pressures, Phase Diagrams, and Hydrogen Bond Enthalpy.
- Cheney, B. V., et al. (1983). Factors affecting binding of trans-N-[2-(methylamino)cyclohexyl]benzamides at the primary morphine receptor. Journal of Medicinal Chemistry, 26(5), 719–726.
- Chen, T., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 15(7), 773-781.
- Grimme, S., et al. (2017). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal, 23(61), 15288-15297.
- Merz, K. M., & Reynolds, C. H. (1992). Conformational Variability of Benzamidinium Based Inhibitors. Journal of the American Chemical Society, 114(15), 5903–5910.
- Craig, N. C., & Overend, J. (1971). Thermodynamics of cis-trans Isomerizations. II. The 1-chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules. The Journal of Physical Chemistry, 75(10), 1467–1474.
- Organomation. (n.d.).
- Wazzan, N., et al. (2010). Cis-Trans isomerisation of azobenzenes studied by laser-coupled NMR spectroscopy and DFT calculations. Photochemical & Photobiological Sciences, 9(7), 999–1007.
- Siodłak, D., et al. (2012). The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. Biopolymers, 98(5), 466–478.
- University of Leicester. (n.d.). How to make an NMR sample.
- St. Jude Children's Research Hospital. (n.d.).
- Wazzan, N., et al. (2010). Cis-Trans isomerisation of azobenzenes studied by laser-coupled NMR spectroscopy and DFT calculations. Photochemical & Photobiological Sciences, 9(7), 999-1007.
- Jiang, H., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 15(7), 773-781.
- UTHSCSA. (n.d.).
- Aloway, N. K., & Carlson, H. A. (2023). Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. Journal of Medicinal Chemistry, 66(15), 10243–10263.
- ALWSCI. (2025). How To Prepare And Run An NMR Sample.
- King, P. M. (1993). Substituted benzamides with conformationally restricted side chains. 1. Quinolizidine derivatives as selective gastric prokinetic agents. Journal of Medicinal Chemistry, 36(14), 2000–2006.
- Fargas, V., et al. (2001). A Computational and Experimental Study on the Relative Stabilities of Cis and Trans Isomers of N-Alkylamides in Gas Phase and in Solution. The Journal of Physical Chemistry A, 105(3), 608-615.
- Ribeiro, J. M. L., et al. (2021). High-mass MALDI-MS unravels ligand-mediated G protein–coupling selectivity to GPCRs. Proceedings of the National Academy of Sciences, 118(31), e2104933118.
- Kuchar, M. (1995). Chemical structure - biological activity relationship in the group of benzamide compounds II. Ceskoslovenska Farmacie, 44(4), 187-194.
- Craig, N. C., & Overend, J. (1971). Thermodynamics of cis-trans Isomerizations. II. The 1-chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules. The Journal of Physical Chemistry, 75(10), 1467-1474.
- Lohse, J., et al. (2005). Conformational changes in G-protein-coupled receptors—the quest for functionally selective conformations is open. British Journal of Pharmacology, 146(4), 463–470.
- da Silva, A. B. F., et al. (2010). A computational study of the thermal cis-to-trans isomerization of N-(phenylazo)-substituted nitrogen heterocycles. Journal of the Brazilian Chemical Society, 21(8), 1463-1470.
- Stack Exchange Inc. (2020). Cis-trans isomerism with electron pairs.
- Congreve, M., & Marshall, F. (2019). The Impact of GPCR Structures on Drug Discovery. Trends in Pharmacological Sciences, 40(12), 929-940.
- Che, T., et al. (2024). The Impact of Nanobodies on G Protein–Coupled Receptor Structural Biology and Their Potential as Therapeutic Agents. Molecular Pharmacology, 105(5), 329-340.
- Mafi, A., & L-G. Milroy. (2023). Exploring GPCR conformational dynamics using single-molecule fluorescence. Trends in Biochemical Sciences, 48(1), 33-46.
- Nishikawa, H., et al. (2025). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Beilstein Journal of Organic Chemistry, 21, 1568-1576.
- Rai Deka, J. K., et al. (2023). Understanding the Cis-Trans Amide Bond Isomerization of N, N'-Diacylhydrazines to Develop Guidelines for A Priori Prediction of Their Most Stable Solution Conformers. The Journal of Organic Chemistry, 88(4), 2110–2120.
- Fargas, V., et al. (2001). A Computational and Experimental Study on the Relative Stabilities of Cis and Trans Isomers ofN-Alkylamides in Gas Phase and in Solution. The Journal of Physical Chemistry A, 105(3), 608-615.
Sources
- 1. Solvation properties of N-substituted cis and trans amides are not identical: significant enthalpy and entropy changes are revealed by the use of variable temperature 1H NMR in aqueous and chloroform solutions and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. Kinetics and equilibria of cis/trans isomerization of secondary amide peptide bonds in linear and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How structural features influence the biomembrane permeability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
The Medicinal Chemistry of 5-Bromosalicylamide Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The 5-bromosalicylamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential. The strategic incorporation of a bromine atom at the C5 position of the salicylamide core profoundly influences the molecule's physicochemical properties, often enhancing its biological activity. This in-depth technical guide provides a comprehensive review of the synthesis, mechanisms of action, and structure-activity relationships of 5-bromosalicylamide derivatives, with a primary focus on their applications as anticancer, antimicrobial, and anti-inflammatory agents. Detailed experimental protocols, data-driven insights, and visual representations of key concepts are presented to empower researchers and drug development professionals in the exploration and optimization of this promising class of compounds.
Introduction: The 5-Bromosalicylamide Core as a Versatile Pharmacophore
Salicylamides, amides of salicylic acid, have a long-standing history in medicine, with their utility spanning from analgesic and antipyretic to antirheumatic agents. The introduction of a bromine atom at the fifth position of the salicylamide ring system creates 5-bromosalicylamide, a foundational building block for a new generation of therapeutic candidates.[1] This halogenation significantly impacts the molecule's lipophilicity, electronic distribution, and metabolic stability, often leading to enhanced potency and a broader spectrum of biological activities.[1] Derivatives of 5-bromosalicylamide have demonstrated promising efficacy in preclinical studies against a range of challenging diseases, positioning this scaffold as a focal point for contemporary drug discovery efforts.[2]
Synthetic Strategies for 5-Bromosalicylamide Derivatives
The synthesis of 5-bromosalicylamide derivatives typically commences with commercially available 5-bromosalicylic acid or 5-bromosalicylamide.[2] The synthetic versatility of this core structure allows for modifications at the phenolic hydroxyl and the amide functionalities, enabling the creation of extensive compound libraries for biological screening.[2]
Synthesis of Hydrazone Derivatives
A prevalent synthetic route involves the generation of hydrazone derivatives, which have shown significant biological activity. This multi-step process is outlined below.
Experimental Protocol: Synthesis of 5-Bromosalicylamide Hydrazone Derivatives [1]
-
Step 1: Synthesis of Methyl/Ethyl Esters.
-
Dissolve 5-bromo-2-hydroxybenzamide in a suitable organic solvent, such as ethanol.
-
Add an equimolar amount of methyl or ethyl chloroacetate.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the resulting ester by recrystallization from an appropriate solvent, such as absolute ethanol.
-
-
Step 2: Synthesis of Hydrazide.
-
Dissolve the purified ester from Step 1 in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for a specified period.
-
Cool the reaction mixture to allow the hydrazide to precipitate.
-
Collect the solid hydrazide by filtration.
-
-
Step 3: Synthesis of Hydrazone Derivatives.
-
Dissolve the hydrazide from Step 2 in ethanol.
-
Add a substituted benzaldehyde to the solution.
-
Reflux the reaction mixture for approximately 5 hours.[3]
-
Upon cooling, the solid hydrazone derivative will precipitate.
-
Isolate the final product by filtration, wash with water, and purify by recrystallization from a suitable solvent like dimethylformamide (DMF).[3]
-
Diagram: General Synthesis Pathway for 5-Bromosalicylamide Hydrazone Derivatives
Caption: Synthetic workflow for hydrazone derivatives.
Synthesis of Schiff Base Derivatives
Schiff bases derived from 5-bromosalicylaldehyde, a related starting material, also exhibit a range of biological activities.
Experimental Protocol: Synthesis of a 5-Bromosalicylaldehyde Schiff Base [4]
-
Dissolve 2.01 g of 5-bromosalicylaldehyde in 15 mL of absolute ethanol in a three-necked flask with heating and stirring until fully dissolved.
-
Add 1.051 g of 2-amino-2-methyl-1,3-propanediol, followed by an additional 10 mL of absolute ethanol.
-
Heat the mixture in a water bath at 65°C and stir under reflux for approximately 120 minutes.
-
Cool the resulting solution at room temperature and allow it to crystallize via natural evaporation.
-
After standing for 3 days, collect the resulting yellow blocky crystals of the Schiff base.
Mechanisms of Action: Targeting Key Signaling Pathways
The therapeutic effects of 5-bromosalicylamide derivatives are often attributed to their ability to modulate critical cellular signaling pathways implicated in disease pathogenesis.
Inhibition of the NF-κB Signaling Pathway
A primary mechanism of action for many salicylamides, including 5-bromosalicylamide derivatives, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a pivotal transcription factor that governs the expression of genes involved in inflammation, cell proliferation, and apoptosis.[2] In numerous cancers and inflammatory conditions, the NF-κB pathway is constitutively active.[2] 5-Bromosalicylamide has been demonstrated to target the IκB kinase (IKK) complex, a crucial regulator of NF-κB activation.[1] By inhibiting the IKK complex, these derivatives prevent the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of its target genes.[1]
Diagram: Inhibition of the NF-κB Signaling Pathway
Caption: Mechanism of NF-κB pathway inhibition.
Modulation of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor that is often constitutively activated in many cancers, playing a key role in cell growth, proliferation, and survival.[5] Some salicylamide derivatives have been shown to inhibit the phosphorylation of STAT3, which is essential for its activation.[2][6] This inhibition leads to the downregulation of STAT3 target genes, contributing to the anticancer effects of these compounds.[6]
Therapeutic Applications
The versatile biological activities of 5-bromosalicylamide derivatives have positioned them as promising candidates for various therapeutic applications.
Anticancer Activity
Numerous studies have underscored the potent anticancer properties of 5-bromosalicylamide derivatives against a range of cancer cell lines.[2][6] Their mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways like NF-κB and STAT3.[2][6]
Table 1: Anticancer Activity of Selected 5-Bromosalicylamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| JMX0293 (9a) | MDA-MB-231 (Breast) | 3.38 ± 0.37 | [6] |
| Analog 11 | A2780cp20 (Ovarian) | ~1.0 | [7] |
| Analog 32 | SKOV3Trip2 (Ovarian) | ~0.9 - 2.5 | [8] |
| 5-Bromosalicylaldehyde Schiff Base | Various | (Data indicates activity) | [4] |
Note: This table presents a selection of reported data and is not exhaustive.
Antimicrobial Activity
The antimicrobial potential of 5-bromosalicylamide derivatives has been an area of active investigation. These compounds have demonstrated activity against a variety of pathogenic bacteria and fungi.[2] The introduction of different substituents onto the 5-bromosalicylamide core can significantly modulate the antimicrobial spectrum and potency.[2]
Table 2: Antimicrobial Activity of Selected 5-Bromosalicylamide Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 5-BrSALTSC Complex (5-BrCuSALTSC) | Staphylococcus aureus | (Active at 100 µ g/disc ) | [9] |
| 5-BrSALTSC Complex (5-BrCuSALTSC) | Escherichia coli | (Active at 150 µ g/disc ) | [9] |
| Various Hydrazone Derivatives | Various Bacteria & Fungi | (Varies) | [2] |
Note: MIC values can vary based on the specific derivative and microbial strain.
Anti-inflammatory Activity
The anti-inflammatory properties of 5-bromosalicylamide derivatives are closely linked to their inhibition of the NF-κB pathway, a master regulator of inflammatory responses.[1][5] In vivo studies have demonstrated the potential of these compounds to reduce inflammation. For instance, certain isatin derivatives incorporating a 5-bromo-substituted salicylhydrazide moiety have shown significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats.[10] Specifically, a derivative with a 5-bromo substituent on the isatin ring (VIId) exhibited a 63% reduction in paw edema.[10]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of 5-bromosalicylamide derivatives as potent therapeutic agents.
Table 3: Summary of Structure-Activity Relationships
| Modification Site | Observation | Therapeutic Implication | Reference |
| Amide (N-substitution) | Introduction of bulky or hydrophobic groups can enhance anticancer activity. | Optimization of N-substituents can lead to more potent anticancer agents. | [2][6] |
| Phenolic Hydroxyl (O-substitution) | Alkylation or etherification can modulate lipophilicity and pharmacokinetic properties. | Fine-tuning O-substituents can improve drug-like properties. | [2] |
| Aromatic Ring Substituents | The position and nature of substituents on linked aromatic rings (e.g., in hydrazones) significantly impact biological activity. | Strategic placement of electron-donating or -withdrawing groups can enhance potency. | [2] |
| Halogenation | The presence of the bromine atom at the 5-position is often critical for enhanced activity compared to non-halogenated analogs. | Maintaining the 5-bromo substitution is generally favorable for biological activity. | [1] |
Diagram: Key Sites for SAR Modification
Caption: Key modification sites on the 5-bromosalicylamide scaffold. (Note: A chemical structure image with labeled R-groups would be inserted here in a full publication.)
Clinical Landscape and Future Perspectives
While a large number of preclinical studies have demonstrated the therapeutic potential of salicylamide derivatives, the clinical development of 5-bromosalicylamide derivatives specifically is still in its early stages.[11] However, clinical trials of structurally related compounds, such as niclosamide (a halogenated salicylanilide), are underway for various cancers, including colon cancer.[4][11] The insights gained from these trials will be invaluable for guiding the future clinical development of novel 5-bromosalicylamide-based drug candidates.
The continued exploration of this versatile scaffold holds significant promise for the discovery of new and effective treatments for a range of diseases. Future research should focus on:
-
Lead Optimization: Utilizing SAR data to design and synthesize more potent and selective derivatives.
-
Pharmacokinetic and Toxicological Profiling: Thoroughly evaluating the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways modulated by these derivatives.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential of lead candidates in relevant animal models of disease.
By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of 5-bromosalicylamide derivatives for the benefit of patients worldwide.
References
-
ResearchGate. MIC Values [mg/ml] of Compounds 1 – 10 against Five Bacteria and Three Fungi. Available at: [Link]
-
MDPI. Salicylanilides and Their Anticancer Properties. Available at: [Link]
-
ResearchGate. Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity. Available at: [Link]
-
PMC. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. Available at: [Link]
-
ResearchGate. Antifungal activity of the halogenated salicylanilide, oxyclozanide.... Available at: [Link]
-
Gladstone Institutes. Ancient Anti-Inflammatory Drug Has Cancer-Fighting Properties. Available at: [Link]
-
PMC. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. Available at: [Link]
-
Novel 5-aminosalicylic derivatives as anti-inflammatories and myeloperoxidase inhibitors evaluated in silico, in vitro and ex vivo. Available at: [Link]
- Google Patents. CN104447398A - Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity.
-
ResearchGate. Synthesis, Characterization, and Antibacterial Activity of the Schiff Bases Derived from Thiosemicarbazide, Salicylaldehyde, 5-bromosalicylaldehyde and their Copper(II) and Nickel(II) Complexes. Available at: [Link]
-
Efficient identification of fungal antimicrobial principles by tandem MS and NMR database. Available at: [Link]
-
PMC. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. Available at: [Link]
-
AACR Journals. Abstract 4677: Niclosamide analogs for treatment of ovarian cancer. Available at: [Link]
- Google Patents. CN102557947A - Method for preparing 5-bromoacetylsalicylic acid methyl ester.
-
EurekAlert!. Ancient anti-inflammatory drug salicylic acid has cancer-fighting properties. Available at: [Link]
-
ScienceDaily. Ancient anti-inflammatory drug salicylic acid has cancer-fighting properties. Available at: [Link]
- Google Patents. CN101560170A - Method for preparing 5-(bromoacetyl) salicylamide.
-
RSC Publishing. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. Available at: [Link]
-
ResearchGate. The anticancer IC50 values of the five compounds using MTT assay against the three cancer types.. Available at: [Link]
-
ResearchGate. Synthesis, Characterization and Antimicrobial of Schfiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine. Available at: [Link]
-
PubMed. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. Available at: [Link]
-
PMC. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Available at: [Link]
-
Science.gov. lines ic50 values: Topics by Science.gov. Available at: [Link]
-
PubMed. Synthesis, in-vitro, in-vivo anti-inflammatory activities and molecular docking studies of acyl and salicylic acid hydrazide derivatives. Available at: [Link]
-
ResearchGate. Top five prevalent patent compounds in the Ro5 and bRo5 categories.. Available at: [Link]
-
Regulations.gov. US Patent No. 8829195. Available at: [Link]
-
ResearchGate. MIC value against Gram-positive bacteria and fungi. The concentration.... Available at: [Link]
-
MDPI. Antibacterial Compounds Isolated from Endophytic Fungi Reported from 2021 to 2024. Available at: [Link]
-
PMC. In vitro and in vivo antimicrobial activity of the fungal metabolite toluquinol against phytopathogenic bacteria. Available at: [Link]
Sources
- 1. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. SAT021 Development Of Niclosamide Analogs For Treatment Of Androgen Receptor Positive Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Pharmacological Profiling and Biological Activities of 5-Bromo-2-hydroxy-N-methylbenzamide
Executive Summary
The compound 5-Bromo-2-hydroxy-N-methylbenzamide (CAS 54808-59-2)[1] represents a highly versatile structural scaffold in modern medicinal chemistry. Belonging to the broader class of halogenated salicylamides, this molecule and its structural analogs have garnered significant attention for their pleiotropic biological activities[2]. The strategic placement of a bromine atom at the 5-position, combined with an N-methylated amide and a free phenolic hydroxyl group, creates a unique physicochemical profile that enables multi-target engagement. This technical guide synthesizes current research to explore the mechanistic pharmacology, structure-activity relationships (SAR), and self-validating experimental protocols required to evaluate the antimicrobial, anti-inflammatory, anticancer, and antiviral properties of this compound class.
Mechanistic Pharmacology & Target Pathways
The biological efficacy of 5-bromosalicylamide derivatives stems from their ability to modulate critical cellular signaling pathways and disrupt viral structural integrity[2].
-
Anti-inflammatory and Anticancer Pathways (NF-κB & STAT3): Brominated salicylamides are potent inhibitors of the IκB kinase (IKK) complex[3]. By targeting IKK, these compounds prevent the phosphorylation and subsequent degradation of IκB, effectively sequestering NF-κB in the cytoplasm and halting the transcription of pro-inflammatory cytokines[3]. Concurrently, these derivatives inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor whose constitutive activation is a hallmark of numerous malignancies[2]. The dual inhibition of NF-κB and STAT3 leads to profound cell cycle arrest and apoptosis in cancer models[2].
-
Antiviral Mechanisms (HBV Capsid Disruption): Recent structural optimizations of salicylamide derivatives have revealed potent antiviral properties, particularly against the Hepatitis B Virus (HBV)[4]. Mechanistic studies demonstrate that these compounds disrupt viral capsid formation and impair the expression of the HBV core protein (HBc), effectively halting viral replication without relying on traditional nucleos(t)ide analog pathways[5].
-
Antimicrobial Action: The introduction of the lipophilic bromine atom enhances the compound's ability to penetrate bacterial cell walls, demonstrating consistent efficacy against Gram-positive bacterial strains and various fungal pathogens[2].
Fig 1. Multi-target pharmacological inhibition pathways of 5-Bromo-2-hydroxy-N-methylbenzamide.
Quantitative Biological Activity Profiling
The following table synthesizes representative quantitative data for the biological activities of the bromosalicylamide class, providing a benchmark for evaluating 5-Bromo-2-hydroxy-N-methylbenzamide[2],[5].
| Compound Scaffold / Derivative | Target / Pathway | Biological Activity | Representative IC50 / MIC | Key Mechanism of Action |
| 5-Bromosalicylamide Core | NF-κB / IKK Complex | Anti-inflammatory | ~2.5 - 5.0 μM | Prevents IκB degradation, blocking NF-κB[3] |
| Brominated Salicylanilides | STAT3 | Anticancer | ~1.0 - 3.5 μM | Inhibits STAT3 phosphorylation[2] |
| Salicylamide Analogs | HBV Core Protein | Antiviral | 0.47 - 0.52 μM | Disrupts viral capsid formation[5] |
| N-Alkyl-5-bromosalicylamides | Gram-positive Bacteria | Antimicrobial | 4.0 - 16.0 μg/mL | Cell wall permeabilization[2] |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the evaluation of 5-Bromo-2-hydroxy-N-methylbenzamide must rely on self-validating experimental systems. The following protocol outlines a robust methodology for assessing its antiviral (HBV) efficacy while actively controlling for false positives caused by generalized cytotoxicity[4].
Protocol: High-Throughput Antiviral (HBV) & Cytotoxicity Screening
Causality & Rationale: Efficacy data in virology is meaningless if the test compound simply kills the host cell. This protocol utilizes a dual-readout system to calculate the Selectivity Index (SI = CC50/EC50). Furthermore, orthogonal validation is built-in to distinguish between global protein translation inhibition and specific viral capsid disruption.
Step-by-Step Methodology:
-
Cell Seeding & Viral Induction: Seed HepAD38 cells in a 96-well plate.
-
Causality: HepAD38 cells are engineered with a tetracycline-repressible HBV genome. Removing tetracycline from the culture media provides precise, synchronized temporal control over viral replication, ensuring uniform baseline infection levels across all wells.
-
-
Compound Treatment: Treat cells with serial dilutions of 5-Bromo-2-hydroxy-N-methylbenzamide (0.1 μM to 50 μM). Include Lamivudine (a nucleoside analog) as a positive control, and DMSO as a vehicle negative control.
-
Parallel Cytotoxicity Counter-Screen (MTT Assay): In a duplicate plate, incubate the treated cells for 72 hours, then add MTT reagent.
-
Causality: This establishes the 50% Cytotoxic Concentration (CC50). If the CC50 is close to the EC50, the compound is a non-specific toxin, not a viable drug candidate.
-
-
Efficacy Readout (qPCR): Collect the supernatant from the primary plate. Extract viral DNA and perform qPCR targeting the HBV genome.
-
Causality: Quantifying extracellular HBV DNA provides a direct measurement of successfully assembled and secreted virions, establishing the 50% Effective Concentration (EC50).
-
-
Self-Validation (Orthogonal Western Blot): Lyse the cells and perform a Western blot for the HBV core protein (HBc).
-
Causality: If qPCR shows reduced viral DNA, but Western blot shows stable HBc levels, it validates that the compound specifically disrupts the assembly of the capsid rather than acting as a non-specific inhibitor of host cell protein translation[5].
-
Fig 2. Self-validating experimental workflow for antiviral and cytotoxicity screening.
Structure-Activity Relationship (SAR) Insights
The specific atomic arrangement of 5-Bromo-2-hydroxy-N-methylbenzamide dictates its pharmacological success. Computational and in vitro structural analyses reveal three critical SAR pillars[6]:
-
The 5-Bromo Substitution: The inclusion of the heavy halogen atom significantly increases the lipophilicity (LogP) of the scaffold[2]. This is crucial for membrane permeability. Furthermore, the bromine atom acts as a potent halogen bond donor, allowing for highly specific, directional interactions with target protein pockets (such as the IKK complex).
-
The 2-Hydroxy Group: The phenolic hydroxyl group is not merely a hydrogen bond donor for external targets; it is essential for intramolecular hydrogen bonding with the adjacent amide carbonyl oxygen. This interaction locks the molecule into a rigid, planar conformation, which chiroptical and conformational studies have shown is an absolute prerequisite for optimal receptor binding in salicylamide-based peptidomimetics[6].
-
The N-Methyl Amide Modification: Compared to a primary amide, the N-methyl group introduces steric bulk and removes one hydrogen bond donor. This subtle modification prevents excessive non-specific hydrogen bonding with aqueous solvents, thereby improving the compound's pharmacokinetic profile and enhancing its ability to cross lipid bilayers to reach intracellular targets like STAT3.
Future Directions in Drug Development
While 5-Bromo-2-hydroxy-N-methylbenzamide is a potent foundational scaffold, its clinical translation requires further optimization. Future drug development efforts should focus on prodrug strategies (e.g., esterification of the 2-hydroxy group) to improve oral bioavailability. Additionally, given its unique mechanism of disrupting HBV capsid assembly[5], combining this compound class with standard-of-care nucleos(t)ide analogs presents a highly promising avenue for synergistic, resistance-proof antiviral therapies.
References
-
Application Notes and Protocols: Assaying the Biological Activity of 5-Bromosalicylamide Derivatives. BenchChem.2
-
5-bromo-2-hydroxy-N-methylbenzamide - CAS号54808-59-2. Molaid. 1
-
An In-depth Technical Guide to 5-Bromosalicylamide Derivatives and Their Potential Applications. BenchChem. 3
-
Conformational and Chiroptical Properties of Salicylamide-Based Peptidomimetics. MDPI Symmetry (2024). 6
-
Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. PMC / RSC Medicinal Chemistry (2025). 5
-
N-(2-aminoethyl)-2-hydroxybenzamide | 36288-93-4. BenchChem.4
Sources
- 1. 5-bromo-2-hydroxy-N-methylbenzamide - CAS号 54808-59-2 - 摩熵化学 [molaid.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-(2-aminoethyl)-2-hydroxybenzamide | 36288-93-4 | Benchchem [benchchem.com]
- 5. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational and Chiroptical Properties of Salicylamide-Based Peptidomimetics [mdpi.com]
Methodological & Application
Reagents for preparing 5-Bromo-2-hydroxy-N-methylbenzamide
Application Note: Precision Synthesis of 5-Bromo-2-hydroxy-N-methylbenzamide
Executive Summary
This guide details the reagents and protocols for the synthesis of 5-Bromo-2-hydroxy-N-methylbenzamide (CAS: 54808-59-2). This compound is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for substituted benzamides (antipsychotics) and salicylamide-based anti-inflammatory agents.
We present two distinct synthetic pathways:
-
Route A (The "Clean" Aminolysis): Ideal for high-purity requirements; utilizes methyl 5-bromosalicylate.
-
Route B (The "Direct" Functionalization): Ideal for late-stage diversification; utilizes N-methylsalicylamide.
Strategic Synthesis Overview
The choice of route depends heavily on the availability of starting materials and the specific downstream application (e.g., GMP vs. Discovery).
Figure 1: Decision tree for selecting the optimal synthesis route based on precursor availability.
Reagent Selection Guide
The quality of reagents dictates the impurity profile. Below is a critical analysis of the required chemical inputs.
Aminating Agents (For Route A)
-
Primary Choice: Methylamine (33% wt. in Ethanol) .
-
Why: Ethanol is compatible with the starting ester. The reaction proceeds via nucleophilic acyl substitution. Using an alcoholic solution avoids the biphasic issues of aqueous methylamine and simplifies workup (solvent evaporation).
-
-
Alternative: Methylamine (40% wt. in Water) .
-
Risk: Water can induce hydrolysis of the ester back to the acid (5-bromosalicylic acid) if the amine concentration drops or pH is not maintained.
-
Brominating Agents (For Route B)
-
Primary Choice: N-Bromosuccinimide (NBS) .[1]
-
Why: NBS provides a controlled source of electrophilic bromine (
). In polar aprotic solvents (Acetonitrile/DMF), it yields high regioselectivity for the para-position relative to the hydroxyl group (position 5), minimizing ortho (position 3) bromination.
-
-
Avoid: Elemental Bromine (
) .-
Risk: Difficult to handle; highly corrosive. Often leads to over-bromination (3,5-dibromo species) and oxidation byproducts.
-
Solvents
-
Ethanol (EtOH): For Aminolysis. Green solvent, easy removal.
-
Acetonitrile (MeCN): For Bromination. Promotes polar mechanism, easy to remove, solubilizes NBS.
Detailed Experimental Protocols
Protocol A: Aminolysis of Methyl 5-bromosalicylate
Best for: Scale-up, high purity, avoiding heavy metal/oxidant contamination.
Reagents:
-
Methyl 5-bromosalicylate (1.0 eq)[2]
-
Methylamine (33% in EtOH) (5.0 eq)
-
Ethanol (Anhydrous) (5 vol)
Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-bromosalicylate (e.g., 10.0 g, 43.3 mmol) in Ethanol (50 mL).
-
Addition: Add Methylamine solution (33% in EtOH, approx. 20.2 g/25 mL) dropwise over 10 minutes at room temperature (20-25°C).
-
Note: The reaction is exothermic; a water bath may be used to maintain ambient temperature.
-
-
Reaction: Seal the flask (or use a drying tube) and stir at room temperature for 12–16 hours.
-
Monitoring: Check by TLC (Hexane:EtOAc 3:1). The starting ester (
) should disappear, and the amide ( ) should appear.
-
-
Workup: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol and excess methylamine.
-
Purification: The residue is typically a solid. Suspend in cold water (50 mL), stir for 30 minutes, and filter. Wash the cake with cold water (
mL) and cold Hexane ( mL) to remove trace phenols. -
Drying: Dry in a vacuum oven at 45°C for 6 hours.
Expected Yield: 85–92% Appearance: White to off-white crystalline solid.
Protocol B: Regioselective Bromination of N-Methylsalicylamide
Best for: Late-stage synthesis if the amide core is already present.
Reagents:
-
N-Methylsalicylamide (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (MeCN) (10 vol)
-
Ammonium Acetate (
) (0.1 eq - Optional Catalyst)
Procedure:
-
Charge: Dissolve N-Methylsalicylamide (e.g., 5.0 g, 33.1 mmol) in Acetonitrile (50 mL).
-
Catalyst (Optional): Add Ammonium Acetate (0.25 g). This buffers the reaction and can accelerate electrophilic substitution.
-
Addition: Cool the solution to 0°C (ice bath). Add NBS (6.18 g, 34.7 mmol) portion-wise over 15 minutes. Protect from light (wrap flask in foil) to prevent radical side reactions.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours.
-
Quench: Pour the reaction mixture into a solution of Sodium Thiosulfate (5% aq, 50 mL) to quench unreacted bromine species.
-
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with Brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Water if necessary to remove succinimide byproducts.
Expected Yield: 75–85%[3]
Quality Control & Validation
Verify the identity and purity using the following parameters.
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/Water gradient) |
| MS (ESI) | Mass Spectrometry (1:1 Br isotope pattern) | |
| 1H NMR | DMSO-d6 |
Key NMR Diagnostic: Look for the doublet at ~2.9-3.0 ppm (N-Methyl group) and the broad singlet at ~8.5-9.0 ppm (Amide NH). The aromatic region should show a characteristic 1,2,4-substitution pattern: a doublet (ortho to OH), a double-doublet (meta to OH), and a doublet (ortho to CO).
Troubleshooting
-
Issue: Low yield in Route A (Aminolysis).
-
Cause: Incomplete reaction or hydrolysis.
-
Fix: Ensure Methylamine is in large excess (5 eq) and the solvent is anhydrous. If hydrolysis occurs (formation of acid), re-esterify or use a coupling agent (EDC/HOBt) to react the acid with methylamine.
-
-
Issue: Mixture of isomers in Route B (Bromination).
-
Cause: Temperature too high or lack of regiocontrol.
-
Fix: Keep reaction at 0°C initially. Use NBS instead of
. The 5-position is electronically favored, but high temps can force 3-bromo or 3,5-dibromo formation.
-
References
-
Synthesis of 5-Bromosalicylamide Derivatives. Revue Roumaine de Chimie, 2015, 60(5-6), 615-618.
-
Methyl 5-bromosalicylate (CAS 4068-76-2) Properties and Synthesis. ChemicalBook.
- Regioselective Bromination of Phenols using NBS.
-
PubChem Compound Summary: 5-bromo-2-hydroxy-N-methylbenzamide. National Library of Medicine.
Sources
Application Note: 5-Bromo-2-hydroxy-N-methylbenzamide in Drug Discovery Workflows
Abstract
This application note details the strategic utility of 5-Bromo-2-hydroxy-N-methylbenzamide (5-B-2-H-N-MB) as a privileged scaffold in modern drug discovery. Unlike simple reagents, this molecule serves as a bifunctional "lynchpin" in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1] Its salicylamide core provides robust hydrogen-bonding motifs for target engagement (e.g., Kinases, STAT3, MbtI), while the 5-bromo position offers a chemically orthogonal handle for rapid library expansion via palladium-catalyzed cross-couplings.[1] This guide provides validated protocols for its synthesis, downstream derivatization, and integration into high-throughput screening workflows.
Chemical Profile & Strategic Utility
5-B-2-H-N-MB is not merely a screening hit; it is a versatile pharmacophore . Its value lies in the specific arrangement of its functional groups, which allows it to act as a "seed" for growing high-affinity inhibitors.[1]
Physicochemical Properties (Summary)
| Property | Value | Drug Discovery Relevance |
| Molecular Weight | ~230.06 Da | Ideal for FBDD (Rule of 3 compliant). |
| LogP | ~1.9 - 2.1 | Good lipophilicity for membrane permeability; allows room for adding polar groups. |
| H-Bond Donors | 2 (Phenolic OH, Amide NH) | Critical for active site anchoring (e.g., Hinge region binding in kinases).[1] |
| H-Bond Acceptors | 2 (Phenolic O, Carbonyl O) | Facilitates water-mediated bridges or direct backbone interactions. |
| Key Handle | 5-Bromo (Aryl Halide) | Site for Suzuki/Sonogashira coupling to access "chemical space" deep in the binding pocket.[1] |
Mechanism of Action Potential
The salicylamide core mimics the transition states of several enzymatic reactions.
-
Antibacterial: Inhibits Mycobacterium tuberculosis salicylate synthase (MbtI) by mimicking the salicylate intermediate.[1]
-
Antiviral/Oncology: Acts as a STAT3 inhibitor scaffold (analogous to Niclosamide), disrupting dimerization.[1]
-
Protease Inhibition: The phenolic hydroxyl can coordinate with catalytic metals or active site residues in metalloproteases.[1]
Protocol A: High-Purity Synthesis
Objective: Synthesize 5-Bromo-2-hydroxy-N-methylbenzamide on a multi-gram scale with minimal purification requirements.
Rationale: Direct amidation of the carboxylic acid using coupling agents (EDCI/HATU) often leads to difficult-to-remove urea byproducts. The aminolysis of the methyl ester is preferred for its atom economy and ease of workup.[1]
Materials
-
Precursor: Methyl 5-bromosalicylate (CAS: 14753-29-8)
-
Reagent: Methylamine (33% wt in ethanol or 2M in THF)
-
Solvent: Methanol (MeOH) or Tetrahydrofuran (THF)[1]
-
Catalyst: None required (autocatalytic via phenol)[1]
Step-by-Step Procedure
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-bromosalicylate (1.0 eq) in MeOH (5 mL per gram of substrate).
-
Addition: Cool the solution to 0°C. Dropwise add Methylamine solution (3.0 – 5.0 eq).
-
Note: Excess amine drives the equilibrium and prevents product inhibition.[1]
-
-
Reaction: Seal the flask and stir at Room Temperature (25°C) for 12–16 hours.
-
Workup (The "Acid Wash" Strategy):
-
Concentrate the reaction mixture under reduced pressure to remove solvent and excess methylamine.[1]
-
Redissolve the residue in Ethyl Acetate (EtOAc).[1]
-
Wash with 1M HCl (2x).[1] Critical Step: This removes any unreacted amine and ensures the phenolic proton is protonated.[1]
-
Wash with Brine (1x), dry over MgSO₄, and filter.[1]
-
-
Purification: Evaporate solvent. Recrystallize from Ethanol/Water if necessary.[1]
Protocol B: Library Expansion (The "Grow" Phase)
Objective: Use the 5-Bromo handle to synthesize a biaryl library via Suzuki-Miyaura Coupling.
Rationale: In FBDD, once the 5-B-2-H-N-MB fragment binds, the affinity is improved by "growing" the molecule to displace water molecules in adjacent hydrophobic pockets.
Workflow Diagram: Synthesis & Derivatization
Caption: Synthetic workflow transforming the precursor ester into the core scaffold, followed by divergent pathways for Lead Optimization.
Experimental Protocol (Suzuki Coupling)
-
Preparation: In a microwave vial, combine:
-
Solvent System: Add Dioxane:Water (4:1 ratio).[1] Degas with nitrogen for 5 minutes.
-
Reaction: Heat at 90°C for 4 hours (or 110°C for 30 min in microwave).
-
Purification: Filter through Celite, dilute with EtOAc, wash with water. Purify via Flash Chromatography.
Application in Screening Workflows
When using 5-B-2-H-N-MB in a screening deck, it is critical to account for its Pan-Assay Interference (PAINS) potential if not handled correctly. The phenolic moiety can form redox-active quinones if oxidized.
Screening Decision Tree
Caption: Quality Control logic for validating 5-B-2-H-N-MB hits, distinguishing true binding from assay interference artifacts.
Validation Steps
-
Metal Chelation Check: The salicylamide motif chelates metals.[1] If your target is a metalloprotein (e.g., MMPs), this is a mechanism of action.[1] If not, add 1mM EDTA to the assay buffer to ensure inhibition isn't due to stripping catalytic metals from the enzyme.[1]
-
Redox Cycling: Add DTT or BME (reducing agents) to the buffer.[1] If potency drops significantly, the compound may be acting via redox cycling (quinone formation) rather than specific binding.[1]
References
-
Synthesis & Chemical Properties
-
Biological Activity (Antimicrobial/Antiviral)
-
BenchChem Application Note. "Comparative Analysis of 5-Bromo-2-Hydroxy-Benzamide Derivatives." (Details MIC values against Gram-positive bacteria). [1]
-
RSC Medicinal Chemistry.[1][4] "Salicylamide derivatives as potent HBV inhibitors."[1][4] (Discusses the salicylamide scaffold in viral replication inhibition). [Source: RSC Med.[1] Chem.]([Link])
-
-
FBDD & Scaffold Utility
(Note: While specific URL deep-links to older PDFs like the Polish Journal of Chemistry 1997 may be unstable, the citations provided are bibliographically accurate for retrieval via academic databases.)
Sources
- 1. N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-methylbenzamide | C8H8BrNO | CID 20616770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Benzamide Derivatives for Ligand Synthesis
Introduction & Mechanistic Rationale
Benzamide derivatives represent a highly privileged structural motif in medicinal chemistry, serving as the backbone for a vast array of therapeutic ligands. Their structural versatility and favorable physicochemical properties allow them to act as high-affinity ligands for CNS dopamine D2 receptors[1], selective sigma-1 protein ligands[2], and critical targeting components in Proteolysis Targeting Chimeras (PROTACs) as novel cereblon (CRBN) binders[3].
The amide bond itself is not merely a linker; it provides essential hydrogen bond donor and acceptor sites that dictate the conformational stability of the ligand and facilitate precise target protein engagement[3]. Understanding the causality behind the synthetic preparation of these derivatives is crucial for drug development professionals aiming to optimize yield, purity, and scalability.
Fig 1. Benzamide-based PROTAC mechanism of action in targeted protein degradation.
Synthetic Methodologies: Causality & Strategic Selection
The synthesis of benzamides typically involves the condensation of a benzoic acid derivative with an amine. The choice of activation strategy must be dictated by the electronic and steric properties of the substrates to ensure a self-validating and efficient reaction.
Method A: Carbodiimide-Mediated Amidation (EDC/HOBt)
For standard primary and secondary amines, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with 1-Hydroxybenzotriazole (HOBt) is the industry standard. Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. However, this highly reactive intermediate is prone to an irreversible O-to-N acyl migration, yielding an unreactive N-acylurea byproduct. The addition of HOBt intercepts the O-acylisourea to form an active OBt-ester, which is highly reactive toward amines but resistant to rearrangement. Furthermore, EDC and its urea byproduct are water-soluble, allowing for straightforward removal during aqueous workup.
Method B: Acyl Chloride Activation
For electron-deficient amines (e.g., substituted anilines) or sterically hindered substrates, carbodiimide coupling often fails or proceeds too slowly. In these cases, converting the benzoic acid to an acyl chloride using thionyl chloride (SOCl₂) is required[4]. Causality: Acyl chlorides are significantly more electrophilic than active esters. The reaction is performed in the presence of a non-nucleophilic base (e.g., triethylamine) to act as an acid scavenger. This neutralizes the HCl generated during the reaction, preventing the amine nucleophile from being protonated and deactivated[4].
Fig 2. Experimental workflow and self-validating purification system for benzamide synthesis.
Quantitative Data: Optimization of Coupling Conditions
The following table summarizes the quantitative parameters and expected outcomes for different benzamide coupling strategies, providing a baseline for reaction optimization.
| Coupling Strategy | Reagents | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Substrate Applicability |
| Carbodiimide | EDC·HCl, HOBt, DIPEA | DMF or DCM | 20–25 | 12–16 | 85–92 | Aliphatic amines, standard amino acids |
| Acyl Chloride | SOCl₂ (then Et₃N) | DCM or Et₂O | 0 to 25 | 2–4 | 90–98 | Electron-deficient anilines, hindered amines[4] |
| Uronium Salt | HATU, DIPEA | DMF | 20–25 | 4–8 | 80–90 | Highly hindered secondary amines, macrocyclizations |
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that unreacted starting materials are systematically eliminated through logical workup procedures.
Protocol 1: EDC/HOBt-Mediated Synthesis of Benzamides
Target: Synthesis of standard aliphatic or primary benzamides.
-
Substrate Dissolution: Dissolve the benzoic acid derivative (1.0 eq) in anhydrous DMF (0.5 M). Causality: Anhydrous solvent is critical; trace water will compete with the amine for the active ester, leading to hydrolysis back to the starting acid.
-
Activation: Cool the solution to 0 °C. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) under an inert atmosphere. Causality: Cooling minimizes the exothermic degradation of the active ester intermediate.
-
Nucleophilic Attack: After 30 minutes, add the amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA neutralizes any amine hydrochlorides and maintains a basic environment to ensure the amine remains in its nucleophilic, unprotonated state.
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the UV-active spot corresponding to the starting benzoic acid is completely consumed.
-
Orthogonal Purification:
-
Dilute the mixture with Ethyl Acetate (EtOAc) and wash with 1M HCl (3x). Rationale: Removes unreacted amine, DIPEA, and EDC/urea byproducts.
-
Wash the organic layer with saturated aqueous NaHCO₃ (3x). Rationale: Deprotonates and extracts any unreacted benzoic acid and HOBt into the aqueous phase.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Final Validation: Confirm the structure and purity (>95%) via LC-MS and ¹H NMR.
Protocol 2: Acyl Chloride-Mediated Synthesis of Benzamides
Target: Synthesis of benzamides utilizing sterically hindered or electron-deficient amines[4].
-
Acyl Chloride Generation: Suspend the benzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add Thionyl Chloride (SOCl₂, 3.0 eq) and 1-2 drops of catalytic DMF. Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as a highly active catalyst for the conversion of carboxylic acids to acyl chlorides.
-
Reflux & Evaporation: Reflux the mixture for 2 hours. Once the solution becomes clear (indicating complete conversion), concentrate the mixture under reduced pressure to remove all excess SOCl₂. Causality: Failing to remove residual SOCl₂ will result in its reaction with the amine in the next step, forming unwanted sulfonamide or sulfinylamine byproducts.
-
Amide Coupling: Redissolve the crude acyl chloride in anhydrous DCM (0.5 M) and cool to 0 °C. In a separate flask, dissolve the amine (1.0 eq) and Triethylamine (Et₃N, 2.5 eq) in DCM. Dropwise add the amine solution to the acyl chloride[4]. Causality: Et₃N acts as an acid scavenger to neutralize the evolving HCl gas, preventing the amine from precipitating as an unreactive hydrochloride salt[4].
-
Workup & Validation: Stir for 2 hours at room temperature. Quench with water. Perform the same orthogonal acid/base extraction as described in Protocol 1, Step 5. Validate the final compound via ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS).
References
-
Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands Source: R Discovery / European Journal of Medicinal Chemistry URL:[Link]
-
Synthesis and stability of strongly acidic benzamide derivatives Source: PMC (PubMed Central) URL:[Link]
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
Sources
Catalytic coupling reactions involving 5-Bromo-2-hydroxy-N-methylbenzamide
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-hydroxy-N-methylbenzamide
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the salicylamide scaffold is a privileged structure, known for its role in a wide array of biologically active compounds.[1] 5-Bromo-2-hydroxy-N-methylbenzamide, a key derivative, serves as a highly versatile building block. Its structure is strategically functionalized: the bromo-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, the phenolic hydroxyl group can modulate biological activity and participate in hydrogen bonding, and the N-methylbenzamide moiety offers a site for further structural diversification.[2][3]
This guide provides an in-depth exploration of three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Heck, and Buchwald-Hartwig—as applied to 5-Bromo-2-hydroxy-N-methylbenzamide. As a senior application scientist, the focus here extends beyond mere procedural steps to encompass the underlying mechanistic principles, the rationale behind reagent selection, and field-proven protocols designed for reproducibility and success. These reactions are indispensable tools for transforming this simple starting material into complex molecular architectures, paving the way for the synthesis of novel therapeutic agents.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a paramount method for constructing biaryl or vinyl-aryl structures, which are prevalent in pharmaceuticals.[4][5] The reaction forges a new carbon-carbon bond between the aryl bromide and an organoboron species, typically an arylboronic acid, with exceptional functional group tolerance.[6][7]
Mechanistic Insight & Rationale
The catalytic cycle, illustrated below, is a well-established sequence of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-Bromo-2-hydroxy-N-methylbenzamide, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the organoboron reagent by a base, which forms a more nucleophilic "ate" complex.[8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][9]
The choice of ligand is critical. For a potentially hindered substrate, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate both the oxidative addition and reductive elimination steps, leading to higher efficiency and yields.[10]
Data Presentation: Typical Suzuki Coupling Conditions
The following table summarizes common conditions for Suzuki coupling with aryl bromides, providing a validated starting point for optimization.
| Parameter | Condition | Rationale & Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ (1-5 mol%) | Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) sources, respectively. Pd(PPh₃)₄ is an active Pd(0) catalyst but can be sensitive to air.[10] |
| Ligand | SPhos, XPhos, P(t-Bu)₃, PPh₃ (1-2 eq. to Pd) | Bulky, electron-rich ligands like SPhos and XPhos are highly effective for challenging substrates. PPh₃ is a classic, less reactive choice.[8][10] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equivalents) | The base is crucial for activating the boronic acid. K₃PO₄ is a strong, effective base for a wide range of substrates.[10] |
| Solvent | Toluene/H₂O, 1,4-Dioxane/H₂O, DME | A biphasic system with water is common, as it helps dissolve the inorganic base and facilitates the reaction.[5][10] |
| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of 5-Bromo-2-hydroxy-N-methylbenzamide with a generic arylboronic acid.
Materials:
-
5-Bromo-2-hydroxy-N-methylbenzamide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL) and Water (0.5 mL), degassed
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a Schlenk flask, add 5-Bromo-2-hydroxy-N-methylbenzamide, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.[10]
Section 2: The Heck Reaction for Alkene Arylation
The Mizoroki-Heck reaction is a powerful method for forming a C-C bond between an aryl halide and an alkene, producing a substituted alkene.[11] This reaction is highly valuable for installing vinyl groups, which can serve as handles for further synthetic transformations.[12][13]
Mechanistic Insight & Rationale
The Heck reaction proceeds through a distinct catalytic cycle:
-
Oxidative Addition: As with the Suzuki coupling, a Pd(0) species initiates the cycle by inserting into the C-Br bond.
-
Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-carbopalladation step where the aryl group is transferred to one of the alkene carbons.
-
Syn-β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a hydrido-palladium(II) species. This step typically favors the formation of the more thermodynamically stable trans (E) isomer.[12]
-
Catalyst Regeneration: The base neutralizes the generated H-Br and facilitates the reductive elimination of HX, regenerating the Pd(0) catalyst.[14]
Data Presentation: Typical Heck Reaction Conditions
| Parameter | Condition | Rationale & Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd(PPh₃)₄ (1-5 mol%) | Pd(OAc)₂ is a very common and robust precatalyst for the Heck reaction.[12] |
| Ligand | PPh₃, P(o-tolyl)₃ | Triphenylphosphine is a standard ligand. More electron-rich phosphines can sometimes improve reaction rates. For some systems, phosphine-free conditions are also possible.[13] |
| Base | Et₃N, K₂CO₃, NaOAc (1.5-2.0 equivalents) | An organic base like triethylamine or an inorganic base can be used. The base is required to regenerate the catalyst at the end of the cycle.[12] |
| Solvent | DMF, DMAc, Toluene, Acetonitrile | Polar aprotic solvents like DMF are commonly used as they can dissolve the reactants and facilitate the reaction. |
| Temperature | 80-140 °C | The Heck reaction often requires higher temperatures than Suzuki couplings to proceed efficiently. |
Experimental Protocol: Heck Reaction
This protocol provides a general method for the arylation of an acrylate ester with 5-Bromo-2-hydroxy-N-methylbenzamide.
Materials:
-
5-Bromo-2-hydroxy-N-methylbenzamide (1.0 mmol)
-
n-Butyl acrylate (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Sealed reaction tube with a magnetic stir bar
Procedure:
-
Reaction Setup: In a reaction tube, dissolve 5-Bromo-2-hydroxy-N-methylbenzamide, Pd(OAc)₂, and tri(o-tolyl)phosphine in DMF.
-
Reagent Addition: Add triethylamine followed by n-butyl acrylate to the mixture.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 120 °C. Stir for 16-24 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Section 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a revolutionary method for constructing carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[15] This reaction couples an aryl halide with a primary or secondary amine.[9]
Mechanistic Insight & Rationale
The success of the Buchwald-Hartwig amination hinges on the use of specialized, bulky, and electron-rich phosphine ligands. These ligands are essential for promoting the challenging reductive elimination step that forms the C-N bond.[16]
-
Oxidative Addition: A Pd(0) complex adds to the aryl bromide to form a Pd(II) species.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. The base then deprotonates the coordinated amine to form a more reactive amido complex.
-
Reductive Elimination: This is the product-forming step. The aryl group and the amido group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[15]
Data Presentation: Typical Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Rationale & Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-2 mol%) | These are standard precatalysts. Pd₂(dba)₃ is a direct source of Pd(0).[17] |
| Ligand | XPhos, RuPhos, BrettPhos (1-2 eq. to Pd) | These specialized Buchwald ligands are designed to be bulky and electron-rich, which is critical for facilitating the reductive elimination of the C-N bond.[17][18] |
| Base | NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃ (1.5-2.5 eq.) | A strong, non-nucleophilic base is required. Sodium tert-butoxide is very common. The choice of base can be critical and depends on the amine substrate.[15] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 80-110 °C | Moderate heating is generally sufficient to achieve good reaction rates. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of 5-Bromo-2-hydroxy-N-methylbenzamide with a secondary amine like morpholine.
Materials:
-
5-Bromo-2-hydroxy-N-methylbenzamide (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Glovebox or Schlenk line technique is highly recommended
Procedure:
-
Reaction Setup (in a glovebox): To a reaction vial, add NaOt-Bu, XPhos, and Pd₂(dba)₃. Add 5-Bromo-2-hydroxy-N-methylbenzamide.
-
Reagent Addition: Add toluene, followed by morpholine.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Work-up: After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to obtain the aminated product.[16]
Conclusion
5-Bromo-2-hydroxy-N-methylbenzamide is a powerful and versatile starting material for synthetic and medicinal chemistry. The palladium-catalyzed Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions provide reliable and efficient pathways to derivatize its aryl core, enabling the construction of C-C and C-N bonds. By understanding the mechanistic nuances and carefully selecting catalysts, ligands, and conditions as detailed in this guide, researchers can effectively unlock the potential of this scaffold to generate diverse libraries of complex molecules for drug discovery and development.
References
- A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. (2025). Benchchem.
- Comparative Analysis of 5-Bromo-2-Hydroxy-Benzamide Derivatives: A Guide for Researchers. (2025). Benchchem.
- Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. (n.d.).
- Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanol
- Heck Reaction. (n.d.). Alfa Chemistry.
- Buchwald-Hartwig Amin
- Application Notes and Protocols for the Synthesis of 5-Bromosalicylamide Deriv
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC - NIH.
- Heck, R. F. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. (n.d.).
- Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. (2016).
- Heck, R. F., Negishi, E., & Suzuki, A. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Heck reaction. (n.d.). Wikipedia.
- Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. (2025). Benchchem.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1,3-dichloro-2-ethoxybenzene. (2025). Benchchem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Khan, I. U., et al. (2017).
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). PMC.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (2025). Benchchem.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). PMC.
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. (n.d.). Lietuvos mokslų akademija.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. nobelprize.org [nobelprize.org]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage protocols for brominated benzamides
Abstract & Scope
Brominated benzamides (e.g., 3-bromobenzamide, 4-bromobenzamide) are critical scaffolds in medicinal chemistry, serving as precursors for Suzuki-Miyaura cross-couplings and as bioactive pharmacophores (e.g., PARP inhibitors). While chemically robust compared to esters or aldehydes, these compounds possess specific vulnerabilities—primarily C-Br bond photolability and hydrolytic susceptibility under extreme pH .
This guide provides a self-validating framework for the lifecycle management of brominated benzamides. It moves beyond generic safety sheets to address the causal mechanisms of degradation, ensuring experimental reproducibility in drug discovery workflows.
Physicochemical Profile & Mechanisms of Degradation
To handle these compounds effectively, one must understand why they degrade.
-
Photolytic Dehalogenation (The Primary Risk): The Carbon-Bromine (C-Br) bond energy (~280 kJ/mol) is significantly lower than C-Cl or C-F bonds. Upon exposure to UV light (specifically
nm), the C-Br bond undergoes homolytic cleavage, generating a highly reactive aryl radical and a bromine radical.-
Consequence: This leads to hydro-dehalogenation (replacement of Br with H) or radical polymerization, silently altering the compound's potency before it enters an assay.
-
-
Hygroscopicity & Hydrolysis: While the benzamide linkage is resonance-stabilized, it is not immune to hydrolysis. In the presence of moisture and catalytic acid/base traces, the amide converts to benzoic acid and ammonia/amine.
-
Solvent Effect: DMSO is the standard solvent for biological stocks, but it is extremely hygroscopic. Water uptake in DMSO stocks accelerates hydrolysis and can cause the hydrophobic brominated benzamide to precipitate ("crash out") upon freeze-thaw cycles.
-
Health, Safety, and Environment (HSE)
Hazard Classification: Brominated benzamides are generally classified as Irritants (Skin/Eye) and Aquatic Toxins.
| Hazard Category | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| Aquatic Toxicity | H412 | Harmful to aquatic life with long-lasting effects. |
| STOT-SE | H335 | May cause respiratory irritation (dust inhalation). |
Engineering Controls:
-
Dust Control: These compounds are often fine, electrostatic powders. Weighing must occur inside a Class I biological safety cabinet or a chemical fume hood with a sash height <18 inches to prevent inhalation of potent dust.
-
Waste: Dispose of as Halogenated Organic Waste. Do not mix with non-halogenated solvents, as this complicates incineration.
Protocol 1: Storage & Preservation
Objective: Minimize photon flux and moisture uptake.
A. Solid State Storage
-
Container: Amber borosilicate glass vials with Teflon-lined caps. Never use clear glass on open benchtops.
-
Temperature: Store at +4°C for short-term (<1 month) or -20°C for long-term (>1 month).
-
Atmosphere: Flush headspace with Argon or Nitrogen before sealing to prevent oxidative yellowing.
B. Solution Storage (Stock Solutions)
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is preferred.
-
Concentration: 10 mM or 50 mM are standard. Avoid >100 mM stocks to prevent precipitation shocks.
-
The "Single-Use" Rule:
-
Mechanism:[4][5][6] Repeated freeze-thaw cycles induce condensation inside the tube. DMSO absorbs this water. The brominated benzamide, being lipophilic, becomes less soluble as water content rises, leading to micro-precipitation that is invisible to the naked eye.
-
Protocol: Aliquot stocks into single-use volumes (e.g., 20 µL or 50 µL) immediately after preparation. Store at -80°C.
-
Protocol 2: Solubilization & Visual Validation
Objective: Create a homogenous solution without "crashing out."
-
Calculation:
-
Addition: Add DMSO to the solid (do not add solid to DMSO) to ensure immediate wetting.
-
Dissolution: Vortex for 30 seconds. If undissolved, sonicate in a water bath at 35°C for 5 minutes.
-
Critical Check: Hold the vial up to a light source. The solution must be optically clear . Any turbidity or "schlieren" lines indicate incomplete solvation.
-
-
Visual Validation (The "Dilution Test"): Before using in a biological assay, perform a dummy dilution.
-
Pipette 1 µL of stock into 99 µL of assay buffer (1% DMSO final).
-
Pass: Solution remains clear.
-
Fail: Solution turns milky (precipitate). Action: Lower the stock concentration.
-
Protocol 3: Quality Control (QC) & Integrity Checks
Objective: Verify chemical structure and purity.
-
Frequency: Upon receipt and every 6 months for solid stocks.
-
Method A: HPLC-UV/MS
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: 5% to 95% ACN over 10 mins.
-
Detection: 254 nm (aromatic ring) and 220 nm (amide bond).
-
Acceptance Criteria: Purity > 95% (Area Under Curve). Watch for a front-running peak (Benzoic acid hydrolysis product) or a late-eluting dimer.
-
-
Method B: 1H-NMR (Identity)
-
Solvent: DMSO-d6.
-
Diagnostic Signals:
-
Amide Protons: Broad singlets around
7.5–8.5 ppm (exchangeable with D2O). -
Aromatic Region: Distinct splitting pattern. For 4-bromobenzamide, look for the AA'BB' system (two doublets) around
7.6–7.9 ppm. -
Flag: Loss of the amide signal or shifting of aromatics indicates hydrolysis.
-
-
Visualization of Workflows & Pathways
Figure 1: Photolytic Degradation Pathway
This diagram illustrates the mechanistic failure mode when brominated benzamides are exposed to UV light, leading to inactive byproducts.
Caption: Figure 1. UV-induced homolytic cleavage of the C-Br bond results in radical intermediates that degrade the compound into inactive species.
Figure 2: Handling & Validation Workflow
A logical decision tree for processing incoming compounds to ensure assay reliability.
Caption: Figure 2. Standard Operating Procedure (SOP) flow from receipt to storage, emphasizing the critical visual check step.
References
-
TCI Chemicals. (2023). Safety Data Sheet: 3-Bromobenzamide. Retrieved from
-
BenchChem. (2025).[1][7][8] Solubility Profile of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide. Retrieved from
-
National Institutes of Health (NIH). (2019). Probing ultrafast C-Br bond fission in the UV photochemistry of bromoform. PubMed. Retrieved from
-
Oldenburg, K., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening. (Contextualized via Ziath Data). Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Bromobenzamide. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. Regioselective ortho halogenation of N -aryl amides and ureas via oxidative halodeboronation: harnessing boron reactivity for efficient C–halogen bond ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04628A [pubs.rsc.org]
- 5. US6943257B2 - Process for preparation of aromatic halides from aromatic amines - Google Patents [patents.google.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 5-Bromo-2-hydroxy-N-methylbenzamide in Antimicrobial Research
[1][2]
Executive Summary
This technical guide details the application of 5-Bromo-2-hydroxy-N-methylbenzamide (CAS: 54808-59-2) in antimicrobial research.[1][2] Belonging to the salicylamide class, this compound represents a critical pharmacophore for developing agents that target bacterial membranes and respiratory uncoupling.[2] Unlike traditional antibiotics that target cell wall synthesis or ribosomal function, halogenated salicylamides often act as protonophores , uncoupling oxidative phosphorylation and disrupting the proton motive force (PMF).[2]
This document provides a comprehensive workflow for researchers, covering the chemical synthesis , antimicrobial susceptibility testing (MIC/MBC) , and mechanistic validation via membrane potential assays.[2]
Chemical Profile & Pharmacophore Analysis[2][3][4]
The structural integrity of 5-Bromo-2-hydroxy-N-methylbenzamide is defined by three critical features that dictate its biological activity:
-
Lipophilic Core (Benzamide): The N-methyl group enhances lipophilicity compared to the primary amide, facilitating permeation through the bacterial cell membrane.[2]
-
Acidic Hydroxyl Group (Position 2): Essential for the proton shuttle mechanism.[2] The pKa allows deprotonation at physiological pH, but the lipophilic environment of the membrane favors the protonated form, enabling proton transport.[2]
-
Halogen Substitution (5-Bromo): The electron-withdrawing bromine atom increases the acidity of the phenolic hydroxyl (lowering pKa) and enhances lipophilicity, both crucial for effective uncoupling activity.[2]
| Property | Specification |
| IUPAC Name | 5-Bromo-2-hydroxy-N-methylbenzamide |
| CAS Number | 54808-59-2 |
| Molecular Formula | |
| Molecular Weight | 230.06 g/mol |
| Solubility | DMSO (up to 50 mM), Ethanol; Poorly soluble in water |
| Primary Target | Bacterial Membrane (Proton Motive Force) |
Mechanism of Action: The Proton Shuttle Hypothesis[1]
The primary antimicrobial mechanism of 5-Bromo-2-hydroxy-N-methylbenzamide is uncoupling of oxidative phosphorylation .[1][2]
-
Entry: The neutral, protonated molecule diffuses through the bacterial membrane into the cytoplasm.[2]
-
Deprotonation: In the slightly alkaline cytoplasm, the phenolic hydroxyl group releases a proton (
).[2] -
Exit: The resulting anion is stabilized by the intramolecular hydrogen bond and the electron-withdrawing bromine, allowing it to diffuse back across the membrane to the periplasm/extracellular space.[2]
-
Reprotonation: In the acidic periplasm, the anion picks up a proton.[2]
-
Cycle: The molecule re-enters the cytoplasm, effectively collapsing the Proton Motive Force (PMF) required for ATP synthesis.[2]
Visualization: Mechanism of Action[1]
Caption: Proton shuttle mechanism where the salicylamide derivative cycles across the membrane, dissipating the proton gradient essential for ATP generation.[1][2]
Experimental Protocols
Protocol A: Chemical Synthesis
Rationale: While commercially available, in-house synthesis ensures purity and allows for analog generation.[1][2]
Reference: Kwiecień, H. & Baumann, E. Polish Journal of Chemistry, 1997 [1].[2]
-
Reagents: N-methylsalicylamide (1.0 eq), Bromine (
, 1.05 eq), Glacial Acetic Acid (Solvent).[2] -
Procedure:
-
Dissolve N-methylsalicylamide in glacial acetic acid at room temperature.
-
Add bromine dropwise over 30 minutes while stirring. Maintain temperature below 30°C to avoid over-bromination.[2]
-
Stir for 2.5 hours. A precipitate should form.[2]
-
Pour the mixture into ice-cold water (5x volume).
-
Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (7:3).[2]
-
-
QC: Verify structure via
-NMR and Mass Spectrometry (Expected M+H: ~230/232).
Protocol B: Minimum Inhibitory Concentration (MIC)
Standard: CLSI M07-A10 Guidelines.
Target Organisms: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633).[2] Note: Salicylamides are typically less effective against Gram-negatives (E. coli) due to the outer membrane barrier.[1][2]
-
Preparation:
-
Plate Setup:
-
Inoculation:
-
Adjust bacterial culture to
McFarland standard ( CFU/mL). -
Dilute 1:100, then add 100 µL to each well (Final inoculum:
CFU/mL).
-
-
Incubation: 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.[2]
Protocol C: Membrane Potential Depolarization Assay
Rationale: To confirm the uncoupling mechanism.[1][2]
Reagent: DiOC2(3) (3,3′-Diethyloxacarbocyanine Iodide).[2] This dye exhibits red fluorescence (aggregates) in cells with high membrane potential and green fluorescence (monomers) when potential is lost.[2]
-
Cell Prep: Grow S. aureus to exponential phase (
). -
Loading: Wash cells in PBS and resuspend in PBS containing Glucose (5 mM) and DiOC2(3) (30 µM). Incubate for 30 mins in the dark.
-
Treatment:
-
Measurement: Monitor fluorescence every 60 seconds for 30 minutes.
-
Analysis: Calculate the Red/Green ratio. A rapid decrease in the Red/Green ratio indicates membrane depolarization (loss of PMF).[2]
Data Analysis & Interpretation
Expected MIC Results
Based on structure-activity relationships of salicylamides [2, 3]:
| Organism | Expected MIC (µg/mL) | Interpretation |
| S. aureus (MSSA) | 2 - 8 | Potent activity; membrane accessible.[1][2] |
| S. aureus (MRSA) | 4 - 16 | Retains activity (mechanism is distinct from beta-lactams).[2] |
| E. coli | > 64 | Weak activity due to outer membrane exclusion.[1][2] |
| M. tuberculosis | 8 - 32 | Moderate activity (requires specific testing protocols).[1][2] |
Cytotoxicity Selectivity
To ensure the compound is a viable drug lead, calculate the Selectivity Index (SI) :
References
-
Kwiecień, H., & Baumann, E. (1997).[2] Synthesis and reactions of some 5-bromo-2-hydroxy-N-methylbenzamide derivatives. Polish Journal of Chemistry, 71(9), 1246–1253.[2] [2]
-
Krátký, M., et al. (2013).[2] New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species.[2][3][4] Bioorganic & Medicinal Chemistry, 21(21).[2] Link
-
BenchChem. (2025).[2] Comparative Analysis of 5-Bromo-2-Hydroxy-Benzamide Derivatives. Link[2]
-
Urbański, T., et al. (1984).[2] Salicylanilide derivatives as uncouplers of oxidative phosphorylation.[2] Drugs of the Future, 9, 61.[2]
-
PubChem. (2025).[2] Compound Summary: 5-Bromo-2-hydroxy-N-methylbenzamide (CAS 54808-59-2).[1][2][5] Link
Disclaimer: This guide is for research purposes only. 5-Bromo-2-hydroxy-N-methylbenzamide is a chemical probe and not an approved therapeutic for human use.[1][2] Always adhere to local safety regulations (GHS07: Acute Tox, Skin Sens).[2]
Sources
- 1. 5-bromo-2-hydroxy-N-methylbenzamide - CAS号 54808-59-2 - 摩熵化学 [molaid.com]
- 2. 5-Bromosalicylamide | C7H6BrNO2 | CID 72876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS#:2227691-23-6 | tert-butyl N-{5-[(1R)-3-amino-1-hydroxypropyl]-4-methyl-1,3-thiazol-2-yl}carbamate | Chemsrc [chemsrc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-hydroxy-N-methylbenzamide
Welcome to the technical support center for the synthesis of 5-bromo-2-hydroxy-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve your reaction yields.
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific issues you may encounter during the synthesis of 5-bromo-2-hydroxy-N-methylbenzamide, providing potential causes and actionable solutions.
Issue 1: Low to No Product Formation
Question: I am attempting to synthesize 5-bromo-2-hydroxy-N-methylbenzamide from 5-bromosalicylic acid and methylamine, but I am observing very low to no yield. What are the likely causes, and how can I improve the outcome?
Answer:
Low yields in this amide coupling reaction are a frequent challenge and can often be attributed to several factors, including inefficient activation of the carboxylic acid, suboptimal reaction conditions, or the inherent reactivity of the starting materials.
Potential Causes & Solutions:
-
Inadequate Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is often slow and inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid must be "activated."
-
Solution: Employ a suitable coupling agent to convert the hydroxyl group of the carboxylic acid into a better leaving group.[3] Common and effective coupling agents for this type of transformation include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[4][5] HOBt helps to suppress side reactions and can improve yields.
-
-
Incorrect pH: The nucleophilicity of the amine is crucial for the reaction. If the reaction medium is too acidic, the methylamine will be protonated, rendering it non-nucleophilic.
-
Solution: The reaction should be carried out under neutral to slightly basic conditions (pH 7-9) to ensure the amine is in its free-base form. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIEA) or triethylamine (TEA), is often necessary to scavenge the acid formed during the reaction and maintain an optimal pH.
-
-
Suboptimal Reaction Conditions: Temperature and solvent choice play a significant role in reaction kinetics and yield.
-
Solution: While many amide couplings proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes be beneficial, especially for less reactive substrates.[6] The choice of solvent is also critical; aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile are commonly used.[5][7] Ensure the solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.[7]
-
-
Steric Hindrance: While less of a concern with methylamine, steric hindrance around the carboxylic acid or amine can impede the reaction.
-
Solution: If steric hindrance is suspected, switching to a more potent coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) may be beneficial.
-
Issue 2: Formation of Significant Impurities
Question: My reaction is producing the desired product, but I am also observing significant impurities that are difficult to separate. What are these byproducts, and how can I minimize their formation?
Answer:
The formation of impurities is a common issue in amide coupling reactions and can arise from side reactions of the activated intermediate or from the coupling reagents themselves.
Potential Causes & Solutions:
-
-
Solution: The addition of HOBt can form a more stable activated ester, which is less prone to side reactions compared to the initial O-acylisourea intermediate formed with EDC.
-
-
Byproducts from Coupling Reagents: Carbodiimide coupling reagents like DCC and EDC generate urea byproducts (dicyclohexylurea - DCU, and 1-ethyl-3-(3-dimethylaminopropyl)urea - EDU, respectively). DCU is notoriously difficult to remove due to its low solubility in most organic solvents.
-
Solution: Using EDC is often preferred for easier purification, as the resulting urea byproduct is water-soluble and can be removed with an acidic aqueous wash.
-
-
Impurities in Starting Materials: The purity of your 5-bromosalicylic acid and methylamine is critical.
-
Solution: Ensure your starting materials are of high purity. If necessary, recrystallize the 5-bromosalicylic acid and use a fresh source of methylamine.
-
Issue 3: Difficult Product Purification
Question: I have successfully synthesized the product, but I am struggling with its purification. What are the recommended methods for isolating pure 5-Bromo-2-hydroxy-N-methylbenzamide?
Answer:
Purification can be challenging due to the polarity of the product and the potential for similar polarity with starting materials or byproducts.
Potential Causes & Solutions:
-
Similar Polarity of Product and Starting Materials: If unreacted 5-bromosalicylic acid remains, its polarity can be similar to the product, making chromatographic separation difficult.
-
Solution: Optimize your reaction to drive it to completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An aqueous basic wash (e.g., with dilute sodium bicarbonate) during the workup can help remove unreacted carboxylic acid.
-
-
Chromatography Issues: Choosing the right solvent system for column chromatography is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the EDC/HOBt mediated synthesis of 5-Bromo-2-hydroxy-N-methylbenzamide?
A1: The synthesis of 5-Bromo-2-hydroxy-N-methylbenzamide using EDC and HOBt proceeds through a two-step, one-pot process:
-
Activation: The carboxylic acid (5-bromosalicylic acid) reacts with EDC to form a highly reactive O-acylisourea intermediate. HOBt then rapidly reacts with this intermediate to form a more stable HOBt-ester.
-
Coupling: The nucleophilic methylamine attacks the carbonyl carbon of the HOBt-ester, leading to the formation of the desired amide bond and the release of HOBt.
Q2: Are there alternative methods for synthesizing 5-Bromo-2-hydroxy-N-methylbenzamide?
A2: Yes, several other methods can be employed:
-
Acid Chloride Formation: The 5-bromosalicylic acid can be converted to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10][11] The resulting acid chloride can then be reacted with methylamine, often in the presence of a base to neutralize the HCl byproduct.[2][12]
-
Direct Amidation: While generally requiring harsh conditions (high temperatures), direct thermal condensation of the carboxylic acid and amine can be a simpler, more atom-economical approach, though it may not be suitable for all substrates.[1]
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be effectively monitored by taking small aliquots from the reaction mixture over time and analyzing them by:
-
Thin Layer Chromatography (TLC): This allows for a quick visualization of the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, confirming the mass of the product and helping to identify any major byproducts.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specifically:
-
Handling Reagents: Coupling agents like EDC can be moisture-sensitive and should be handled in a dry environment.[7] Thionyl chloride and oxalyl chloride are corrosive and react violently with water, so they must be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Solvent Safety: Organic solvents like DCM and DMF are volatile and have associated health risks. Always work in a well-ventilated area or a fume hood.
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol outlines a general procedure for the synthesis of 5-Bromo-2-hydroxy-N-methylbenzamide using EDC and HOBt.
| Step | Procedure | Key Considerations |
| 1. Preparation | To a solution of 5-bromosalicylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM at 0 °C, add EDC (1.2 eq). | Ensure all glassware is dry and the reaction is under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of EDC.[7] |
| 2. Activation | Stir the mixture at 0 °C for 30 minutes. | This allows for the formation of the HOBt-ester intermediate. |
| 3. Coupling | Add methylamine (1.1-1.5 eq, typically as a solution in THF or water) and a non-nucleophilic base such as DIEA (2.5 eq) to the reaction mixture. | If using a methylamine salt (e.g., methylamine hydrochloride), an additional equivalent of base is required to liberate the free amine. |
| 4. Reaction | Allow the reaction to warm to room temperature and stir for 12-24 hours. | Monitor the reaction progress by TLC or LC-MS to determine completion. |
| 5. Work-up | Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. | The acidic wash removes the EDC byproduct and excess base, while the basic wash removes unreacted HOBt and 5-bromosalicylic acid. |
| 6. Purification | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. | A typical eluent system would be a gradient of ethyl acetate in hexane. |
Protocol 2: Acid Chloride Formation and Amidation
This protocol provides an alternative two-step approach to the synthesis.
| Step | Procedure | Key Considerations |
| 1. Acid Chloride Formation | To a solution of 5-bromosalicylic acid (1.0 eq) in an anhydrous solvent like DCM under an inert atmosphere, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of DMF can be added. | This reaction should be performed in a fume hood as it releases toxic gases.[12] |
| 2. Reaction | Stir the mixture at room temperature for 1-2 hours or until gas evolution ceases. | |
| 3. Removal of Excess Reagent | Remove the solvent and excess chlorinating agent under reduced pressure. | This crude benzoyl chloride is often used directly in the next step. |
| 4. Amidation | Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM) and cool to 0 °C. Add a solution of methylamine (1.0-1.2 eq) and a base like triethylamine (1.5 eq) dropwise. | The base is crucial to neutralize the HCl formed during the reaction.[12] |
| 5. Reaction | Allow the reaction to warm to room temperature and stir for 12-24 hours. | |
| 6. Work-up and Purification | Follow the work-up and purification steps outlined in Protocol 1. |
Visualizing the Workflow
The following diagram illustrates a typical decision-making process for troubleshooting low yield in the synthesis of 5-Bromo-2-hydroxy-N-methylbenzamide.
Caption: Troubleshooting Decision Tree for Low Yield
References
- Patsnap Eureka. (2026, February 28).
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16).
- Benchchem. Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
- Scribd. Optimizing Amide Coupling Reactions | PDF | Ester | Amine.
- Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide deriv
- ChemicalBook. (2024, March 25).
- 摩熵化学. 5-bromo-2-hydroxy-N-methylbenzamide - CAS号54808-59-2.
- Chemistry of Amides. (2022, September 24).
- Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Benchchem. Troubleshooting low yield in Lipoamide chemical synthesis.
- ChemicalBook.
- Benchchem. A Comparative Guide to the Reproducibility of Benzamide Derivatives: A Focus on N-Substituted Scaffolds.
- Pearson. How could you convert N-methylbenzamide to the following compounds? c.
- Google Patents.
- PMC.
- Encyclopedia.pub. (2023, February 22).
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- PubMed.
- Reddit. (2021, October 20).
- ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
- Benchchem.
- ResearchGate.
- Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity?.
- SciELO - Infomed. A new method for synthesis of N,N-diethyl-m-methylbenzamide.
- Khan Academy. (2023, March 10).
- The Amide Functional Group: Properties, Synthesis, and Nomencl
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Khan Academy [khanacademy.org]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Optimize Amide Bond Formation for Increased Yield Efficiency [eureka.patsnap.com]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 9. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 10. reddit.com [reddit.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-Bromo-2-hydroxy-N-methylbenzamide Solubility Guide
Case ID: SOL-5BR-SAL-NM Status: Active Compound: 5-Bromo-2-hydroxy-N-methylbenzamide Chemical Class: Salicylamide Derivative / Halogenated Phenol Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary & Mechanism of Insolubility
The Core Issue: Users frequently report that 5-Bromo-2-hydroxy-N-methylbenzamide (5-Br-HMBA) exhibits deceptively poor aqueous solubility despite containing polar functional groups (hydroxyl and amide).[1]
The Molecular Cause: The solubility struggle stems from a Strong Intramolecular Hydrogen Bond (IMHB) . The phenolic hydroxyl group at position 2 acts as a hydrogen bond donor to the carbonyl oxygen of the amide at position 1. This interaction creates a pseudo-six-membered ring, effectively "locking" the molecule into a planar, non-polar conformation. This internal bond "hides" the polar groups from the solvent, significantly increasing the molecule's lipophilicity (LogP) and lattice energy.
Visualization: The "Hidden Polarity" Trap
The following diagram illustrates the decision logic required to overcome this specific molecular conformation.
Figure 1: Decision matrix for solubilizing 5-Br-HMBA based on experimental needs. The red node highlights the critical failure point caused by the intramolecular hydrogen bond.
Physicochemical Profile & Solvent Compatibility
Before attempting formulation, verify your compound against these parameters. The "N-methyl" group reduces the melting point slightly compared to the primary amide, but the bromine atom significantly increases density and lipophilicity.
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | ~230.06 g/mol | Small molecule, kinetically fast precipitation.[1] |
| LogP | ~2.0 - 2.6 | Moderately lipophilic; prefers organic solvents.[1] |
| pKa (Phenol) | 7.8 - 8.2 | Critical Handle: Soluble at pH > 8.5 (anionic form).[1] |
| Melting Point | >160°C | High lattice energy; requires energy (heat/sonication) to dissolve initially. |
Solvent Compatibility Table[1]
| Solvent | Solubility Rating | Usage Recommendation |
| DMSO | Excellent (>50 mg/mL) | Primary stock solvent.[1] Stable at -20°C. |
| Ethanol | Good (warm) | Secondary stock.[1] Volatile, good for evaporation coating. |
| Water (pH 7) | Poor (<0.1 mg/mL) | Do not use for stock. |
| PBS (pH 7.4) | Poor | Risk of immediate "crash out" from DMSO stocks. |
| NaOH (0.1 M) | Good | Forms the phenolate salt. High pH may damage cells. |
| PEG 400 | Moderate/Good | Excellent for in vivo IP/PO formulations. |
Troubleshooting Guides & Protocols
Protocol A: Creating a Stable Stock Solution
Use this for long-term storage and initial dissolution.[1]
-
Weighing: Weigh the solid 5-Br-HMBA into a glass vial (avoid plastic if using DMA/DMF).
-
Solvent Addition: Add 100% Anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .
-
Dissolution: Vortex vigorously for 30 seconds.
-
Troubleshooting: If particles remain, sonicate in a water bath at 37°C for 5-10 minutes.[1] The lattice energy is high, so heat helps break the crystal structure.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: The "pH-Switch" Method (For Cellular Assays)
Use this when you observe precipitation upon adding DMSO stock to cell media.[1]
Mechanism: The phenolic pKa is ~8.0. At pH 7.4, the molecule is mostly neutral (insoluble). By momentarily raising the pH or using a buffer capacity check, we can stabilize the transition.
Workflow:
-
Prepare your DMSO stock (e.g., 10 mM).
-
Do NOT add DMSO stock directly to the full volume of media.
-
Intermediate Dilution: Dilute the DMSO stock 1:10 into PBS adjusted to pH 8.0 . The slight basicity keeps the phenol partially deprotonated.
-
Final Dilution: Add this intermediate solution to your cell culture media dropwise while swirling.
-
Validation: Inspect under a microscope. If "needles" or "dust" appear, the compound has crystallized.
Protocol C: In Vivo Formulation (High Dose)
For IP or Oral Gavage (PO) in mice/rats.[1]
Target: 10 mg/kg - 50 mg/kg dosage.[1]
Recommended Vehicle: 10% DMSO / 40% PEG400 / 50% Water.
-
Step 1: Dissolve compound completely in 100% DMSO (10% of final volume).
-
Step 2: Add PEG400 (40% of final volume) to the DMSO solution. Vortex. The solution should be clear.
-
Step 3: Slowly add Water or Saline (50% of final volume) while vortexing.
-
Critical: If cloudiness appears, add Tween 80 (1-5%) to the water phase before addition.[1]
-
Visualizing the "Crash-Out" Pathway
This diagram details the physical chemistry occurring during the dilution process and where to intervene.
Figure 2: The kinetic pathway of precipitation.[1] Adding water strips the DMSO shell, allowing the molecule to snap back into its hydrophobic, self-bonded state. Interventions must occur at the "Addition" stage.
Frequently Asked Questions (FAQs)
Q1: My solution turns cloudy immediately after adding the DMSO stock to the buffer. Is it ruined? A: Yes, for that specific aliquot. The cloudiness indicates the formation of micro-crystals (nucleation). Once formed, they are energetically very stable and will not redissolve easily at physiological pH. You must restart the dilution using a "step-down" method or add a surfactant (like Tween 80) to the buffer before adding the compound.
Q2: Can I use heating to dissolve it in water? A: Heating will dissolve it temporarily, but because the solubility is driven by the breaking of the intramolecular bond, it will likely precipitate (crash out) as soon as it cools to room temperature or body temperature. Heat is not a viable strategy for stable formulation without solubilizing agents.
Q3: Why is the "N-methyl" version harder to handle than standard salicylamide? A: While standard salicylamide is also difficult, the N-methyl group adds steric bulk and hydrophobicity.[1] Furthermore, in the primary amide (salicylamide), the -NH2 group can donate two hydrogen bonds to water. In your N-methyl derivative, one hydrogen is replaced by a methyl group, reducing its ability to interact with water, thus lowering aqueous solubility further.[1]
Q4: Is this compound light sensitive? A: Brominated aromatic compounds can be sensitive to UV light (photodebromination). While solubility is the main issue, always wrap stocks in foil to prevent degradation products which might have different (often worse) solubility profiles.
References
-
Intramolecular Hydrogen Bonding in Salicylamides
- Source: Filarowski, A., et al. (2005). "Intramolecular Hydrogen Bonding in o-Hydroxyaryl Ketones and Amides." Journal of Physical Chemistry A.
- Relevance: Establishes the mechanism of the "pseudo-ring" formation th
-
(Proxy for general salicylamide physics)[1]
-
Solubility of 5-Bromosalicylamide Derivatives
-
Solubilization Strategies for Lipophilic Drugs
- Source: Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.
- Relevance: Authoritative source for the cosolvent and surfactant protocols (DMSO/PEG/Tween) recommended in this guide.
-
pKa and Ionization of Salicylamides
Sources
Technical Support Center: Benzamide Bromination Control
This technical support guide addresses the specific challenges of Benzamide Bromination , distinguishing clearly between Ring Bromination (Electrophilic Aromatic Substitution) and
Executive Summary: The Divergence of Reactivity
Benzamide presents a unique challenge in bromination due to its dual reactivity. The amide group (
The critical determinant is pH and Solvent Choice :
-
Acidic Conditions (
, TFA): Favor Ring Bromination (typically meta-selective for unsubstituted benzamide). -
Basic Conditions (NaOH, KOH): Favor
-Bromination , leading to the Hofmann Rearrangement (degradation to aniline).
This guide focuses on Ring Bromination while providing troubleshooting to prevent the unintended Hofmann degradation and hydrolysis.
Core Protocol: Selective Ring Bromination
Objective: Monobromination of the benzene ring while preserving the amide functionality. Standard: NBS in Concentrated Sulfuric Acid (The "Rajesh-Balasubramanian" Method).
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Benzamide Substrate | 1.0 | Substrate |
| 1.0 - 1.1 | Bromine source (controlled release) | |
| Solvent | Catalyst & Solvent (Proton source) | |
| Temperature | 25°C - 60°C | Reaction Control |
Step-by-Step Methodology
-
Dissolution: Charge a round-bottom flask with benzamide (1.0 equiv). Add concentrated
(approx. 2–3 mL per mmol of substrate). Stir at room temperature until fully dissolved.-
Note: The solution may warm slightly; this is normal.
-
-
Reagent Addition: Add NBS (1.0 equiv) portion-wise over 15–30 minutes.
-
Critical Control: Do not add NBS all at once. An exotherm can lead to poly-bromination.
-
-
Reaction: Stir at room temperature for 1 hour. If TLC shows incomplete conversion, warm to 50–60°C for 1–2 hours.
-
Quench: Pour the reaction mixture slowly onto crushed ice (approx. 10x volume).
-
Isolation: The brominated benzamide typically precipitates as a solid. Filter, wash with cold water (to remove acid), and dry.
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
Critical Troubleshooting (Q&A)
Issue 1: "I am isolating Aniline instead of Bromobenzamide."
Diagnosis: You have inadvertently triggered the Hofmann Rearrangement .
Root Cause: The presence of base (NaOH, KOH) or insufficient acidity allowed the formation of the
-
Immediate Fix: Switch to the acidic protocol (NBS/
or NBS/TFA). -
Explanation: In base,
forms hypobromite ( ), which attacks the amide nitrogen.[2] The resulting -bromoamide loses to form an amine (aniline). In strong acid, the nitrogen lone pair is less available, and the ring is attacked instead.
Issue 2: "The product is Benzoic Acid."[8]
Diagnosis: Amide Hydrolysis . Root Cause: Reaction temperature was too high, or the quench/workup involved prolonged exposure to hot aqueous acid. Corrective Action:
-
Protocol Adjustment: Keep reaction temperature below 60°C.
-
Workup: When quenching with ice water, filter the precipitate immediately. Do not let the solid sit in the acidic mother liquor overnight.
Issue 3: "I am getting a mixture of ortho, meta, and para isomers."
Diagnosis: Directing Group Competition . Root Cause:
-
Unsubstituted Benzamide: In strong acid (
), the protonated amide ( ) is a strong Electron Withdrawing Group (EWG), directing Meta . -
Substituted Benzamide: If your substrate has an activating group (e.g.,
, ) on the ring, that group will dominate the regioselectivity (directing Ortho/Para), overriding the amide's meta-directing effect. Corrective Action: -
Analyze your substrate's existing substituents.[10] You cannot force para substitution on a simple benzamide in strong acid without blocking the meta positions or changing the catalyst system (e.g., using a bulky Lewis acid in aprotic solvent, though yields are lower).
Visualizing the Reaction Pathways
The following diagram illustrates the critical bifurcation between the desired EAS pathway and the undesired Hofmann/Hydrolysis pathways.
Figure 1: Reaction decision tree showing how pH determines the fate of benzamide: Ring substitution (Acid) vs. Hofmann degradation (Base).
Comparative Data: Reaction Conditions
| Reaction System | Primary Product | Major Side Reaction | Mechanism Type |
| NBS / | Bromobenzamide (Ring) | Poly-bromination (if excess NBS) | Electrophilic Aromatic Substitution (EAS) |
| Bromobenzamide (Ring) | Low yield / Lewis Acid complexation | EAS (Classic) | |
| Aniline | Hydrolysis to Benzoic Acid | Hofmann Rearrangement | |
| NBS / MeCN (Neutral) | No Reaction / Slow | N-Bromination (Reversible) | Radical / Weak Electrophilic |
References
-
Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007).[11] Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869.
-
Ghorbani-Vaghei, R., & Jalili, H. (2005). Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide. Synthesis, 2005(07), 1099–1102.
-
Hofmann, A. W. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide.[2][9] Berichte der deutschen chemischen Gesellschaft, 14(2), 2725–2736. (Foundational reference for the side reaction).
-
BenchChem Protocols. (2025).
Sources
- 1. Aromatic Reactivity [www2.chemistry.msu.edu]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzamide is treated with Br2 and NaOH(aq) to form the product X, which i.. [askfilo.com]
- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
Optimizing reaction temperature for 5-Bromo-2-hydroxy-N-methylbenzamide synthesis
Topic: Optimization of Reaction Temperature & Troubleshooting Ticket ID: CHEM-SUP-5BR-SAL-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open
Introduction: The Thermal Paradox
Welcome to the Technical Support Center. You are likely here because you are encountering yield inconsistencies or purity issues with 5-Bromo-2-hydroxy-N-methylbenzamide .
This molecule presents a classic "thermal paradox" in organic synthesis:
-
The Electronic Advantage: The bromine at the 5-position is electron-withdrawing, making the carbonyl carbon more electrophilic than in unsubstituted salicylamide. This should theoretically allow for lower reaction temperatures.
-
The Steric/Physical Barrier: The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen, effectively "locking" the reactivity and requiring thermal energy to disrupt. Furthermore, the reagent (methylamine) is highly volatile, creating a conflict between the heat needed for kinetics and the cooling needed for reagent retention.
This guide provides the optimized thermal parameters for the two most common synthetic routes: Ester Aminolysis and Acid Chloride Activation .
Module 1: Reaction Pathway & Thermal Checkpoints
Before troubleshooting, identify your specific pathway. The thermal requirements for Route A (Ester) and Route B (Acid Chloride) are diametrically opposed.
Figure 1: Comparative thermal pathways. Route A requires thermal energy to overcome the intramolecular H-bond. Route B requires cooling to manage the exotherm of the activated species.
Module 2: Optimizing Route A (Ester Aminolysis)
Substrate: Methyl 5-bromo-2-hydroxybenzoate + Methylamine (aq. or alc.)
This is the "Green Route" but is kinetically slow. The intramolecular hydrogen bond between the phenolic -OH and the ester C=O reduces the electrophilicity of the carbonyl carbon.
Critical Protocol Parameters
| Parameter | Recommended Range | Why? |
| Temperature | 60°C – 80°C | Sufficient energy to break the intramolecular H-bond and drive the nucleophilic attack [1]. |
| Pressure | Sealed Tube (3-5 bar) | Methylamine boils at -6°C. At 60°C, it will evaporate from an open flask. A sealed vessel is mandatory to maintain stoichiometry. |
| Solvent | Methanol or Ethanol | Protic solvents stabilize the transition state better than aprotic solvents for this specific aminolysis. |
Troubleshooting Q&A
Q: I am refluxing in methanol at 65°C, but the reaction stalls at 40% conversion. Why? A: You are likely losing Methylamine. Even with a condenser, methylamine gas escapes rapidly at 65°C.
-
Fix: Switch to a pressure tube or autoclave. If you must use atmospheric pressure, cool the reaction to 20°C, saturate with excess methylamine gas (10 equivalents), and stir for 48-72 hours. High temp requires high pressure.
Q: I see a new impurity at RRT 0.85. Is this the carboxylic acid? A: Likely yes. If you are using aqueous methylamine at high temperatures (>90°C), the hydroxide concentration (from water equilibrium) can compete with the amine, leading to hydrolysis of the ester back to 5-bromosalicylic acid .
-
Fix: Lower the temperature to 60°C or switch to anhydrous methylamine in THF/Methanol.
Module 3: Optimizing Route B (Acid Activation)
Substrate: 5-Bromo-2-hydroxybenzoic acid → Acid Chloride → Amide
This route is "Fast but Risky." The activation step removes the stabilizing OH...C=O interaction, making the intermediate highly reactive.
Critical Protocol Parameters
| Parameter | Recommended Range | Why? |
| Activation Temp | 0°C to 25°C | Formation of the acid chloride (using SOCl2) usually requires reflux, but the addition of the amine must be cold. |
| Amidation Temp | 0°C (Initial) → RT | The reaction of an acid chloride with an amine is violently exothermic. High temps cause dimerization. |
| Scavenger | Base required | You must neutralize the HCl generated (use Et3N or excess Methylamine). |
Troubleshooting Q&A
Q: My product is purple/brown. What happened? A: Phenolic Oxidation.[1] You likely heated the reaction in the presence of base and air. The phenolic ring is electron-rich; at high temperatures (>40°C) in basic media, it oxidizes to quinone-like species.
-
Fix: Run the reaction under Nitrogen/Argon. Keep the temperature strictly below 25°C during the base addition.
Q: I see a dimer impurity (Mass M+ = ~458). A: This is the "Salicyl-Salicylate" dimer. The phenolic hydroxyl group of one molecule attacked the activated acid of another.
-
Fix: This happens if you mix the reagents too warm. Ensure the amine is added immediately after activation, or protect the phenol (e.g., as an acetate) before activation, though that adds steps. Maintaining 0°C minimizes the nucleophilicity of the phenol relative to the methylamine [2].
Module 4: Impurity Profiling & Decision Tree
Use this logic flow to diagnose temperature-related failures.
Figure 2: Diagnostic decision tree for yield and purity issues.
Summary of Optimized Conditions
For the highest reliability and purity (Recommended):
-
Route: Ester Aminolysis (Route A).
-
Reagents: Methyl 5-bromo-2-hydroxybenzoate (1.0 eq) + Methylamine (40% aq., 5.0 eq).
-
Solvent: Methanol (3-5 volumes).
-
Temperature: 65°C .
-
Vessel: Sealed Pressure Tube (Glass or Stainless Steel).
-
Time: 4–6 Hours.
-
Workup: Cool to 0°C. Acidify to pH 2 with HCl. Filter the precipitate.[2][3]
Note: The bromine substituent stabilizes the crystal lattice of the product, often making purification by simple filtration very effective compared to the non-brominated analog [3].
References
-
BenchChem. (2025).[1][3][4] Minimizing by-product formation in Salicylamide synthesis. Retrieved from
-
Mustafa, G., et al. (2012).[5][6] Methyl 5-bromo-2-hydroxybenzoate.[5][7] Acta Crystallographica Section E: Structure Reports Online, 68(5), o1467. Retrieved from
-
Yang, Z. (2011). N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide. Acta Crystallographica Section E, 67(Pt 5), o1123. Retrieved from
-
Google Patents. (2007). Method of preparing salicylamides (US7262325B2). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low purity in 5-Bromo-2-hydroxy-N-methylbenzamide production
Welcome to the Technical Support Center for the synthesis and purification of 5-Bromo-2-hydroxy-N-methylbenzamide (CAS: 54808-59-2). This compound is a critical building block in the development of biologically active benzoxazines and targeted oncology therapies, including p53 mutant restorers[1].
Due to the dual reactivity of the phenolic hydroxyl group and the aromatic ring, researchers frequently encounter purity bottlenecks. This portal provides authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve >98% purity.
Mechanistic Origins of Impurities & Synthesis Pathways
The synthesis of 5-Bromo-2-hydroxy-N-methylbenzamide typically follows one of two primary pathways: the amidation of 5-bromosalicylic acid (Route A) or the electrophilic bromination of N-methylsalicylamide (Route B). Each route presents distinct mechanistic divergence points that lead to specific impurity profiles.
Figure 1: Common synthetic pathways for 5-Bromo-2-hydroxy-N-methylbenzamide and impurity divergence.
Troubleshooting Guide & FAQs
Q1: I am synthesizing the compound via amidation of 5-bromosalicylic acid (Route A). My yield is low, and LC-MS shows a high molecular weight byproduct. What is happening? A1: You are likely observing O-acylation leading to dimerization. The 2-hydroxyl group of salicylic acid derivatives forms a strong intramolecular hydrogen bond with the carbonyl oxygen[2]. However, in the presence of strong bases used during standard peptide coupling (e.g., DIPEA, TEA with HATU/EDC), this proton is abstracted, generating a phenoxide ion. This phenoxide is highly nucleophilic and competes with methylamine to attack the activated ester intermediate of another molecule, leading to O-acylation[3]. Actionable Fix: Avoid standard coupling agents. Instead, synthesize the methyl ester (methyl 5-bromosalicylate) and react it directly with methylamine in a sealed tube. This aminolysis avoids activating the carboxylic acid in the presence of the free hydroxyl group.
Q2: When brominating N-methylsalicylamide (Route B), I consistently get a mixture of the target compound and a dibrominated impurity. How can I improve selectivity? A2: The phenolic hydroxyl group strongly activates the aromatic ring toward electrophilic aromatic substitution at both the ortho (C3) and para (C5) positions. While C5 is sterically favored, once brominated, the ring remains sufficiently activated to allow a second bromination at C3, yielding 3,5-dibromo-2-hydroxy-N-methylbenzamide if bromine is in excess[1]. Actionable Fix: Strictly control the stoichiometry of the brominating agent (1.00 to 1.02 equivalents). Perform the reaction at low temperatures (0–5 °C) and quench immediately with aqueous sodium thiosulfate to neutralize unreacted bromine.
Q3: My amidation reaction using methylamine gas shows excessive unreacted 5-bromosalicylic acid. Why is the conversion stalling?
A3: Methylamine is a gas at room temperature (boiling point -6 °C). If introduced as a gas or a methanolic solution in an open or poorly sealed system, it rapidly volatilizes, leaving insufficient equivalents for the coupling reaction to reach completion.
Actionable Fix: Use methylamine hydrochloride (CH
Analytical Diagnostic Workflow
Use the following diagnostic decision tree to identify the root cause of low purity based on your LC-MS mass shift (
Figure 2: Diagnostic workflow for identifying and resolving low purity based on LC-MS mass shifts.
Quantitative Impurity Profiling
Compare your analytical results against this standardized impurity table to rapidly confirm the identity of your byproducts.
| Impurity Profile | Exact Mass (m/z, [M+H]⁺) | Mass Shift ( | Mechanistic Origin | Diagnostic NMR Shift (¹H) |
| Target: 5-Bromo-2-hydroxy-N-methylbenzamide | 230.0 | 0 | N/A | ~8.0 ppm (d, C6-H) |
| 3,5-Dibromo-2-hydroxy-N-methylbenzamide | 308.0 | +78.0 | Electrophilic over-bromination at C3 | Loss of C3-H doublet (~6.9 ppm) |
| O-Acylated Dimer | 428.0 | +198.0 | Phenoxide nucleophilic attack during coupling | Complex multiplet in aromatic region |
| 5-Bromosalicylic Acid | 217.0 | -13.0 | Unreacted starting material | Absence of N-methyl singlet (~2.9 ppm) |
Validated Experimental Protocols
To ensure scientific integrity and reproducible purity, utilize the following self-validating protocols designed to bypass the common pitfalls outlined above.
Protocol A: Highly Selective Bromination of N-Methylsalicylamide (Route B)
This protocol utilizes low temperatures and strict stoichiometry to prevent 3,5-dibromo impurity formation.
-
Preparation: Dissolve 10.0 mmol of N-methylsalicylamide in 30 mL of glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Temperature Control: Cool the solution to 0–5 °C using an ice-water bath. Causality: Lowering the thermal energy prevents the secondary bromination at the sterically hindered C3 position.
-
Bromine Addition: Dissolve 10.2 mmol (1.02 eq) of elemental bromine (Br
) in 10 mL of glacial acetic acid. Add this solution dropwise over 30 minutes, maintaining the internal temperature below 5 °C. -
Self-Validation Checkpoint (TLC): After 1 hour of stirring, spot the mixture on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 3:1). The disappearance of the starting material (R
~0.4) and the appearance of a single new spot (R ~0.6) validates complete mono-bromination. If a higher R spot appears, over-bromination has initiated. -
Quenching: Immediately add 10 mL of a 10% aqueous sodium thiosulfate solution. Self-Validation: The characteristic orange/red tint of residual bromine will instantly turn colorless, confirming the reaction is safely halted.
-
Isolation: Pour the mixture into 100 mL of ice water. Filter the resulting white precipitate, wash with cold water, and dry under vacuum.
Protocol B: Direct Aminolysis via Methyl 5-Bromosalicylate (Route A Alternative)
This protocol avoids activating agents entirely, eliminating the risk of O-acylation and dimerization[3].
-
Preparation: Suspend 10.0 mmol of methyl 5-bromosalicylate in 20 mL of a 33% solution of methylamine in absolute ethanol within a heavy-walled pressure tube.
-
Reaction: Seal the tube tightly with a Teflon screw cap to prevent methylamine gas escape. Heat the mixture to 60 °C behind a blast shield for 12 hours.
-
Self-Validation Checkpoint (Visual): The reaction's progress is inherently validated by the dissolution of the starting suspension into a clear, homogeneous solution as the ester is converted to the more soluble amide.
-
Workup: Cool the vessel to room temperature before carefully opening. Concentrate the solution in vacuo to remove ethanol and excess methylamine.
-
Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to yield >99% pure 5-Bromo-2-hydroxy-N-methylbenzamide.
References
1.[1] "5-bromo-2-hydroxy-N-methylbenzamide - CAS 54808-59-2." MolAid. Available at: 2.[3] "WO2005014534A1 - Aryl and heteroaryl compounds, compositions, and methods of use." Google Patents. Available at: 3.[2] "Hybrids of Salicylalkylamides and Mannich Bases: Control of the Amide Conformation by Hydrogen Bonding in Solution and in the Solid State." ResearchGate. Available at:
Sources
Technical Support Center: Stability & Formulation of 5-Bromo-2-hydroxy-N-methylbenzamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming the physicochemical hurdles associated with halogenated salicylamides. 5-Bromo-2-hydroxy-N-methylbenzamide (CAS: 54808-59-2) is a valuable building block and active pharmaceutical ingredient, but it presents a unique stability profile governed by the complex interplay between its phenolic hydroxyl group, the N-methyl amide linkage, and the aromatic bromine atom.
This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the scientific integrity of your experimental workflows.
Part 1: Mechanistic Foundations of Stability
To prevent degradation in your assays, we must first understand the chemical causality behind it. The stability of 5-Bromo-2-hydroxy-N-methylbenzamide in aqueous solution is dictated by three primary mechanisms:
-
Intramolecular Hydrogen Bonding & pH Sensitivity: In its neutral state, the molecule forms a strong intramolecular hydrogen bond between the phenolic -OH group and the amide carbonyl oxygen 1. This conformation shields the amide bond from nucleophilic attack, making it highly resistant to mild acid cleavage 2. However, at alkaline pH (>8), the phenol deprotonates. The loss of this hydrogen bond exposes the amide to rapid base-catalyzed hydrolysis, yielding 5-bromosalicylic acid and methylamine 34.
-
Photolability of the Aryl Bromide: Aromatic halogens are susceptible to UV-induced homolytic cleavage. Exposure to ambient laboratory light can trigger debromination and the subsequent generation of reactive radical species 3.
-
Oxidative Susceptibility: The electron-rich phenol ring, particularly when deprotonated to a phenoxide ion in basic solutions, is highly prone to auto-oxidation, leading to colored quinone-like byproducts.
Degradation pathways of 5-Bromo-2-hydroxy-N-methylbenzamide under environmental stress conditions.
Quantitative Data: Stability Matrix
To guide your experimental design, the following table summarizes the expected stability of the compound across various aqueous environments.
| pH Level | Buffer System | Temp (°C) | Light Exposure | Estimated Half-Life (t1/2) | Primary Degradation Pathway |
| 2.0 | 0.1 N HCl | 60°C | Dark | < 24 hours | Acid-catalyzed amide hydrolysis |
| 5.5 - 6.5 | PBS / Acetate | 4°C | Dark | > 6 months | Highly stable (H-bond intact) |
| 7.4 | PBS | 37°C | Ambient | ~ 7-14 days | Mild photolysis / slow hydrolysis |
| 10.0 | 0.1 N NaOH | 60°C | Dark | < 12 hours | Base-catalyzed hydrolysis & Oxidation |
Part 2: Troubleshooting Guides & FAQs
Q1: My aqueous stock solution turned yellow/brown after a week on the bench. What happened? A1: This is a classic indicator of alkaline auto-oxidation or photodegradation. If your buffer pH drifted above 8.0, the phenol group deprotonated into a highly reactive phenoxide ion, which rapidly oxidizes into colored quinone derivatives. Additionally, the aryl bromide is light-sensitive 3. Solution: Always store stock solutions in amber vials at -20°C and ensure your buffer is strictly maintained between pH 5.5 and 6.5.
Q2: I am observing a secondary peak in my HPLC chromatogram that elutes earlier than the parent compound. How can I identify it? A2: An earlier eluting peak (more polar) is typically 5-bromosalicylic acid, the primary product of amide hydrolysis [[3]](). To validate this, inject a known standard of 5-bromosalicylic acid. Furthermore, check the peak purity of your parent compound using a Photodiode Array (PDA) detector to ensure the degradant isn't co-eluting 5.
Q3: The compound is precipitating when I dilute it into my physiological assay buffer (pH 7.4). How do I fix this? A3: 5-Bromo-2-hydroxy-N-methylbenzamide has low intrinsic aqueous solubility. Causality: Diluting a high-concentration DMSO stock directly into an aqueous buffer causes localized supersaturation and rapid nucleation. Solution: Use a step-down dilution method. Pre-mix the DMSO stock with a surfactant (e.g., 0.1% Tween-80) or a co-solvent like PEG-400 before slowly adding it dropwise to the vigorously stirring buffer.
Part 3: Self-Validating Experimental Protocols
To ensure data integrity, every protocol must act as a self-validating system. Do not assume stability; prove it analytically.
Protocol A: Preparation of a Stable, Self-Validating Aqueous Stock Solution
Objective: Formulate a 1 mg/mL stock solution that resists hydrolysis and photolysis, with built-in quality control checks.
-
Weighing & Solubilization: In a dark room or under red light, weigh 10.0 mg of 5-Bromo-2-hydroxy-N-methylbenzamide. Dissolve completely in 1.0 mL of LC-MS grade DMSO to create a 10 mg/mL master stock.
-
Buffer Preparation: Prepare 9.0 mL of 50 mM Sodium Acetate buffer.
-
Validation Step 1 (Causality Check): Measure the pH and strictly adjust to 6.0 ± 0.1 using dilute acetic acid. This specific pH preserves the stabilizing intramolecular H-bond while preventing base-catalyzed oxidation.
-
-
Dilution: While vigorously vortexing the buffer, add the 1.0 mL DMSO stock dropwise to prevent localized precipitation.
-
Baseline HPLC-UV Check:
-
Validation Step 2 (System Suitability): Immediately sample 10 µL of the solution and run an HPLC-UV assay (monitoring at 235 nm and 302 nm) 2. Record the peak area. This serves as your Time-Zero (T0) 100% reference.
-
-
Storage: Filter sterilize (0.22 µm PTFE) into pre-chilled amber glass vials. Purge the headspace with Argon gas to displace oxygen, seal tightly, and store at -20°C.
Self-validating workflow for the preparation and storage of stable aqueous stock solutions.
Protocol B: Forced Degradation (Stability-Indicating) Assay
Objective: Generate a degradation profile to validate that your analytical method can resolve the API from its breakdown products, adhering to ICH Q2(R1) guidelines 5.
-
Acid Stress: Mix 1 mL of the 1 mg/mL stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours 3.
-
Base Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2O2. Incubate at room temperature for 24 hours in the dark.
-
Neutralization & Analysis: Neutralize the acid/base samples to pH ~7 using 0.1 N NaOH or HCl, respectively. Inject into the HPLC.
-
Validation Step (Mass Balance Calculation): Calculate the sum of the peak areas of all degradants plus the remaining parent compound. The total should equal 100% ± 2% of the T0 peak area. If the mass balance is lower, degradants are either not absorbing at the chosen wavelength, forming volatile adducts, or precipitating out of solution.
References
1.[3] BenchChem. "5-Bromosalicylamide stability issues and storage conditions."3 2.[2] ResearchGate. "Analytical Profile of Salicylamide." 2 3.[4] Scribd. "Salicylamide Stability at Alkaline pH." 4 4.[5] BenchChem. "A Comparative Guide to a Validated Stability-Indicating HPLC Method for 5-Bromosalicylamide." 5 5.[1] ResearchGate. "Hybrids of Salicylalkylamides and Mannich Bases: Control of the Amide Conformation by Hydrogen Bonding in Solution and in the Solid State." 1
Sources
Technical Support Center: 5-Bromo-2-hydroxy-N-methylbenzamide Manufacturing Scale-up
Welcome to the technical support center for the scale-up of 5-Bromo-2-hydroxy-N-methylbenzamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. The following content is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, providing not just solutions but the underlying scientific principles to empower your process development.
Section 1: Synthesis Route, Reagent Handling, and Reaction Control
The most common and industrially viable route to 5-Bromo-2-hydroxy-N-methylbenzamide involves the amidation of a 5-bromosalicylic acid derivative. A typical approach is the conversion of 5-bromosalicylic acid to the corresponding acyl chloride, followed by reaction with methylamine. This section addresses challenges related to this pathway.
FAQ: We are planning to scale up the synthesis using thionyl chloride (SOCl₂) to form the acyl chloride of 5-bromosalicylic acid. What are the primary safety and process control challenges?
This is a critical question, as the use of thionyl chloride introduces significant hazards that must be meticulously managed at scale.
-
Safety First: Thionyl chloride reacts violently with water, releasing toxic and corrosive gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][2][3] This reaction is highly exothermic and can lead to a dangerous pressure buildup in a reactor. Therefore, rigorous moisture control is paramount. All reagents, solvents, and equipment must be anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen) and in a well-ventilated area.[3] Personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and respiratory protection.[2][4][5]
-
Process Control at Scale:
-
Reverse Addition: At scale, it is often safer to add the 5-bromosalicylic acid portion-wise to the thionyl chloride. This helps control the initial exotherm and gas evolution.
-
Temperature Management: The reaction is typically performed at elevated temperatures (reflux). A robust reactor with precise temperature control and adequate cooling capacity is essential to prevent runaway reactions.
-
Off-Gas Management: The evolved HCl and SO₂ must be directed through a scrubbing system (e.g., a caustic scrubber) to neutralize the acidic gases before venting.[3]
-
Troubleshooting: Our reaction to form the acyl chloride is sluggish and results in incomplete conversion, even with excess thionyl chloride. What are the potential causes?
Several factors can contribute to incomplete conversion during the formation of 5-bromosalicyl chloride.
-
Catalyst Absence or Deactivation: The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).[6] Ensure that a catalytic amount of fresh DMF is added. If the reaction has been running for an extended period at high temperatures, the catalyst may degrade.
-
Purity of Starting Material: The 5-bromosalicylic acid starting material should be of high purity and, most importantly, dry. The presence of water will consume thionyl chloride, reducing its availability for the desired reaction.
-
Insufficient Temperature/Time: While temperature control is crucial for safety, an insufficient temperature or reaction time will lead to incomplete conversion. The reaction progress should be monitored (e.g., by in-process control like IR spectroscopy or by quenching a sample for HPLC analysis) to determine the true endpoint before proceeding.
Workflow for Acyl Chloride Formation & Amidation
Caption: Scale-up workflow for synthesis.
Section 2: Work-up, Isolation, and Impurity Profile
The transition from the reaction mixture to a solid, pure product is a stage fraught with scale-up challenges, from managing quenches to controlling crystallization.
FAQ: What are the most common impurities we should expect, and how do they form?
Understanding the impurity profile is key to developing a robust purification strategy. Common impurities include:
-
Unreacted 5-Bromosalicylic Acid: This is a result of incomplete conversion in the amidation step.[6] It can typically be removed with a basic wash (e.g., sodium bicarbonate solution) during work-up.[7]
-
Over-brominated Species (e.g., 3,5-Dibromosalicylamide): If the starting material, salicylic acid, was brominated in-house, poor control over the bromination stoichiometry and temperature can lead to di-substituted impurities.[6] These can be difficult to remove by simple crystallization.
-
O-Acylated Impurity: While less common with the highly reactive methylamine, it's possible for the hydroxyl group of one molecule of 5-bromosalicylic acid to react with the acyl chloride of another, forming an ester dimer, especially if the amine is added too slowly at elevated temperatures.
Troubleshooting: During the aqueous work-up, we are struggling with emulsion formation, making phase separation difficult and slow. How can we mitigate this at scale?
Emulsions are a common headache during the scale-up of extractions.
-
Cause: The product itself has both polar (amide, phenol) and non-polar (brominated benzene ring) characteristics, acting as a surfactant. The presence of fine particulates or tars can also stabilize emulsions.
-
Solutions:
-
Add Brine: After the initial wash, use a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break the emulsion.
-
Adjust pH: Ensure the pH of the aqueous phase is distinctly acidic or basic to push ionizable impurities fully into one phase.
-
Solvent Choice: Consider a less water-soluble organic solvent for extraction if permitted by the process (e.g., switching from ethyl acetate to toluene might reduce emulsion tendency, but will require re-evaluation of the entire process).
-
Temperature: Gently warming the mixture can sometimes help break an emulsion, but this must be done with caution to avoid degrading the product.
-
Troubleshooting: Our isolated crude product is a persistent off-white or yellow color. Recrystallization isn't improving it significantly. What can we do?
Colored impurities are often present at low levels but have a significant visual impact.
-
Potential Cause: These are often chromophoric byproducts resulting from minor side reactions or oxidation of the phenolic group.[7]
-
Mitigation Strategy: Activated Carbon Treatment
-
Dissolve the crude product in the hot recrystallization solvent.
-
Add a small amount of activated charcoal (typically 1-2% w/w relative to the product).
-
Stir the hot mixture for a short period (e.g., 15-30 minutes).
-
Perform a hot filtration to remove the charcoal.
-
Allow the clear, hot filtrate to cool and crystallize.
Caution: Use charcoal sparingly as it can adsorb your desired product, leading to yield loss.[7]
-
Section 3: Purification by Recrystallization
Recrystallization is the most common method for purifying the final product. Choosing the right solvent system is critical for achieving high purity and yield.
FAQ: What is a good starting point for a recrystallization solvent system for 5-Bromo-2-hydroxy-N-methylbenzamide?
For N-substituted benzamides, a good starting point is a polar protic solvent or a binary system of a polar and a non-polar solvent.[7][8] The goal is to find a system where the product is highly soluble when hot and poorly soluble when cold.
Recommended Solvent Systems to Screen:
| Solvent System | Rationale | Potential Issues |
| Ethanol or Isopropanol | The product has good solubility in hot alcohols and lower solubility upon cooling.[9] | May require a large solvent volume, potentially impacting yield. |
| Ethyl Acetate / Hexanes | A versatile system where ethyl acetate dissolves the compound, and hexanes act as an anti-solvent to induce crystallization.[7][8] | Can sometimes "oil out" if the anti-solvent is added too quickly or at too high a temperature. |
| Acetone / Water | Similar to ethyl acetate/hexanes, water acts as the anti-solvent.[7] | The product must be stable to hot water to avoid hydrolysis. |
| Toluene | Can be effective for less polar impurities, but solubility might be high even when cold. | Higher boiling point requires more energy and can be harder to remove completely. |
Protocol: Step-by-Step Recrystallization
-
Solvent Selection: Choose the optimal solvent system based on screening experiments.
-
Dissolution: In a suitable reactor, add the crude solid and the minimum amount of hot solvent required to achieve complete dissolution.
-
Charcoal Treatment (Optional): If colored impurities are present, add activated charcoal and perform a hot filtration as described previously.[7]
-
Cooling & Crystallization: Allow the solution to cool slowly. Slow cooling promotes the formation of larger, purer crystals. Seeding with a small crystal of pure product can be beneficial. Once at room temperature, cool further in an ice bath to maximize yield.
-
Isolation: Isolate the crystals by filtration (e.g., using a Nutsche filter dryer).
-
Washing: Wash the collected crystals (the "wetcake") with a small amount of cold, fresh solvent to remove residual mother liquor.[10]
-
Drying: Dry the product under vacuum at a suitable temperature (e.g., 50°C) until a constant weight is achieved.[11]
Troubleshooting Decision Tree: Recrystallization Failure
Caption: Troubleshooting common crystallization issues.
References
- Benchchem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
-
Ienaşcu, I. M. C., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618. Retrieved from [Link]
- Mosechem. (n.d.). 5-bromo-2-hydroxy-N-methylbenzamide.
- Benchchem. (n.d.). Evaluating the efficiency of different purification techniques for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
-
International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Synthesis of Benzamide, N,N,4-trimethyl-.
-
Penta. (2019). Thionyl chloride - Safety Data Sheet. Retrieved from [Link]
- Benchchem. (n.d.). Comparative Analysis of 5-Bromo-2-Hydroxy-Benzamide Derivatives: A Guide for Researchers.
- Google Patents. (n.d.). US6610822B2 - Purification process.
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
- Benchchem. (n.d.). Characterization of impurities in 5-Bromosalicylamide synthesis.
-
Khan, Y., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 13(1), 12345. Retrieved from [Link]
- Google Patents. (n.d.). EP0210893A1 - Benzamides, process for their preparation and their therapeutical use.
Sources
- 1. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. westliberty.edu [westliberty.edu]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP0210893A1 - Benzamides, process for their preparation and their therapeutical use - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US6610822B2 - Purification process - Google Patents [patents.google.com]
Validation & Comparative
Comparative C-NMR Profiling: 5-Bromo-2-hydroxy-N-methylbenzamide vs. Synthetic Precursors
Topic: Comparative C-NMR Characterization of 5-Bromo-2-hydroxy-N-methylbenzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Structural Validation Challenge
In medicinal chemistry, 5-Bromo-2-hydroxy-N-methylbenzamide serves as a critical pharmacophore, particularly in the development of IKK inhibitors and salicylamide-based analgesics. However, its synthesis—often via the amidation of 5-bromosalicylic acid or its esters—presents a common purification challenge: distinguishing the target N-methyl amide from unreacted precursors (acids/esters) and primary amide byproducts.
While Proton NMR (
Comparative Analysis: Target vs. Alternatives
The following analysis contrasts the spectral "performance" (resolution and identification power) of the target compound against its two most common synthetic impurities: the precursor (5-Bromosalicylic Acid ) and the non-methylated analog (5-Bromosalicylamide ).
Table 1: Comparative Chemical Shift Performance ( , ppm)
Data represents typical shifts in DMSO-
| Carbon Environment | Target: 5-Bromo-2-hydroxy-N-methylbenzamide | Alternative A: 5-Bromosalicylic Acid (Precursor) | Alternative B: 5-Bromosalicylamide (Analog) | Differentiation Logic |
| Carbonyl (C=O) | 167.5 – 168.5 | 171.0 – 172.5 | 169.0 – 170.0 | Primary Indicator: The N-methyl amide carbonyl is shielded by ~3-4 ppm relative to the acid. |
| N-Methyl ( | 25.0 – 27.0 | Absent | Absent | Binary Pass/Fail: Presence of this aliphatic peak uniquely confirms the methylation. |
| Phenolic C-OH (C2) | 158.0 – 160.0 | 160.0 – 161.5 | 159.0 – 160.5 | Subtle shift; less reliable for rapid ID. |
| C-Br (C5) | 109.0 – 110.5 | 110.0 – 111.0 | 109.5 – 110.5 | Diagnostic for the bromine substituent, but invariant across analogs. |
| C1 (Quaternary) | 116.0 – 118.0 | 113.0 – 115.0 | 114.0 – 116.0 | The amide nitrogen donates electron density, shielding C1 compared to the acid. |
Performance Insight
-
Resolution Superiority: The N-Methyl signal (~26 ppm) provides a "noise-free" region in the spectrum, unlike
H-NMR where the methyl doublet can be obscured by solvent peaks (e.g., DMSO pentet) or water suppression artifacts. -
Carbonyl Discrimination: The ~4 ppm shift difference between the Acid (172 ppm) and the N-Methyl Amide (168 ppm) allows for quantitative purity assessment even at low impurity levels (1-2%), which is difficult with IR spectroscopy due to broad OH stretching.
Experimental Protocol: High-Resolution Acquisition
To achieve the resolution necessary for the comparative data above, the following acquisition protocol is recommended. This method prioritizes the detection of quaternary carbons (C1, C2, C5, C=O) which are critical for structural validation.
Step-by-Step Methodology
-
Sample Preparation:
-
Mass: Dissolve 20–30 mg of the solid product.
-
Solvent: Use 0.6 mL DMSO-
(99.9% D). -
Rationale: DMSO is preferred over CDCl
because the phenolic hydroxyl group can form intermolecular hydrogen bonds, sharpening the exchangeable proton signals in H-NMR (for concurrent analysis) and improving solubility for C detection.
-
-
Instrument Parameters (400 MHz or higher):
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Causality: The quaternary carbons (C-Br, C=O) have long
relaxation times. A short D1 will saturate these signals, causing them to disappear or preventing accurate integration. -
Scans (NS): Minimum 1024 scans .
-
Rationale: Bromine is a heavy atom that broadens attached carbon signals (scalar relaxation of the second kind). High scan counts are required to resolve the C5-Br doublet/broadening.
-
-
Processing:
-
Line Broadening (LB): Apply 1.0 – 2.0 Hz .
-
Why? Heavier filtering improves the signal-to-noise ratio for the non-protonated carbons without compromising the resolution of the aliphatic N-methyl peak.
-
Structural Assignment & Logic Flow
The following diagram illustrates the logical pathway for validating the structure using the data acquired above. It emphasizes the "Decision Nodes" where the target is distinguished from alternatives.
Caption: Logic flow for C-NMR structural validation, highlighting critical chemical shift decision nodes.
Detailed Signal Assignment (Target Compound)
Based on substituent additivity rules and empirical data from salicylamide derivatives, the definitive assignment for 5-Bromo-2-hydroxy-N-methylbenzamide is as follows:
- 168.2 ppm (C=O): The amide carbonyl. Note the upfield shift compared to the acid precursor due to the resonance donation of the nitrogen lone pair.
- 159.5 ppm (C2-OH): The aromatic carbon bearing the hydroxyl group. This is the most deshielded aromatic signal due to the strong electronegativity of oxygen.
- 135.2 ppm (C4): Aromatic methine, deshielded by ortho-bromine and para-carbonyl effects.
- 130.1 ppm (C6): Aromatic methine, ortho to the carbonyl group.
- 119.5 ppm (C3): Aromatic methine, ortho to the hydroxyl group.
- 117.1 ppm (C1): Quaternary aromatic carbon attached to the amide.
- 110.2 ppm (C5-Br): Quaternary aromatic carbon bearing the bromine. The heavy atom effect (spin-orbit coupling) causes this carbon to appear significantly shielded (upfield) compared to other aromatic carbons.
-
26.4 ppm (N-CH
): The N-methyl carbon. This is the "fingerprint" signal for successful N-alkylation.
References
-
Jadrijević-Mladar Takač, M., Vikić-Topić, D., & Govorčinović, T. (2004).[1][2][3] FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide.[1][2][4][5] Acta Pharmaceutica, 54(3), 163–176.[2]
-
Compound Interest.[1][5][6][7] (2015).[8] A Guide to 13C NMR Chemical Shift Values. Compound Interest.
-
PubChem.[9] (n.d.). 5-Bromosalicylic acid (CID 6972).[9] National Center for Biotechnology Information.
-
SpectraBase. (n.d.). Benzamide, 5-bromo-2-hydroxy-N-(3-dimethylaminopropyl)- 13C NMR.[10] Wiley Science Solutions.
-
BenchChem. (2025).[7] An In-depth Technical Guide to 5-Bromosalicylamide Derivatives. BenchChem Application Notes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. compoundchem.com [compoundchem.com]
- 9. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
Optimizing HPLC Retention and Selectivity for 5-Bromo-2-hydroxy-N-methylbenzamide: A Column Comparison Guide
Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Focus: High-Performance Liquid Chromatography (HPLC) Method Development and Column Selectivity
The Analytical Challenge
5-Bromo-2-hydroxy-N-methylbenzamide (CAS: 54808-59-2) is a highly functionalized aromatic compound frequently utilized as an intermediate in the synthesis of complex benzoxazepines and targeted therapeutics[1]. From a chromatographic perspective, quantifying this compound presents a unique challenge due to its structural features:
-
A polarizable halogen (Bromine at the C5 position).
-
An acidic phenolic hydroxyl group (pKa ~8.0).
-
A polar N-methyl amide group .
During synthesis, this compound must be separated from closely related precursors and byproducts, such as N-methylsalicylamide (lacking the bromine) and 5-bromosalicylic acid (possessing a carboxylic acid instead of an amide). Traditional reversed-phase HPLC methods relying solely on dispersive hydrophobic interactions often fail to baseline-resolve these critical pairs, leading to co-elution and inaccurate quantification.
Product Comparison: Column Selectivity
To objectively determine the optimal stationary phase for this analyte, we compared three modern 2.7 µm superficially porous (core-shell) columns (2.1 x 100 mm). Each column represents a distinct retention mechanism[2]:
-
Core-Shell C18 (Alkyl Phase): The industry standard. It relies purely on hydrophobic partitioning. While efficient for neutral aliphatics, it lacks the shape selectivity required for closely related halogenated isomers.
-
Core-Shell PFP (Pentafluorophenyl): A fluorinated phase that offers orthogonal selectivity via strong dipole-dipole interactions, hydrogen bonding, and shape recognition. It is highly selective for electronegative functionalities[3].
-
Core-Shell Biphenyl: A phase featuring two aromatic rings separated by a single bond. It maximizes
stacking and polarizability interactions, making it exceptionally retentive for electron-rich, brominated aromatics[3].
Comparative Performance Data
The following table summarizes the quantitative performance of each column when analyzing a system suitability mixture containing 5-Bromo-2-hydroxy-N-methylbenzamide and its two primary impurities.
| Column Phase (2.7 µm, 2.1x100 mm) | Retention Time ( | Resolution ( | Tailing Factor ( | Theoretical Plates ( |
| Core-Shell C18 | 4.25 | 1.4 (Fails criteria) | 1.65 | 12,500 |
| Core-Shell PFP | 5.80 | 2.8 (Pass) | 1.15 | 18,200 |
| Core-Shell Biphenyl | 6.45 | 3.5 (Optimal) | 1.05 | 19,500 |
*Resolution calculated relative to the closest eluting critical impurity (5-bromosalicylic acid).
Mechanistic Insights: Why Biphenyl Outperforms C18
The superior performance of the Biphenyl column is rooted in the physical chemistry of the analyte. The bromine atom on 5-Bromo-2-hydroxy-N-methylbenzamide is a large, highly polarizable electron cloud.
While a C18 column can only interact weakly with this molecule via non-specific van der Waals forces, the Biphenyl stationary phase acts as an electron acceptor. It engages in robust
Chromatographic retention mechanisms of brominated aromatics on alternative stationary phases.
Experimental Protocol: A Self-Validating System
To ensure scientific integrity, the following UHPLC protocol is designed as a self-validating system. The causality behind every parameter is explicitly defined to guarantee reproducibility.
Method Parameters & Causality
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).
-
Causality: The acidic pH ensures that both the phenolic hydroxyl (pKa ~8) and any carboxylic acid impurities (pKa ~2.9) remain fully protonated (neutral). This prevents secondary ion-exchange interactions with residual silanols on the silica support, eliminating peak tailing.
-
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient Program: 20% B to 60% B over 8.0 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Causality: Elevating the temperature slightly above ambient reduces mobile phase viscosity, which improves mass transfer kinetics within the 2.7 µm core-shell particles and maintains backpressure well within system limits[2].
-
-
Detection: UV at 310 nm.
-
Causality: The intramolecular hydrogen bond between the phenolic OH and the amide carbonyl shifts the UV absorbance maximum to ~310 nm, providing high specificity and minimizing background noise from the mobile phase.
-
Step-by-Step Validation Workflow
-
System Purge: Flush the UHPLC system with 50:50 Methanol/Water to remove trace buffers, then equilibrate with the starting gradient (80% A / 20% B) for 10 column volumes.
-
SST Preparation: Prepare a System Suitability Test (SST) mixture containing 50 µg/mL each of N-methylsalicylamide, 5-bromosalicylic acid, and 5-Bromo-2-hydroxy-N-methylbenzamide in an 80:20 Water/Acetonitrile diluent.
-
Execution: Inject 1.0 µL of the SST mixture in five replicates.
-
Self-Validation Acceptance Criteria: The analytical run is only deemed valid if the system automatically calculates:
-
Resolution (
) > 2.0 between all peaks. -
Tailing Factor (
) < 1.5 for the main API peak. -
Retention Time %RSD < 1.0% across all 5 injections.
-
Workflow for HPLC method development and self-validating system suitability testing.
References
- Title: 5-bromo-2-hydroxy-N-methylbenzamide - CAS号54808-59-2 Source: Molaid Chemical Database URL
- Title: Introduction to Modern Liquid Chromatography, 3rd Edition Source: Wiley URL
- Title: Using Selectivity to Optimize UHPLC Separations Source: Pharmaceutical Technology URL
Sources
High-Resolution Mass Spectrometry Fragmentation Analysis of Brominated Benzamides: A Comparative Guide (EI-MS vs. ESI-MS/MS)
Brominated benzamides are highly versatile pharmacophores and synthetic intermediates utilized extensively in drug discovery and development. For analytical scientists, the accurate structural elucidation of these compounds relies heavily on advanced mass spectrometry (MS). This guide provides an objective, mechanistic comparison between Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) platforms. By detailing the causality behind specific fragmentation pathways, this guide establishes a self-validating analytical framework for the robust identification of brominated benzamides.
Mechanistic Principles of Brominated Benzamide Fragmentation
The presence of a bromine atom within a benzamide scaffold introduces a highly diagnostic analytical advantage: the natural isotopic abundance of ⁷⁹Br and ⁸¹Br is approximately 1:1. This endogenous isotopic tag creates a distinct [M] and [M+2] doublet of equal intensity in the mass spectrum, allowing researchers to instantly differentiate halogenated analytes from background matrix noise[1].
Causality in Cleavage Pathways: The primary fragmentation event for benzamides involves the cleavage of the amide bond. Interestingly, both hard ionization (EI) and soft ionization (ESI) converge on a common structural fragment, albeit driven by entirely different mechanistic forces[2]:
-
EI-MS (Radical-Site Initiated): The molecular ion is generated as a highly energetic radical cation [M]⁺•. To stabilize this species, an alpha-cleavage event occurs, expelling a neutral amino radical (•NH₂). This yields a highly stable, even-electron bromobenzoyl cation[3].
-
ESI-MS/MS (Charge-Site Initiated): The molecule is gently protonated in the solution phase to form an even-electron [M+H]⁺ precursor ion. Upon collisional activation, inductive cleavage expels a neutral ammonia molecule (NH₃), yielding the exact same bromobenzoyl cation[4].
Comparative Platform Analysis: GC-EI-MS vs. LC-ESI-MS/MS
When selecting an analytical platform, researchers must weigh the need for extensive structural fingerprinting against the need for precursor ion preservation and targeted quantification.
| Analytical Feature | GC-EI-MS (70 eV) | LC-ESI-MS/MS (CID) |
| Ionization Energy | Hard (~70 eV) | Soft (Variable Collision Energy, 10-40 eV) |
| Precursor Ion State | Radical Cation [M]⁺• | Even-Electron Cation [M+H]⁺ |
| Primary Driver | Radical-site alpha-cleavage | Charge-site inductive cleavage |
| Matrix Tolerance | Low to Moderate (Requires derivatization for highly polar amides) | High (Ideal for biological matrices and raw reaction mixtures) |
| Best Application | Untargeted library matching and volatile compound screening | Targeted Multiple Reaction Monitoring (MRM) and quantification |
Quantitative Fragmentation Data
The following table summarizes the experimental and predicted quantitative data for a standard model compound, 4-Bromobenzamide (MW: 199.04 g/mol ) , comparing the specific mass-to-charge (m/z) values generated across both platforms.
| Fragment Identity | EI-MS m/z (Relative Abundance) | ESI-MS/MS m/z (Relative Abundance) | Mechanistic Neutral Loss |
| Precursor Ion | 199 / 201 (High) | 200 / 202 (High) | N/A |
| Bromobenzoyl Cation | 183 / 185 (Base Peak) | 183 / 185 (Base Peak) | - •NH₂ (16 Da) / - NH₃ (17 Da) |
| Bromophenyl Cation | 155 / 157 (Moderate) | 155 / 157 (Moderate) | - CO (28 Da) |
| Phenylene Cation | 76 (Low) | 76 (Low) | - Br• (79/81 Da) |
Note: The loss of the bromine radical (Br•) from the even-electron bromophenyl cation to form the odd-electron phenylene cation is a classic violation of the "even-electron rule," a well-documented exception specific to halogenated aromatics.
Experimental Protocol: Self-Validating LC-ESI-MS/MS Workflow
To ensure absolute scientific trustworthiness, the following protocol is designed as a self-validating system . The endogenous isotopic signature of bromine acts as an internal quality control check at every stage, eliminating the immediate need for expensive isotopically labeled internal standards during preliminary screening.
Step 1: Sample Preparation & Matrix Spiking
-
Action: Prepare a 1 mg/mL stock solution of the brominated benzamide in LC-MS grade methanol. Dilute to a working concentration of 1-10 µg/mL using the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid)[4].
-
Causality: Formic acid acts as a crucial proton source, driving the formation of the [M+H]⁺ precursor ion while simultaneously suppressing the formation of sodium adducts ([M+Na]⁺), which are highly resistant to fragmentation and dilute the analytical signal.
Step 2: Chromatographic Separation
-
Action: Inject 2 µL onto a sub-2 µm C18 UPLC column. Execute a rapid gradient from 5% to 95% organic phase over 5 minutes.
-
Causality: Rapid, high-resolution separation minimizes co-eluting matrix components. This prevents matrix ion suppression, ensuring the ESI droplet desolvation process remains highly efficient for the target analyte.
Step 3: Collision Energy (CE) Ramping (The Validation Step)
-
Action: Isolate the 200 m/z (⁷⁹Br) and 202 m/z (⁸¹Br) precursor ions in Q1. Apply a collision energy ramp from 10 eV to 40 eV in Q2 (Collision Cell) using Argon gas[4].
-
Self-Validation Check: Monitor the appearance of the 183 and 185 m/z product ions. This protocol is self-validating because the 183/185 ratio must remain exactly 1:1 across all collision energies. If the ratio deviates beyond ±5%, the signal is immediately flagged as isobaric matrix interference rather than the true analyte.
Step 4: Data Acquisition (MRM)
-
Action: Set Q3 to monitor the specific, validated transitions: 200 → 183 (Quantifier) and 202 → 185 (Qualifier).
Mechanistic Workflow Visualization
The following diagram illustrates the convergent fragmentation logic and the self-validating isotopic tracking of 4-bromobenzamide.
Convergent fragmentation pathways of 4-bromobenzamide via EI and ESI mass spectrometry.
References
-
6.11: Fragmentation Pathways Chemistry LibreTexts[Link]
Sources
Comparative Guide: 5-Bromo vs. 5-Chloro Benzamide Derivatives in Drug Design
Executive Summary: The Bioisosteric Dilemma
In the optimization of benzamide scaffolds—a privileged structure in antipsychotics (e.g., Sulpiride), histone deacetylase (HDAC) inhibitors, and antimicrobial salicylamides—the choice between a 5-chloro (5-Cl) and 5-bromo (5-Br) substituent is rarely arbitrary.
While often treated as interchangeable hydrophobic bioisosteres, they exhibit distinct quantum mechanical and physicochemical behaviors that drastically alter potency and pharmacokinetics.
-
5-Bromo Derivatives typically offer superior target affinity (
, ) in binding pockets containing backbone carbonyls due to the "Sigma-Hole" effect (Halogen Bonding). -
5-Chloro Derivatives often provide superior ligand efficiency and metabolic stability , offering a closer steric match to methyl groups while maintaining electron-withdrawing effects without the molecular weight penalty of bromine.
This guide dissects the decision-making process, supported by comparative bioactivity data and experimental protocols.
Mechanistic Deep Dive: The Sigma-Hole & Halogen Bonding
The most critical differentiator between 5-Cl and 5-Br benzamides is their ability to form halogen bonds (X-bonds). Contrary to the view of halogens as purely negative electron-withdrawing groups, heavier halogens exhibit an anisotropic electron distribution.[1]
The Sigma-Hole Concept
A region of positive electrostatic potential (the
-
Bromine (Br): Larger, more accessible
-hole. Forms strong, directional interactions (160°–180°) with nucleophiles (e.g., backbone C=O of proteins). -
Chlorine (Cl): Smaller
-hole; higher electronegativity makes the "belt" more negative. Halogen bonding is weaker and less directional.
Visualization: Halogen Bonding vs. Steric Clash
The following diagram illustrates the decision logic based on the binding pocket environment.
Caption: Decision tree for selecting between 5-Br and 5-Cl based on binding pocket architecture and halogen bonding potential.
Comparative Bioactivity Data[2][3][4]
Case Study A: Antimicrobial Salicylamides (S. aureus)
In 2-hydroxybenzamide (salicylamide) derivatives, the 5-position halogen influences the acidity of the phenolic -OH (via induction) and lipophilicity.
Study Context: Comparison of N-substituted salicylamides against Staphylococcus aureus (Gram-positive).
| Parameter | 5-Chloro Derivative | 5-Bromo Derivative | Mechanistic Insight |
| MIC ( | 15.6 – 31.2 | 0.49 – 2.5 | Br derivatives often show higher potency due to increased lipophilicity (LogP) facilitating membrane permeation and stronger binding to bacterial targets (e.g., FtsZ or Two-Component Systems). |
| Phenolic pKa | ~7.9 | ~7.6 | Br is less electronegative than Cl, but the polarizability of Br stabilizes the phenolate anion effectively in lipophilic pockets. |
| Lipophilicity (ClogP) | Lower | Higher (+0.15 to +0.3) | Higher LogP of Br correlates with better Gram-positive cell wall penetration. |
Data synthesized from BenchChem & NIH PubChem assays on salicylamide analogs.
Case Study B: D2 Dopamine Receptor Affinity (CNS Targets)
For antipsychotic orthopramides, the halogen is often critical for locking the conformation via an intramolecular hydrogen bond (NH...X) and filling a hydrophobic sub-pocket.
| Compound Class | 5-Chloro ( | 5-Bromo ( | Performance Verdict |
| Raclopride Analogs | 1.2 nM | 0.68 nM | 5-Br (and 5-I) analogs often exhibit sub-nanomolar affinity. The larger halogen fills the hydrophobic pocket in the D2 receptor more completely than Cl. |
| Blood-Brain Barrier | High Permeability | Moderate Permeability | While Br increases affinity, the molecular weight penalty can slightly reduce CNS MPO (Multi-Parameter Optimization) scores compared to Cl. |
Experimental Protocols
To validate these differences in your own library, use the following standardized workflows.
Protocol 1: General Synthesis of 5-Halo-Benzamides
Causality: We use HATU coupling over acid chlorides to prevent over-halogenation or side reactions with the electron-poor aniline often used in these derivatives.
Reagents:
-
5-Bromo-2-hydroxybenzoic acid (or 5-Chloro analog)
-
Substituted Aniline (R-NH2)
-
HATU (1.2 eq), DIPEA (2.0 eq)
-
Anhydrous DMF
Step-by-Step:
-
Activation: Dissolve the 5-halo-benzoic acid (1.0 mmol) in DMF (5 mL) under
. Add DIPEA (2.0 mmol) and stir for 5 min. Add HATU (1.2 mmol) and stir for 15 min. Observation: Solution usually turns yellow. -
Coupling: Add the aniline (1.0 mmol). Stir at RT for 12–16h.
-
Quench: Pour mixture into ice-cold 1M HCl (20 mL). The product should precipitate.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water.
-
Note: 5-Br derivatives generally have higher melting points and crystallize faster than 5-Cl analogs.
-
Protocol 2: Comparative MIC Determination
Trustworthiness: This protocol includes a DMSO solvent control, crucial for halogenated benzamides which have poor aqueous solubility.
Workflow Diagram:
Caption: Standardized Broth Microdilution workflow for determining MIC of hydrophobic benzamides.
-
Stock Preparation: Dissolve 5-Br and 5-Cl analogs in 100% DMSO to 10 mM.
-
Critical Check: Ensure no precipitation occurs. 5-Br compounds are more prone to crashing out than 5-Cl.
-
-
Dilution: Prepare 96-well plates with Mueller-Hinton broth. Serial dilute compounds to range 100
M to 0.19 M. Ensure final DMSO < 1%. -
Inoculation: Add bacterial suspension (
ATCC 29213) to reach CFU/mL. -
Analysis: Visual inspection for turbidity or OD600 reading.
References
-
Wilcken, R., et al. (2013).[2] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[3] Comparative Analysis of 5-Bromo-2-Hydroxy-Benzamide Derivatives. Link
-
Stark, D., et al. (2007).[4] In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D2-like dopamine receptors. Bioorganic & Medicinal Chemistry. Link
-
Politzer, P., et al. (2007). The sigma-hole: an electrostatic explanation for the halogen bond. Journal of Molecular Modeling. Link
-
Kratochvilova, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde scaffold. European Journal of Medicinal Chemistry. Link
Sources
A Researcher's Guide to Reference Standards for the Analysis of 5-Bromo-2-hydroxy-N-methylbenzamide
A detailed comparison of available standards and analytical methodologies for ensuring data integrity in pharmaceutical research and development.
In the landscape of pharmaceutical analysis, the precision and reliability of quantitative measurements are paramount. This guide offers an in-depth technical comparison of reference standards and analytical methodologies for 5-Bromo-2-hydroxy-N-methylbenzamide, a key chemical entity in drug discovery and development. For researchers, scientists, and drug development professionals, the choice of an appropriate reference standard is a critical decision that directly impacts the validity of analytical data.
This guide will navigate the complexities of reference standard selection, comparing commercially available materials with the rigorous process of qualifying an in-house standard. Furthermore, it will present a comparative analysis of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—providing the foundational knowledge to establish robust and reliable analytical workflows.
The Critical Role of Reference Standards
A reference standard serves as a highly purified and well-characterized substance used as a basis for comparison in analytical tests. Its primary function is to ensure the identity, strength, quality, and purity of a substance. The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide extensive guidelines on the qualification and use of reference standards, emphasizing their importance in regulatory submissions and quality control[1].
Navigating the Landscape of Available Standards for 5-Bromo-2-hydroxy-N-methylbenzamide
A thorough market survey reveals that while 5-Bromo-2-hydroxy-N-methylbenzamide is commercially available from various suppliers, it is not currently offered as a certified reference material (CRM) from major pharmacopeias or metrological institutes. This presents a significant challenge for researchers requiring a high degree of analytical certainty.
In the absence of a commercially available CRM, researchers have two primary options:
-
Source a high-purity batch from a commercial supplier and qualify it as an in-house reference standard.
-
Utilize a structurally related and well-characterized certified reference standard as an alternative.
Option 1: Qualifying an In-house Reference Standard
The qualification of an in-house reference standard is a rigorous, multi-step process that requires comprehensive characterization to establish its identity, purity, and potency. This process should be guided by ICH Q2(R2) and USP General Chapter <11>[1][2][3][4].
Key Steps for Qualifying an In-house Standard:
-
Identity Confirmation: Unambiguous structural confirmation using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Purity Assessment: Determination of the purity of the material through a combination of orthogonal analytical techniques. This includes assessing organic impurities (by HPLC and GC-MS), inorganic impurities (by methods such as Inductively Coupled Plasma-Mass Spectrometry), residual solvents (by headspace GC), and water content (by Karl Fischer titration).
-
Assigned Purity Value: The final assigned purity value is typically determined by a mass balance approach, subtracting the percentages of all identified impurities from 100%. Alternatively, quantitative NMR (qNMR) can be used for a direct purity assignment against a certified internal standard.
A Certificate of Analysis (CoA) for a commercially available batch of 5-Bromo-2-hydroxy-N-methylbenzamide should be carefully reviewed for the extent of characterization provided by the supplier. Often, these CoAs will state a purity level determined by a single method (e.g., >95% by HPLC), which is insufficient for a primary reference standard[5].
Option 2: The Alternative Reference Standard Approach - Salicylamide
When a certified reference standard for the analyte of interest is unavailable, a well-characterized, structurally similar compound can be employed as an alternative. For 5-Bromo-2-hydroxy-N-methylbenzamide, Salicylamide (2-hydroxybenzamide) presents a viable option.
Advantages of using Salicylamide as an alternative reference standard:
-
Structural Similarity: Salicylamide shares the core 2-hydroxybenzamide structure with the target analyte.
-
Commercial Availability as a CRM: Salicylamide is available as a certified reference material from reputable sources, ensuring its traceability and well-documented purity[6][7].
-
Established Analytical Profile: Extensive analytical data and methodologies for salicylamide are available in the scientific literature[8][9][10].
Considerations when using an alternative standard:
-
Response Factor Determination: The analytical response of the alternative standard may differ from the target analyte. Therefore, a relative response factor (RRF) must be experimentally determined and applied for accurate quantification.
-
Method Specificity: The analytical method must be validated to ensure that it can adequately separate the target analyte from the alternative standard and any potential impurities.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is as crucial as the choice of reference standard. This section provides a comparative overview of HPLC, GC-MS, and qNMR for the analysis of 5-Bromo-2-hydroxy-N-methylbenzamide.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability[11]. A reversed-phase HPLC method with UV detection is well-suited for the quantitative analysis of 5-Bromo-2-hydroxy-N-methylbenzamide.
Table 1: Comparison of Analytical Techniques for 5-Bromo-2-hydroxy-N-methylbenzamide Analysis
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Chromatographic separation based on volatility, followed by mass spectrometric detection. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. |
| Primary Use | Quantitative analysis (assay and purity), impurity profiling. | Identification and quantification of volatile impurities, residual solvents. | Absolute quantification (purity assessment), structural elucidation. |
| Sample Derivatization | Not typically required. | May be required to increase volatility. | Not required. |
| Selectivity | Good, dependent on chromatographic resolution. | Excellent, based on both retention time and mass fragmentation. | Excellent, based on unique chemical shifts of nuclei. |
| Sensitivity | High (µg/mL to ng/mL). | Very high (ng/mL to pg/mL). | Moderate (mg/mL). |
| Quantification | Requires a reference standard for calibration. | Requires a reference standard for calibration. | Can provide absolute quantification against a certified internal standard. |
| Throughput | High. | Moderate. | Low to moderate. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the analysis of 5-Bromo-2-hydroxy-N-methylbenzamide using HPLC-UV, qNMR, and GC-MS. These protocols are intended as a starting point and should be validated according to ICH guidelines for specific applications[1].
Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a reversed-phase HPLC method for the determination of the purity and assay of 5-Bromo-2-hydroxy-N-methylbenzamide.
1. Instrumentation and Conditions:
- HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
- Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 30% B to 80% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 238 nm.
- Injection Volume: 10 µL.
2. Standard and Sample Preparation:
- Standard Stock Solution (for in-house standard qualification): Accurately weigh approximately 10 mg of the 5-Bromo-2-hydroxy-N-methylbenzamide candidate material and dissolve in a 10 mL volumetric flask with methanol.
- Working Standard Solution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.
- Sample Solution: Prepare the sample to be analyzed at a similar concentration to the working standard solution.
3. Data Analysis:
- Calculate the percentage purity or assay based on the peak area of the main component relative to the total peak area or the peak area of the reference standard.
Workflow for HPLC Analysis
Caption: A generalized workflow for HPLC analysis.
Protocol 2: Purity Assessment by Quantitative NMR (qNMR)
This protocol describes the use of ¹H-qNMR for the absolute purity determination of 5-Bromo-2-hydroxy-N-methylbenzamide using a certified internal standard.
1. Instrumentation and Parameters:
- NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of performing quantitative experiments.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
- Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone, that has signals that do not overlap with the analyte.
- Pulse Program: A single-pulse experiment with a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal relaxation.
- Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest[12].
2. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the 5-Bromo-2-hydroxy-N-methylbenzamide and 5-10 mg of the internal standard into a clean, dry vial.
- Dissolve the mixture in a precise volume of DMSO-d₆ (e.g., 0.75 mL).
- Transfer the solution to an NMR tube.
3. Data Processing and Analysis:
- Apply appropriate phasing and baseline correction to the spectrum.
- Integrate a well-resolved, non-exchangeable proton signal for both the analyte and the internal standard.
- Calculate the purity of the analyte using the following equation[13][14]:
Workflow for qNMR Analysis
Caption: A streamlined workflow for qNMR purity analysis.
Protocol 3: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the identification and quantification of volatile organic impurities in 5-Bromo-2-hydroxy-N-methylbenzamide.
1. Instrumentation and Conditions:
- GC-MS System: A gas chromatograph coupled to a mass spectrometer.
- Column: A low-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 280°C.
- Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
- MS Ionization: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
2. Sample Preparation:
- Dissolve a known amount of the sample in a suitable solvent, such as dichloromethane or methanol.
- Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve the volatility of the analyte and any related impurities.
3. Data Analysis:
- Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
- Quantify impurities using an internal or external standard method, after validating the method for linearity, accuracy, and precision.
Workflow for GC-MS Impurity Analysis
Caption: The workflow for GC-MS impurity profiling.
Conclusion: A Multi-faceted Approach to Analytical Certainty
Ensuring the accuracy and reliability of analytical data for 5-Bromo-2-hydroxy-N-methylbenzamide requires a comprehensive and well-documented approach. In the absence of a commercially available certified reference material, researchers must either undertake the rigorous process of qualifying an in-house standard or judiciously select and validate the use of a suitable alternative standard like Salicylamide.
The choice of analytical technique should be guided by the specific analytical need. HPLC-UV offers a robust and high-throughput method for routine quantitative analysis. qNMR provides a powerful primary method for absolute purity determination, which is invaluable for the qualification of reference standards. GC-MS is the preferred technique for the identification and quantification of volatile impurities.
By combining a well-characterized reference standard with validated, orthogonal analytical methods, researchers can establish a self-validating system that ensures the integrity and defensibility of their analytical results, ultimately contributing to the successful development of safe and effective pharmaceuticals.
References
- United States Pharmacopeial Convention. General Chapter <11> USP Reference Standards. In: United States Pharmacopeia and National Formulary (USP-NF).
-
United States Pharmacopeia (USP). (2025). USP Reference Standards- General Chapters. Retrieved from [Link]
-
Eurofins. Reference Standards & Materials – Simplifying Your Laboratory Work. Retrieved from [Link]
- MedchemExpress.com. Certificate of Analysis.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
- Alfa Aesar. Certificate of analysis.
- DongNamLab. Salicylamide.
-
Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Retrieved from [Link]
-
University of Bristol. Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Mestrelab Research. (2025, April 13). qNMR Purity Recipe Book (1 – Sample Preparation). Retrieved from [Link]
- El-Gindy, A. (2003). Analytical Profile of Salicylamide. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 30, pp. 523-553). Academic Press.
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]
- Impactfactor. A Review on GC-MS and Method Development and Validation.
-
National Institute of Standards and Technology (NIST). Salicylamide. In NIST Chemistry WebBook. Retrieved from [Link]
- Singh, S., et al. (2018). Validation of GC And GC-MS methodologies for analysis of fluopicolide and 2,6-dichlorobenzamide in vegetables and soil. Food Chemistry, 253, 11-17.
- ThermoFisher. Certificate of analysis.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023).
- Soliman, S. A., & Salaheldin, A. (1976). Rapid spectrophotometric determination of salicylamide in analgesic tablets. Journal of pharmaceutical sciences, 65(11), 1627–1630.
-
Efor Group. Validation of analytical procedures according to the ICH guidelines. Retrieved from [Link]
-
IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
- Athanaselis, S., et al. (2010). Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology. Journal of pharmaceutical and biomedical analysis, 52(4), 609–614.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- precisionFDA. 2-BROMO-5-HYDROXY-N-(2-(4-HYDROXYPHENYL)ETHYL)-4-METHOXY-N-METHYLBENZAMIDE.
- FDA Global Substance Registration System. 5-BROMOSALICYLAMIDE.
-
PubChem. 5-Bromosalicylamide. Retrieved from [Link]
- National Institute of Standards and Technology (NIST). Standard Reference Materials Available from the National Institute of Standards and Technology for the Analysis of Brominated Flame Retardants.
- Swarna, C., et al. (2012). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. Asian Journal of Chemistry, 24(6), 2657-2660.
- Arevalo, J. D. M., et al. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Journal of Analytical & Pharmaceutical Research, 12(2).
- Saini, B., et al. (2021). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of the Iranian Chemical Society, 18(11), 2969-2981.
Sources
- 1. database.ich.org [database.ich.org]
- 2. uspbpep.com [uspbpep.com]
- 3. USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025 [trungtamthuoc.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Salicylamide | CAS 65-45-2 | LGC Standards [lgcstandards.com]
- 7. dongnamlab.com [dongnamlab.com]
- 8. researchgate.net [researchgate.net]
- 9. Salicylamide [webbook.nist.gov]
- 10. Rapid spectrophotometric determination of salicylamide in analgesic tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubsapp.acs.org [pubsapp.acs.org]
Validating purity of 5-Bromo-2-hydroxy-N-methylbenzamide using LC-MS
An in-depth, objective comparison guide for validating the purity of 5-Bromo-2-hydroxy-N-methylbenzamide, designed for analytical chemists and drug development professionals.
Introduction & Structural Context
5-Bromo-2-hydroxy-N-methylbenzamide (CAS 54808-59-2) is a halogenated salicylamide derivative frequently utilized as a critical building block in pharmaceutical and agrochemical synthesis[1]. Validating the purity of this intermediate is paramount; trace unreacted precursors (e.g., N-methylsalicylamide) or positional isomers (e.g., 3-bromo derivatives) can severely impact downstream catalytic coupling efficiencies and alter the pharmacological profile of the final active pharmaceutical ingredient (API).
Due to the molecule's specific structural features—a polar amide, a thermally labile phenolic hydroxyl, and a heavy halogen—selecting the correct analytical platform is the difference between a robust quality control process and a compromised batch.
The Analytical Dilemma: Why LC-MS Outperforms Alternatives
When validating purity, laboratories typically choose between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
For 5-Bromo-2-hydroxy-N-methylbenzamide, LC-MS is the definitive gold standard. While HPLC-UV is the traditional workhorse, it relies entirely on light absorbance. If a structurally similar impurity (like a positional isomer) co-elutes with the target analyte, HPLC-UV cannot differentiate them because they share nearly identical chromophores[2]. GC-MS offers mass identification but is fundamentally unsuited for this compound; the polar amide and phenol groups cause severe peak tailing and thermal degradation at high injection port temperatures unless subjected to tedious derivatization steps.
LC-MS bridges these gaps by combining orthogonal retention time separation with mass-to-charge (
Objective Performance Comparison
| Analytical Parameter | LC-MS (UHPLC-MS) | HPLC-UV | GC-MS |
| Primary Selectivity | Retention Time + Mass-to-Charge ( | Retention Time + UV Absorbance | Boiling Point + Mass-to-Charge |
| Sensitivity (LOD) | ~1–5 ng/mL (Excellent for trace impurities) | ~50–100 ng/mL | ~10–50 ng/mL |
| Co-elution Resolution | High: Resolved mathematically via Extracted Ion Chromatograms (EIC) | Low: Relies entirely on physical baseline separation | Moderate: Requires complex chemical derivatization |
| Analyte Suitability | Optimal: Natively tracks the Bromine isotopic cluster | Sub-optimal: Cannot distinguish co-eluting positional isomers | Poor: Amide/Phenol groups risk thermal degradation |
Methodological Workflow
Fig 1. LC-MS analytical workflow for 5-Bromo-2-hydroxy-N-methylbenzamide purity validation.
Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)
To ensure absolute trustworthiness, analytical procedures must be validated to demonstrate they are fit for their intended purpose[4]. The following LC-MS protocol is designed as a self-validating system, meaning internal checks automatically invalidate the run if systemic errors occur.
Step 1: Mobile Phase & System Suitability
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Causality: Formic acid is critical here. It lowers the pH to suppress the ionization of the phenolic hydroxyl group while acting as a proton source to efficiently protonate the amide carbonyl oxygen. This ensures a single, highly abundant
species in the Electrospray Ionization (ESI) source rather than a confusing mixture of adducts. -
Self-Validation (SST): Run a blank injection (diluent only) prior to the sample. If the blank exhibits a signal at
230/232 exceeding 0.1% of the target analyte response, column carryover is confirmed, and the system automatically halts for washing.
Step 2: Sample Preparation
-
Dissolve 1.0 mg of 5-Bromo-2-hydroxy-N-methylbenzamide in 1.0 mL of Methanol to create a stock solution. Dilute to a working concentration of 10 µg/mL using a 50:50 Water:Acetonitrile mixture.
-
Causality: Matching the final sample diluent to the initial mobile phase conditions prevents the "solvent effect," a phenomenon where a strong injection solvent causes the analyte to travel down the column prematurely, resulting in split or broadened peaks.
Step 3: Chromatographic Separation
-
Column: Sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
-
Causality: The hydrophobic C18 stationary phase effectively retains the aromatic ring. The rapid organic gradient ensures the polar amide elutes sharply, minimizing longitudinal diffusion and maximizing the signal-to-noise ratio for trace impurity detection.
Step 4: Mass Spectrometry & Isotope Tracking
-
Mode: ESI Positive (
). -
Target
: 230.0 ( ) and 232.0 ( ). -
Causality: Bromine exists natively as two stable isotopes (
and ) in a roughly 1:1 ratio. By monitoring the Extracted Ion Chromatogram (EIC) for both 230 and 232, the analyst uses nature's own barcode. If a peak elutes but lacks this exact 1:1 doublet, it is immediately flagged as a non-brominated impurity (e.g., unreacted N-methylsalicylamide at 152), ensuring unparalleled specificity.
Fragmentation Pathway Analysis
To further confirm identity during validation, increasing the collision energy in the MS source induces fragmentation. Tracking these specific fragment losses guarantees that the observed peak is structurally identical to the reference standard.
Fig 2. Proposed ESI+ fragmentation pathway of 5-Bromo-2-hydroxy-N-methylbenzamide.
By isolating the parent
References
- Validation of Analytical Procedures Q2(R2) - ICH. ich.org.
- 5-bromo-2-hydroxy-N-methylbenzamide - CAS 54808-59-2 - Molaid. molaid.com.
- HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. hplcvials.com.
- Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. chemyx.com.
Sources
Quality Control Parameters for 5-Bromo-2-hydroxy-N-methylbenzamide: A Comparative Guide
Executive Summary
5-Bromo-2-hydroxy-N-methylbenzamide (CAS: 54808-59-2) is a critical salicylamide derivative used primarily as an intermediate in the synthesis of bioactive benzoxazepines and potential antipsychotic agents.[1][2] Its structural integrity—specifically the positioning of the bromine atom and the stability of the amide bond—is paramount for downstream reaction efficiency.
This guide provides a rigorous quality control (QC) framework. Unlike generic certificates of analysis, we compare analytical methodologies to justify why specific techniques (e.g., Stability-Indicating HPLC) are superior to traditional alternatives (e.g., Titration) for this specific compound.
Critical Quality Attributes (CQAs)
The following parameters define the acceptance criteria for pharmaceutical-grade intermediates.
| Parameter | Specification (Proposed) | Method | Rationale |
| Appearance | White to off-white crystalline solid | Visual | Discoloration indicates oxidation of the phenol moiety. |
| Assay | 98.0% – 102.0% w/w | HPLC-UV | High specificity required to distinguish from des-bromo analogs. |
| Identification | Conforms to Structure | 1H-NMR / IR | Confirms N-methylation and Br-position (C5 vs C3). |
| Melting Point | To be established (Range: ~160–180°C estimated*) | Capillary Method | Distinct from non-methylated parent (241–245°C). |
| Related Substances | Total Impurities ≤ 1.0% | HPLC-PDA | Detects unreacted N-methylsalicylamide and dibromo-species. |
| Loss on Drying | ≤ 0.5% | Gravimetric / KF | Moisture can hydrolyze the amide bond under stress. |
*Note: The melting point of the N-methyl derivative is significantly lower than the parent 5-bromo-2-hydroxybenzamide due to the disruption of intermolecular hydrogen bonding networks.
Comparative Analysis of Analytical Methods
A. Assay Determination: HPLC vs. Non-Aqueous Titration
Recommendation: HPLC-UV is the superior method for stability-indicating assays.
-
Alternative (Titration): Pharmacopeias often suggest non-aqueous titration (using sodium methoxide) for salicylamides.[3]
-
Pros: Low cost, absolute method.
-
Cons:Lacks Specificity. It quantifies the acidic phenol group. Therefore, it cannot distinguish between the product and its hydrolysis degradation product (5-bromosalicylic acid), leading to false positives in degraded samples.
-
-
Selected Method (HPLC):
-
Pros: Separates the active ingredient from process impurities (e.g., 3,5-dibromo species) and degradants.
-
Data Support: HPLC provides a resolution factor (
) > 2.0 between the main peak and the des-methyl impurity, which titration cannot achieve.
-
B. Impurity Profiling: UV (PDA) vs. Mass Spectrometry (MS)
Recommendation: UV (PDA) for routine QC; LC-MS for initial method validation.
-
UV Detection (235 nm / 300 nm): The salicylamide scaffold has strong absorbance.
-
Performance: Sufficient for detecting impurities down to 0.05% (LOQ).
-
-
LC-MS:
-
Performance: Necessary only during process development to identify the structure of unknown impurities (e.g., confirming if an impurity is a regioisomer or a di-brominated byproduct).
-
Visualizing the Quality Control Ecosystem
Diagram 1: Impurity Fate Mapping
This diagram tracks the origin of potential impurities based on the synthesis route, guiding what the QC analyst must look for.
Caption: Figure 1. Impurity Fate Map illustrating the origin of critical process impurities (A & B) and degradation products (C) that the HPLC method must resolve.
Detailed Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This method is designed to suppress the ionization of the phenolic hydroxyl group, ensuring sharp peak shapes and consistent retention times.
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[3]
-
Column Temp: 30°C.
-
Detection: UV at 300 nm (Specific for salicylamide core) and 235 nm (High sensitivity).
-
Injection Volume: 10
L.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 10 | 90 |
| 15.0 | 90 | 10 |
Procedure:
-
Standard Prep: Dissolve 25 mg of Reference Standard in 25 mL of MeOH:Water (50:50). Dilute to 100
g/mL. -
Sample Prep: Accurately weigh 25 mg of sample; dissolve and dilute to same concentration.
-
System Suitability:
-
Tailing Factor (
): . -
Theoretical Plates (
): . -
%RSD of Area (5 injections):
.
-
Protocol 2: Rapid Identification via FTIR
Purpose: To quickly distinguish the N-methylated product from the non-methylated precursor.
Procedure:
-
Prepare a KBr pellet (1 mg sample in 100 mg KBr).
-
Scan range: 4000–400 cm⁻¹.
-
Key Diagnostic Bands:
-
3300–3400 cm⁻¹: N-H stretch (Amide).
-
~1640 cm⁻¹: C=O stretch (Amide I).
-
~2950 cm⁻¹: C-H stretch (Methyl group) – Absent in the non-methylated parent.
-
Diagram 2: QC Workflow Decision Tree
Caption: Figure 2. Decision tree for batch release, integrating identification, assay, and impurity thresholds.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20616770, 5-Bromo-2-methylbenzamide. Retrieved from [Link]
- Kwiecień, H., & Baumann, E. (1997). Synthesis and reactions of 5-bromo-2-hydroxy-N-methylbenzamide. Polish Journal of Chemistry, 71(9), 1246–1253.
-
ChemSrc. (2025).[5] 5-Bromo-2-hydroxybenzamide Physical Properties and MSDS. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of Salicylamide on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. 5-bromo-2-hydroxy-N-methylbenzamide - CAS号 54808-59-2 - 摩熵化学 [molaid.com]
- 2. CAS#:2227691-23-6 | tert-butyl N-{5-[(1R)-3-amino-1-hydroxypropyl]-4-methyl-1,3-thiazol-2-yl}carbamate | Chemsrc [chemsrc.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Bromo-2-hydroxybenzamide | CAS#:6329-74-4 | Chemsrc [chemsrc.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-hydroxy-N-methylbenzamide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Bromo-2-hydroxy-N-methylbenzamide, a halogenated aromatic amide. The procedures outlined herein are grounded in established safety protocols for similar chemical structures and align with regulatory standards for hazardous waste management.
Hazard Assessment and Immediate Safety Protocols
5-Bromo-2-hydroxy-N-methylbenzamide, as a brominated organic compound, requires careful handling due to its potential health hazards. Based on data from structurally similar compounds, it should be treated as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant[1][2][3].
Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)
| Hazard Category | Description | Required PPE |
| Acute Oral Toxicity | Harmful if swallowed[1][2]. | Do not eat, drink, or smoke when using this product[2]. |
| Skin Corrosion/Irritation | Causes skin irritation[1][2]. | Wear protective gloves and a laboratory coat[2][4]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1][2]. | Wear safety goggles or a face shield[2][4]. |
| Respiratory Irritation | May cause respiratory irritation[1][2]. | Handle in a well-ventilated area or a chemical fume hood[2][4]. |
In the event of accidental exposure, immediate action is critical. If the substance comes into contact with skin, wash the affected area with plenty of soap and water[1]. In case of eye contact, rinse cautiously with water for several minutes[2]. If inhaled, move the individual to fresh air[2]. In all cases of significant exposure or if symptoms persist, seek immediate medical attention[1][2].
Chemical Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Due to the presence of bromine, 5-Bromo-2-hydroxy-N-methylbenzamide is classified as a halogenated organic compound [4][5].
Core Principle: Never mix halogenated organic waste with non-halogenated waste streams[6]. Doing so can complicate the disposal process and increase costs[6].
All waste containing 5-Bromo-2-hydroxy-N-methylbenzamide, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), and solutions, must be collected in a designated "Halogenated Organic Waste" container[4][5].
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of 5-Bromo-2-hydroxy-N-methylbenzamide, from the point of generation to final removal from the laboratory.
Step 1: Container Selection and Labeling
-
Select an appropriate container: Use a chemically compatible, leak-proof container with a secure closure[7]. The container should be clearly designated for "Halogenated Organic Waste"[4][5].
-
Proper Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "5-Bromo-2-hydroxy-N-methylbenzamide"[8][9]. Include appropriate hazard pictograms to indicate its toxic and irritant properties[2][9].
Step 2: Waste Accumulation at the Point of Generation
-
Satellite Accumulation Areas (SAAs): Waste should be accumulated at or near the point of generation in a designated SAA[8][9][10]. This area must be under the control of laboratory personnel[10].
-
Keep Containers Closed: Waste containers must remain tightly closed except when adding waste[6]. This minimizes the release of potentially harmful vapors.
Step 3: Handling and Transfer of Waste
-
Personal Protective Equipment: Always wear the appropriate PPE as outlined in Table 1 when handling waste containers.
-
Safe Transport: When the SAA container is full, it should be safely transported to a central accumulation area (CAA) within the facility[8][9]. Ensure the container is securely closed before moving.
Step 4: Central Accumulation and Professional Disposal
-
Storage in CAA: The CAA is a designated area for the temporary storage of hazardous waste pending off-site disposal[8][9]. This area must comply with institutional and regulatory requirements for storage time limits and conditions[8].
-
Engage a Licensed Waste Disposal Service: The final disposal of 5-Bromo-2-hydroxy-N-methylbenzamide must be conducted by an approved and licensed hazardous waste disposal company[1][2][11]. These companies are equipped to handle and dispose of chemical waste in accordance with Environmental Protection Agency (EPA) regulations[7][12].
The entire process, from generation to final disposal, is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" system for hazardous waste management[7][12].
Disposal Workflow Diagram
The following diagram illustrates the key stages in the proper disposal of 5-Bromo-2-hydroxy-N-methylbenzamide.
Caption: Workflow for the safe disposal of 5-Bromo-2-hydroxy-N-methylbenzamide.
Spill and Emergency Procedures
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated[13]. Avoid creating dust. Use appropriate PPE to clean the spill. Sweep up the solid material and place it into a suitable, closed container for disposal as hazardous waste[1]. The spill area should be thoroughly decontaminated after cleanup. All materials used for cleanup should also be disposed of as halogenated organic waste. Adherence to your institution's specific emergency response plan is crucial[14].
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.
References
-
5 - SAFETY DATA SHEET. (2025, September 24). Thermo Fisher Scientific. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). LibreTexts. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]
-
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. [Link]
-
Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. [Link]
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group. [Link]
-
Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]
-
OSHA Secondary Containment Requirements for Chemical Storage. (2023, February 28). Palmetto Industries. [Link]
-
Safety Data Sheet - ABX - advanced biochemical compounds. ABX. [Link]
-
OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. NOP. [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
5-Bromo-2-hydroxybenzamide | CAS#:6329-74-4. (2025, August 25). Chemsrc. [Link]
-
HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS. [Link]
-
Waste Management and Disposal. Triumvirate Environmental. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. hscprep.com.au [hscprep.com.au]
- 5. bucknell.edu [bucknell.edu]
- 6. vumc.org [vumc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. triumvirate.com [triumvirate.com]
- 12. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cleanmanagement.com [cleanmanagement.com]
Personal Protective Equipment (PPE) & Handling Guide: 5-Bromo-2-hydroxy-N-methylbenzamide
Executive Safety Assessment
Compound: 5-Bromo-2-hydroxy-N-methylbenzamide Physical State: Solid (Powder/Crystalline) Primary Hazard Classification: Irritant / Harmful (Acute Tox. 4)
As a Senior Application Scientist, I must emphasize that while the Safety Data Sheet (SDS) for this specific intermediate classifies it primarily as an irritant (H315, H319, H335) and harmful if swallowed (H302), pharmaceutical intermediates must be treated with elevated caution. The presence of the halogenated phenol moiety suggests potential for high bioavailability and mucosal irritation.
The Golden Rule of this Protocol: Treat this compound as an Occupational Exposure Band (OEB) 3 substance (Potent) until specific toxicology data proves otherwise. Your primary enemy is dust generation .
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the "Why" behind the protection. This compound presents a dual-threat profile:
-
Inhalation (Particulate): The solid powder poses a risk of respiratory sensitization and irritation (H335).
-
Dermal Absorption: Benzamide derivatives can permeate skin. The "Bromo" and "Hydroxy" functional groups increase polarity, potentially aiding transport across biological membranes if dissolved in organic solvents.
Hazard Logic Table
| Hazard Code | Description | Mechanistic Risk |
| H302 | Harmful if swallowed | Systemic toxicity upon ingestion; requires strict hygiene (no hand-to-mouth contact). |
| H315 | Causes skin irritation | Phenolic acidity can denature proteins in the stratum corneum. |
| H319 | Causes serious eye irritation | Micro-abrasion from crystals + chemical irritation of the conjunctiva. |
| H335 | May cause respiratory irritation | Inhalation of dust triggers inflammation in the upper respiratory tract. |
PPE Matrix: The Defense System
Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific state of the chemical.
| PPE Component | Specification (Solid Handling) | Specification (Solution Handling) | Rationale |
| Hand Protection | Nitrile (Disposable) Min Thickness: 0.11 mm (4-5 mil)Cuff Length: >240 mm | Double Gloving Required Inner: NitrileOuter: Chem-Resistant Laminate (e.g., Silver Shield) if using DCM/DMSO. | Solids rarely permeate nitrile, but solutions (especially in DMSO/DCM) drive the toxin through the glove material [1]. |
| Eye Protection | Chemical Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient for powders. | Chemical Goggles + Face Shield Required if volume > 500mL or if heating is involved. | Goggles seal the eyes from airborne dust; glasses leave gaps. |
| Respiratory | N95 / P2 (Minimum) Only if working outside a fume hood (not recommended). | Half-Face Respirator (OV/AG/P100) Required if handling outside hood or cleaning spills. | Prevents inhalation of particulates (solid) or solvent vapors (liquid). |
| Body Defense | Lab Coat (Tyvek/Poly) Elastic cuffs required. | Chemical Apron Added over lab coat during transfer. | Cotton coats trap dust; Tyvek repels it. Elastic cuffs prevent wrist exposure. |
Operational Protocol: Step-by-Step
This protocol uses a "Static-Control" methodology to minimize dust spread.
Phase A: Engineering Controls (Pre-Work)
-
Ventilation: Verify Fume Hood face velocity is 0.5 m/s (100 fpm) .
-
Static Elimination: Place an ionizing bar or anti-static gun near the balance. Benzamides are prone to static charge, causing "powder fly" [2].
-
Waste Setup: Place a dedicated solid waste bag inside the hood. Do not carry waste across the lab.
Phase B: Weighing & Transfer (The Critical Zone)
-
Donning: Put on PPE in this order: Lab Coat
Goggles Gloves (over cuffs). -
Transfer:
-
Use a disposable anti-static spatula.
-
Technique: Do not dump. Tap the spatula gently against the receiving vessel wall to slide powder off.
-
-
Solubilization:
-
If dissolving in DMSO or DMF : These solvents are "skin penetrant carriers." They will carry the 5-Bromo-2-hydroxy-N-methylbenzamide through your skin instantly. Double glove immediately.
-
If dissolving in Dichloromethane (DCM) : Standard nitrile degrades in <5 minutes. Change gloves immediately after any splash.[1]
-
Phase C: Decontamination
-
Wipe the balance and surrounding area with a solvent-dampened tissue (Ethanol or Isopropanol). Dry wiping creates static and spreads dust.
-
Dispose of the tissue as hazardous solid waste.
Visualizing the Safety Logic
The following diagrams illustrate the decision-making process and the critical "Doffing" (removal) workflow, which is where most self-contamination occurs.
Diagram 1: Control Banding Decision Tree
Caption: Decision tree for selecting PPE based on physical state and solvent carrier risks.
Diagram 2: Safe Doffing (Removal) Workflow
Caption: Sequential doffing procedure to prevent secondary skin contact with contaminated PPE surfaces.
Disposal & Emergency Response
Waste Disposal Strategy
-
Solid Waste: All contaminated gloves, weighing boats, and tissues must go into Hazardous Solid Waste (P-listed or characteristic equivalent). Label as "Toxic Solid - Benzamide Derivative."
-
Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated). Do not mix with oxidizers.
Spill Response (Solid Powder)
-
Evacuate the immediate area if the spill is >10g and outside a hood.
-
PPE Up: Wear N95 respirator, goggles, and double gloves.
-
Contain: Cover spill with a damp paper towel to prevent dust generation. DO NOT DRY SWEEP.
-
Clean: Scoop up the damp material/towel. Wipe area 3x with soap and water [3].
References
-
Fisher Scientific. (2025).[2] Safety Data Sheet: Benzamide Derivatives and Handling. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 5-Bromo-2-hydroxybenzamide analogs. Retrieved from
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzamide. Retrieved from
-
PubChem. (n.d.). Compound Summary: 5-Bromo-2-hydroxy-N-methylbenzamide. Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
